molecular formula C21H23ClO5 B1681566 Sclerotiorin CAS No. 549-23-5

Sclerotiorin

Cat. No.: B1681566
CAS No.: 549-23-5
M. Wt: 390.9 g/mol
InChI Key: SWJLTKXURNHVHE-UPWXJBBJSA-N
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Description

Sclerotiorin is an azaphilone.
This compound has been reported in Penicillium citreonigrum, Penicillium multicolor, and other organisms with data available.
isolated from monoverticillate Penicillia;  RN given for (R-(R*,S*-(E,E)))-isomer;  structure in first source

Properties

IUPAC Name

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJLTKXURNHVHE-UPWXJBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043739
Record name Sclerotiorin
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Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-23-5
Record name Sclerotiorin
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Record name Sclerotiorin
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Record name Sclerotiorin
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Record name SCLEROTIORIN
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

The Sclerotiorin Biosynthetic Pathway in Penicillium sclerotiorum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sclerotiorin is a chlorinated azaphilone polyketide produced by fungi of the genus Penicillium, notably Penicillium sclerotiorum. It has garnered significant interest from the scientific community due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current knowledge of the this compound biosynthetic pathway, focusing on the genetic basis, key enzymatic steps, and proposed molecular logic. It is intended for researchers, scientists, and drug development professionals working on fungal natural products and their applications.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in drug discovery and development. Among these, azaphilones represent a major class of fungal polyketides characterized by a highly substituted isochromene core. This compound, a prominent member of the azaphilone family, is distinguished by its chlorine atom and a complex heptadiene side chain. Its wide range of bioactivities makes it a promising lead compound for pharmaceutical development.

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which encodes all the necessary enzymes for its assembly from simple precursors. Recent advances in fungal genomics and molecular biology have begun to unravel the intricacies of this pathway, revealing a fascinating interplay of polyketide synthases and tailoring enzymes. This guide aims to consolidate the current understanding of the this compound biosynthetic pathway, with a focus on the key genes, enzymes, and proposed chemical transformations.

The this compound Biosynthetic Gene Cluster (scl)

The genetic blueprint for this compound biosynthesis is located in a contiguous region of the fungal genome known as the scl gene cluster. While the complete and fully annotated cluster from Penicillium sclerotiorum is not yet publicly available in detail, studies on the closely related species Penicillium meliponae have identified a homologous cluster responsible for producing this compound and related metabolites.[1][2][3] This cluster contains a set of genes encoding the core biosynthetic machinery and tailoring enzymes. A summary of the key genes and their putative functions, based on homology to other characterized azaphilone BGCs, is presented in Table 1.

Gene Putative Function Homology/Notes
sclAHighly reducing polyketide synthase (HR-PKS)Involved in the synthesis of the polyketide backbone of the side chain.
sclINon-reducing polyketide synthase (NR-PKS)Responsible for the synthesis of the azaphilone core.
sclBFAD-dependent monooxygenaseLikely involved in the oxidative cyclization of the azaphilone core.
sclCAcyltransferaseMay be involved in the transfer of the side chain to the core.
sclDDehydrogenasePotentially involved in tailoring reactions of the side chain or core.
sclETranscription factorLikely regulates the expression of the other genes in the scl cluster.
sclFHalogenaseResponsible for the chlorination of the azaphilone core.

Table 1: Key Genes in the Putative this compound (scl) Biosynthetic Gene Cluster. The gene designations are based on the study of the homologous cluster in P. meliponae.[1][2][3]

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a convergent pathway, where the azaphilone core and the heptadiene side chain are synthesized separately and then joined together. This hypothesis is strongly supported by the presence of two distinct polyketide synthases in the scl cluster. The proposed pathway is depicted in the following diagram:

This compound Biosynthetic Pathway cluster_core Azaphilone Core Biosynthesis cluster_sidechain Side Chain Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA_core Malonyl-CoA_core Acetyl-CoA->Malonyl-CoA_core ACC Azaphilone_Intermediate Azaphilone_Intermediate Malonyl-CoA_core->Azaphilone_Intermediate sclI (NR-PKS) Chlorinated_Azaphilone Chlorinated_Azaphilone Azaphilone_Intermediate->Chlorinated_Azaphilone sclF (Halogenase) This compound This compound Chlorinated_Azaphilone->this compound sclC (Acyltransferase) Acetyl-CoA_side Acetyl-CoA_side Malonyl-CoA_side Malonyl-CoA_side Acetyl-CoA_side->Malonyl-CoA_side ACC Heptadiene_Side_Chain Heptadiene_Side_Chain Malonyl-CoA_side->Heptadiene_Side_Chain sclA (HR-PKS) Heptadiene_Side_Chain->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the convergent synthesis of the azaphilone core and the heptadiene side chain, followed by their condensation to form this compound.

Biosynthesis of the Azaphilone Core

The formation of the characteristic pyranoquinone bicyclic core of this compound is initiated by the non-reducing polyketide synthase (NR-PKS), SclI. This enzyme is proposed to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA to produce a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form a benzaldehyde intermediate. This intermediate is then acted upon by a FAD-dependent monooxygenase (SclB), which catalyzes an oxidative dearomatization and subsequent cyclization to form the pyran ring. The final step in the core formation is the chlorination of the aromatic ring by a dedicated halogenase (SclF).

Biosynthesis of the Heptadiene Side Chain

The highly reduced heptadiene side chain is synthesized by the highly reducing polyketide synthase (HR-PKS), SclA. This enzyme also utilizes acetyl-CoA and malonyl-CoA as building blocks, but in contrast to SclI, it possesses a full complement of reducing domains (ketoreductase, dehydratase, and enoylreductase). These domains act on the growing polyketide chain to introduce the characteristic double bonds and stereochemistry of the side chain.

Assembly of this compound

The final step in the biosynthesis of this compound is the attachment of the heptadiene side chain to the chlorinated azaphilone core. This reaction is likely catalyzed by an acyltransferase, SclC, which would facilitate the formation of an ester or a C-C bond between the two moieties. Further tailoring reactions, such as those catalyzed by dehydrogenases (e.g., SclD), may occur to yield the final structure of this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily driven by a combination of genome mining, gene knockout experiments, and metabolite analysis. This section provides an overview of the key experimental approaches and the evidence they have provided.

Gene Knockout Studies

The functional roles of the key PKS genes, sclA and sclI, were confirmed through targeted gene deletion in P. meliponae.[1][2][3] The general workflow for such an experiment is as follows:

Gene Knockout Workflow Start Start Design_Knockout_Cassette Design_Knockout_Cassette Start->Design_Knockout_Cassette Amplify_Flanking_Regions Amplify_Flanking_Regions Design_Knockout_Cassette->Amplify_Flanking_Regions Assemble_Cassette Assemble_Cassette Amplify_Flanking_Regions->Assemble_Cassette Protoplast_Transformation Protoplast_Transformation Assemble_Cassette->Protoplast_Transformation Amplify_Marker_Gene Amplify_Marker_Gene Amplify_Marker_Gene->Assemble_Cassette Selection_of_Transformants Selection_of_Transformants Protoplast_Transformation->Selection_of_Transformants Genomic_DNA_Extraction Genomic_DNA_Extraction Selection_of_Transformants->Genomic_DNA_Extraction PCR_Verification PCR_Verification Genomic_DNA_Extraction->PCR_Verification Southern_Blot_Confirmation Southern_Blot_Confirmation PCR_Verification->Southern_Blot_Confirmation Metabolite_Analysis Metabolite_Analysis Southern_Blot_Confirmation->Metabolite_Analysis End End Metabolite_Analysis->End

Figure 2: General Workflow for Gene Knockout in Penicillium. This diagram outlines the major steps involved in creating and verifying a targeted gene deletion mutant.

Knockout of either sclA or sclI resulted in the complete abrogation of this compound production, providing strong evidence for their essential roles in the pathway.[1][2][3] Furthermore, the accumulation of specific intermediates in the mutant strains would provide valuable insights into the order of enzymatic reactions. While specific quantitative data on the metabolite profiles of the sclA and sclI knockout mutants of P. sclerotiorum are not yet available in the literature, Table 2 presents a hypothetical representation of the expected results based on the proposed pathway.

Strain This compound Titer (µg/mL) Azaphilone Core Intermediate Titer (µg/mL) Heptadiene Side Chain Intermediate Titer (µg/mL)
Wild-Type P. sclerotiorum100 ± 15< 1< 1
ΔsclA mutantNot Detected< 1Not Detected (or accumulation of a precursor)
ΔsclI mutantNot DetectedNot Detected (or accumulation of a precursor)< 1

Table 2: Hypothetical Metabolite Profile of P. sclerotiorum Wild-Type and PKS Knockout Mutants. This table illustrates the expected impact of deleting the core PKS genes on the production of this compound and its precursors. The values are for illustrative purposes only.

Heterologous Expression

To confirm the function of the scl gene cluster and its constituent enzymes, heterologous expression in a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, is a powerful technique. This involves cloning the entire BGC or individual genes into an expression vector and introducing it into the heterologous host. Successful production of this compound or its intermediates in the engineered host provides definitive proof of the function of the cloned genes.

In Vitro Biochemical Assays

The precise function of each enzyme in the this compound pathway can be elucidated through in vitro biochemical assays using purified recombinant proteins. This involves overexpressing and purifying each enzyme from a host like E. coli and then incubating it with its putative substrate(s). The reaction products can then be analyzed by techniques such as HPLC and mass spectrometry to determine the enzyme's catalytic activity. While such studies have not yet been reported for the this compound pathway, they would be invaluable for confirming the proposed enzymatic functions and for understanding the detailed catalytic mechanisms.

Quantitative Analysis of this compound

Accurate and sensitive quantification of this compound is essential for studying its biosynthesis, optimizing its production, and evaluating its biological activity. High-performance liquid chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the method of choice for this purpose. A typical protocol for the quantitative analysis of this compound is summarized in Table 3.

Parameter Methodology
Extraction Mycelium is extracted with methanol, followed by filtration.
HPLC System A standard HPLC system with a C18 reverse-phase column.
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
Flow Rate Typically 1.0 mL/min.
Detection UV detection at 370 nm or mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.
Quantification Based on a standard curve generated from purified this compound of known concentrations.

Table 3: General Protocol for the Quantitative Analysis of this compound by HPLC. This table provides a starting point for developing a robust analytical method for this compound.

Future Directions and Applications

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and applications.

  • Metabolic Engineering: With a detailed understanding of the pathway, it is now possible to engineer P. sclerotiorum or a heterologous host for enhanced production of this compound. This can be achieved by overexpressing the regulatory genes, removing competing metabolic pathways, and optimizing the supply of precursors.

  • Combinatorial Biosynthesis: The modular nature of polyketide synthases allows for the creation of novel "unnatural" natural products through combinatorial biosynthesis. By swapping domains between SclA, SclI, and other PKSs, it may be possible to generate novel azaphilones with improved therapeutic properties.

  • Drug Discovery: The scl gene cluster provides a rich source of enzymes with potential applications in biocatalysis. For example, the halogenase SclF could be used to introduce chlorine atoms into other molecules, a modification that can significantly enhance biological activity.

Conclusion

The study of the this compound biosynthetic pathway in Penicillium sclerotiorum is a rapidly advancing field. The identification of the scl gene cluster and the characterization of its key enzymes have provided a solid foundation for understanding how this complex and bioactive molecule is assembled. The application of modern molecular biology and analytical chemistry techniques will undoubtedly continue to unravel the remaining mysteries of this fascinating pathway, paving the way for the development of new and improved therapeutics.

References

Sclerotiorin as an Enzyme Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotiorin, a chlorine-containing azaphilone pigment produced by various Penicillium species, has emerged as a molecule of significant interest in the field of enzyme inhibition.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on key enzymes. Possessing a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties, its primary focus in recent research has been on its potent and specific interactions with enzymes implicated in various disease pathologies.[3] This document details the enzymatic targets of this compound, summarizes the quantitative data of its inhibitory potency, outlines the experimental protocols for its characterization, and visualizes the associated biochemical pathways.

Primary Enzymatic Targets and Inhibitory Profile

This compound has been identified as a potent inhibitor of several key enzymes, with the most extensively studied being lipoxygenase and aldose reductase.[2][4] More recent findings have also highlighted its activity against acetylcholinesterase.

Lipoxygenase-1 (LOX-1)

This compound acts as a potent, reversible, and uncompetitive inhibitor of soybean lipoxygenase-1 (LOX-1).[1][5][6][7] Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides, which are precursors to inflammatory mediators like leukotrienes.[8] The inhibition of LOX-1 by this compound is a key aspect of its anti-inflammatory potential.

The mechanism of inhibition is twofold:

  • Interaction with the Enzyme-Substrate Complex: As an uncompetitive inhibitor, this compound binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[1][6] This mode of inhibition is particularly effective as it becomes more potent at higher substrate concentrations.

  • Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals.[1][5][6] This dual action suggests that it not only interferes with the enzyme's active site through the ES complex but also quenches the radical intermediates generated during the catalytic cycle, thereby preventing product formation.[1][6]

Aldose Reductase

This compound is a potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[9][10] This pathway is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts. By inhibiting aldose reductase, this compound can potentially mitigate the pathological effects of hyperglycemia.

Acetylcholinesterase (AChE)

Recent studies have identified this compound as a non-competitive inhibitor of acetylcholinesterase (AChE).[11] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[11] this compound's ability to inhibit AChE, coupled with its potential to interfere with amyloid-β polymerization, positions it as a compound of interest for neurodegenerative disease research.[12]

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary enzyme targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

Target EnzymeInhibitorIC50 ValueInhibition TypeSource Organism of EnzymeReference
Lipoxygenase-1 (LOX-1)This compound4.2 µMReversible, UncompetitiveSoybean[1][3][5][7]
Aldose ReductaseThis compound0.4 µMNot SpecifiedRat Lens[2][3][9]
Acetylcholinesterase (AChE)This compoundNot SpecifiedNon-competitiveNot Specified[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's enzyme inhibitory activity. The following sections outline the protocols for the key cited experiments.

Lipoxygenase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of lipoxygenase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing borate buffer (pH 9.0) and the enzyme soybean lipoxygenase.[3]

  • Inhibitor Incubation: Various concentrations of this compound, dissolved in a suitable solvent like DMSO, are added to the reaction mixture and incubated for a short period (e.g., 5-10 minutes) at room temperature.[3]

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.[3]

  • Absorbance Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of this compound. The IC50 value is then determined from a dose-response curve.

Aldose Reductase Inhibition Assay

This protocol is used to evaluate the inhibitory effect of this compound on aldose reductase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing sodium phosphate buffer (pH 6.2), NADPH, and the substrate DL-glyceraldehyde.[3][13]

  • Enzyme and Inhibitor Addition: The purified or partially purified aldose reductase enzyme and various concentrations of this compound are added to the reaction mixture.[3][13]

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.[3][13]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.[3]

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanisms and pathways associated with this compound's action.

Sclerotiorin_LOX_Inhibition cluster_enzyme_reaction Lipoxygenase Catalytic Cycle cluster_inhibition Inhibition by this compound Enzyme (LOX) Enzyme (LOX) ES_Complex Enzyme-Substrate Complex Enzyme (LOX)->ES_Complex binds Substrate (PUFA) Substrate (PUFA) Substrate (PUFA)->ES_Complex Radical_Intermediate Lipid Radical Intermediate ES_Complex->Radical_Intermediate catalysis Product (HPETE) Product (HPETE) Radical_Intermediate->Product (HPETE) oxygenation Product (HPETE)->Enzyme (LOX) releases This compound This compound This compound->ES_Complex binds (Uncompetitive) Sclerotiorin2 This compound (Antioxidant) Sclerotiorin2->Radical_Intermediate scavenges

Figure 1: Dual mechanism of this compound's inhibition of Lipoxygenase-1.

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol converts to Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Cataracts, etc.) Sorbitol->Diabetic_Complications accumulation leads to Fructose Fructose Sorbitol_Dehydrogenase->Fructose This compound This compound This compound->Aldose_Reductase inhibits

Figure 2: Inhibition of the Polyol Pathway by this compound.

Experimental_Workflow cluster_lipoxygenase Lipoxygenase Inhibition Assay Workflow cluster_aldose_reductase Aldose Reductase Inhibition Assay Workflow L1 Prepare Reaction Mixture (Buffer, LOX) L2 Add this compound (various concentrations) L1->L2 L3 Incubate L2->L3 L4 Add Substrate (Linoleic Acid) L3->L4 L5 Monitor Absorbance at 234 nm L4->L5 L6 Calculate % Inhibition and IC50 L5->L6 A1 Prepare Reaction Mixture (Buffer, Substrate) A2 Add Aldose Reductase and this compound A1->A2 A3 Initiate with NADPH A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 A5 Calculate % Inhibition and IC50 A4->A5

Figure 3: General experimental workflows for enzyme inhibition assays.

Potential Modulation of Signaling Pathways

While direct, detailed mechanistic studies are still emerging, the inhibitory actions of this compound on enzymes like lipoxygenase suggest a potential downstream modulation of key inflammatory signaling pathways. The products of lipoxygenase activity are known to activate pathways such as PI3K/Akt/NF-κB and MAPK, which are central to the inflammatory response. By inhibiting the production of these inflammatory mediators, this compound may indirectly suppress the activation of these cascades. Further research is warranted to fully elucidate these connections.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target enzyme inhibitor, with well-characterized activity against lipoxygenase and aldose reductase, and emerging evidence for acetylcholinesterase inhibition. Its unique dual mechanism of lipoxygenase inhibition, combining uncompetitive binding with antioxidant activity, makes it a particularly interesting candidate for the development of novel anti-inflammatory agents. The potent inhibition of aldose reductase highlights its therapeutic potential in the management of diabetic complications. Future research should focus on elucidating the precise molecular interactions between this compound and its target enzymes through structural biology studies, further investigating its effects on downstream signaling pathways, and exploring its pharmacokinetic and pharmacodynamic properties in in vivo models to translate these promising in vitro findings into potential therapeutic applications.

References

Biological Activities of Chlorinated Azaphilone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azaphilones are a class of fungal polyketide secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core.[1][2] The incorporation of a chlorine atom into the azaphilone scaffold often enhances their biological profiles. These chlorinated metabolites, isolated from various fungal genera like Penicillium, Chaetomium, and Aspergillus, exhibit a wide spectrum of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3][4] This technical guide provides a comprehensive overview of the biological activities of prominent chlorinated azaphilone metabolites. It summarizes quantitative data, details relevant experimental protocols, and visualizes key cellular signaling pathways and workflows to serve as a resource for natural product chemistry, drug discovery, and pharmacological research.

Quantitative Biological Activity Data

The biological activities of chlorinated azaphilone metabolites have been quantified using various in vitro assays. The following tables summarize the inhibitory and cytotoxic concentrations for several key compounds, providing a basis for comparative analysis.

Table 1: Cytotoxic and Anticancer Activities

Compound Cell Line(s) Activity Type Result Reference(s)
Chaetomugilin O Thyroid Cancer Cells Cytotoxicity IC₅₀: 13.570 ± 0.170 μM [1]
Chaetomugilins A, C, F 39 Human Cancer Cell Lines Selective Cytotoxicity Significant Growth Inhibition [5]
Penicilazaphilone C B-16 (Murine Melanoma) Cytotoxicity IC₅₀: 0.065 mM [4]
Penicilazaphilone C SGC-7901 (Human Gastric Cancer) Cytotoxicity IC₅₀: 0.720 mM [4]
Chaephilone C HeLa (Human Cervical Cancer) Cytotoxicity Potent Activity [2]
Chaephilone C Hep G2 (Human Liver Cancer) Cytotoxicity IC₅₀ < 5 µM [2]
N-butyl-2-aza-2-deoxychaetoviridin A A549 (Human Lung Carcinoma) Cytotoxicity IC₅₀: 13.6 μM [6]

| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀: 17.5 μM |[6] |

Table 2: Enzyme Inhibitory Activities

Compound Target Enzyme Activity Type Result Reference(s)
Sclerotiorin Aldose Reductase Inhibition IC₅₀: 0.4 µM [7][8][9]
This compound Lipoxygenase-1 Inhibition IC₅₀: 4.2 µM [7][8][9]
Isochromophilone I HIV gp120-CD4 Binding Inhibition IC₅₀: 6.6 µM [10][11]
Isochromophilone II HIV gp120-CD4 Binding Inhibition IC₅₀: 3.9 µM [10][11]
Isochromophilone VII Diacylglycerol Acyltransferase Inhibition IC₅₀: 20.0 µM [12]
Isochromophilone VII Acyl-CoA: Cholesterol Acyltransferase Inhibition IC₅₀: 24.5 µM [12]

| Isochromophilone VIII | Acyl-CoA: Cholesterol Acyltransferase | Inhibition | IC₅₀: 47.0 µM |[12] |

Table 3: Antimicrobial and Anti-inflammatory Activities

Compound Target/Organism Activity Type Result Reference(s)
This compound Staphylococcus aureus, Streptomyces pyogenes, Salmonella typhimurium Antibacterial MIC: 100 µg/mL [7]
This compound Candida albicans, Escherichia coli Antifungal/Antibacterial MIC: >100 µg/mL [7]
Isochromophilone VI Staphylococcus aureus Antibacterial MIC: 100 µg/mL [7]
Chaephilone C, 3 & 4 Methicillin-resistant S. aureus (MRSA) Antibacterial Activity comparable to Chloramphenicol [2]
Chaetomugilin I TNF-induced NF-κB Anti-inflammatory IC₅₀: 0.9 μM [13]

| Penazaphilone L | LPS-stimulated NO production in RAW264.7 cells | Anti-inflammatory | Significant Suppression |[14] |

Key Signaling Pathways and Mechanisms of Action

Chlorinated azaphilones exert their biological effects by modulating specific cellular signaling pathways. Their cytotoxic activities are often linked to the induction of apoptosis, while anti-inflammatory effects are typically mediated through the suppression of pro-inflammatory signaling cascades.

Apoptosis Induction Pathways

This compound-Induced Intrinsic Apoptosis: this compound has been shown to induce apoptosis in colon cancer cells (HCT-116) by modulating the Bcl-2 family of proteins.[8][15] It promotes the activation of the pro-apoptotic protein BAX while down-regulating the anti-apoptotic protein BCL-2.[8][15] This shift in the BAX/BCL-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.[15]

G This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Inhibits BAX BAX (Pro-apoptotic) This compound->BAX Activates Mito Mitochondrial Permeabilization BCL2->Mito BAX->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G PAC Penicilazaphilone C (PAC) Notch Notch Receptor Proteolytic Cleavage PAC->Notch Inhibits Apoptosis Apoptosis PAC->Apoptosis AKT AKT Phosphorylation Notch->AKT Inhibits (via PTEN axis) Survival Cell Survival & Proliferation PTEN PTEN AKT->Survival G Stimuli Inflammatory Stimuli (e.g., LPS) PI3K PI3K Stimuli->PI3K Azaphilones Chlorinated Azaphilones (e.g., Penazaphilone L) Azaphilones->PI3K Inhibit Akt Akt Azaphilones->Akt Inhibit PI3K->Akt NFkB NF-κB Activation Akt->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Inflammation G A Fungal Strain Isolation & Culture (e.g., on PDA medium) B Solid or Liquid Fermentation A->B C Extraction of Culture (with Ethyl Acetate or Methanol) B->C D Crude Extract Concentration C->D E Chromatographic Separation (e.g., HPLC, Column Chromatography) D->E F Pure Chlorinated Azaphilone Metabolite E->F G A Seed Cancer Cells in 96-well plate B Treat cells with various concentrations of Azaphilone A->B C Incubate for specified duration (e.g., 24-72h) B->C D Add MTT or MTS Reagent to each well C->D E Incubate to allow for Formazan crystal formation D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance with Plate Reader F->G H Calculate Cell Viability & Determine IC₅₀ G->H

References

A Technical Guide to the Discovery and Isolation of Sclerotiorin from Fungal Endophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotiorin, a chlorinated azaphilone polyketide, has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Fungal endophytes, particularly species of the genus Penicillium, are prominent producers of this vibrant orange pigment.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from these fungal sources. It details the methodologies for fungal cultivation, metabolite extraction, and purification, and presents quantitative data on production yields. Furthermore, this document illustrates the biosynthetic pathway of this compound and the general experimental workflow through detailed diagrams, offering a valuable resource for natural product researchers and drug development professionals.

Introduction to this compound and its Fungal Producers

This compound is a secondary metabolite characterized by a chlorinated isochromene core, which is responsible for its distinctive orange pigmentation.[1] First isolated from Penicillium sclerotiorum, it is a member of the azaphilone class of fungal polyketides.[1][4] Several endophytic fungi have been identified as producers of this compound and related compounds. Notably, strains of Penicillium meliponae isolated from the roots of Duguetia stelechantha and Penicillium this compound from the mangrove plant Bruguiera gymnorhiza have demonstrated the capacity for this compound production.[2][5] Another endophytic fungus, Cephalotheca faveolata, has also been reported to produce this compound with potent anti-proliferative activity against various cancer cells.[6][7]

The production of this compound is often associated with the appearance of an orange pigment in the fungal mycelium.[2] The compound is typically retained within the mycelia rather than being secreted into the culture broth.[4]

Experimental Protocols

Isolation and Cultivation of this compound-Producing Fungal Endophytes

Objective: To isolate and cultivate fungal endophytes capable of producing this compound.

Protocol:

  • Sample Collection: Collect fresh, healthy plant tissues (e.g., leaves, roots) from the host plant.[7]

  • Surface Sterilization: Immerse the plant tissues in 70% ethanol for a short duration, followed by a sterilizing agent like sodium hypochlorite, and finally rinse with sterile distilled water to eliminate epiphytic microorganisms.[7]

  • Isolation: Place the surface-sterilized plant segments onto a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25-28°C.[8]

  • Sub-culturing: As fungal hyphae emerge from the plant tissue, sub-culture them onto fresh PDA plates to obtain pure cultures.

  • Liquid Culture for this compound Production: Inoculate a suitable liquid culture medium, such as Czapek-Dox broth or a dextrose-peptone salt medium, with spores or mycelial plugs of the isolated fungus.[4][9]

  • Incubation: Incubate the liquid cultures at 25-28°C for 7-14 days, with or without shaking.[4] The development of a yellow-orange color in the mycelium indicates potential this compound production.[4]

Extraction of this compound from Fungal Mycelium

Objective: To extract this compound from the fungal biomass.

Protocol:

  • Harvesting Mycelium: Separate the fungal mycelium from the culture broth by filtration using cheesecloth or a vacuum filtration system.[4]

  • Washing: Wash the mycelial mass with distilled water to remove any remaining medium components.[4]

  • Drying: Lyophilize (freeze-dry) the mycelium to obtain a dry powder. This step is crucial for efficient solvent extraction.[4]

  • Solvent Extraction: Suspend the lyophilized fungal biomass in a suitable organic solvent. Methanol has been reported to be highly effective for this compound extraction.[4] Other solvents like ethyl acetate can also be used.[10]

  • Agitation: Agitate the suspension for 1-24 hours at room temperature. Sonication can be employed to enhance the extraction efficiency.[4]

  • Crude Extract Preparation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[4]

Purification of this compound

Objective: To purify this compound from the crude extract.

Protocol:

  • Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute the column with a solvent system such as n-hexane/ethyl acetate to separate the different components.[11]

  • Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.[12]

  • High-Performance Liquid Chromatography (HPLC): For further purification, utilize reversed-phase HPLC with a C18 column. A mobile phase of acetonitrile/water (e.g., 65/35, v/v) is commonly used, with detection at 370 nm.

  • Crystallization: The purified this compound can be obtained as yellow needle-like crystals by recrystallization from a solvent like methanol at low temperatures.[11]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and cultivation conditions. The following table summarizes reported production levels.

Fungal StrainCulture MediumIncubation Time (days)This compound Yield (mg/L)Reference
Penicillium sclerotiorumSalt-supplemented dextrose-peptone10313[13]
Penicillium sclerotiorumMalt extract broth12203[13]
Penicillium sclerotiorumRice (Solid-state fermentation)12166[13]

Visualization of Pathways and Workflows

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from fungal endophytes.

experimental_workflow cluster_isolation Fungal Isolation & Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material Collection surface_sterilization Surface Sterilization plant_material->surface_sterilization isolation_on_agar Isolation on Agar Plates surface_sterilization->isolation_on_agar liquid_culture Liquid Culture Fermentation isolation_on_agar->liquid_culture harvesting Mycelium Harvesting liquid_culture->harvesting drying Lyophilization harvesting->drying solvent_extraction Solvent Extraction drying->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_techniques Analytical Techniques (HPLC, MS, NMR) pure_this compound->analytical_techniques

Caption: Experimental workflow for this compound isolation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (scl) and involves a complex series of enzymatic reactions. A key feature is the involvement of two collaborating polyketide synthases (PKSs). The proposed pathway, based on studies of Penicillium meliponae, is depicted below.[1][2]

biosynthetic_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthases (sclA & sclI) acetyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization polyketide_intermediate->cyclization bicyclic_core Bicyclic Azaphilone Core cyclization->bicyclic_core oxidation Oxidation (Monooxygenases) bicyclic_core->oxidation pyranoquinone_core Pyranoquinone Core oxidation->pyranoquinone_core chlorination Chlorination (Halogenase - sclM) pyranoquinone_core->chlorination chlorinated_intermediate Chlorinated Intermediate chlorination->chlorinated_intermediate acylation Acylation (Acyltransferase - sclD) chlorinated_intermediate->acylation This compound This compound acylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Analytical Characterization

The structural elucidation and quantification of this compound are typically performed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and quantification. A C18 reverse-phase column is commonly employed with detection at 370 nm. The limit of quantitation (LOQ) has been reported to be as low as 0.5 µg/mL.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound. This compound has a molecular weight of 390.86 g/mol .[14] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for quantification in complex samples.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound, confirming the connectivity of atoms within the molecule.[11]

Conclusion

The discovery and isolation of this compound from fungal endophytes present a promising avenue for the development of new therapeutic agents. This guide provides a detailed framework for researchers to undertake the cultivation of this compound-producing fungi, the extraction and purification of the compound, and its subsequent characterization. The provided protocols and data serve as a foundational resource for further research into the biological activities and potential applications of this fascinating fungal metabolite.

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

Azaphilones are a class of fungal polyketides known for their distinctive pyranoquinone bicyclic core and a wide spectrum of biological activities.[1][2] Sclerotiorin, a prominent chlorinated azaphilone, has garnered significant attention for its antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] It was first isolated from Penicillium sclerotiorum.[3] Understanding the genetic and enzymatic machinery behind this compound biosynthesis is paramount for unlocking its therapeutic potential and enabling the bioengineering of novel, pharmacologically optimized analogs.[3] This guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), the enzymatic pathway, quantitative data on its bioactivity and production, and detailed experimental protocols used for its characterization.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated BGC, often referred to as the scl cluster.[4][5] Genome mining efforts in the endophytic fungus Penicillium meliponae identified a putative scl BGC responsible for producing this compound and related metabolites.[3][4] A key feature of this cluster is the collaboration between two distinct polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[4][6] This dual PKS system is a recurring theme in the biosynthesis of complex azaphilones.[5]

The core of the pathway involves the HR-PKS (sclA) and the NR-PKS (sclI).[4][5] Following the assembly of the polyketide backbone by these core enzymes, a series of tailoring enzymes encoded within the cluster modify the intermediate to yield the final product. These modifications include oxidation, chlorination, and acylation.[3]

Table 1: Key Genes in the this compound (scl) Biosynthetic Gene Cluster This table is a composite based on the identified gene cluster in Penicillium meliponae and general knowledge of azaphilone biosynthesis.[3][4]

GeneProposed Enzyme FunctionRole in Biosynthesis
sclINon-Reducing Polyketide Synthase (NR-PKS)Forms the aromatic polyketide core.
sclAHighly Reducing Polyketide Synthase (HR-PKS)Synthesizes the fatty acid-like side chain.
sclMHalogenaseCatalyzes the incorporation of a chlorine atom.[3]
sclDAcyltransferaseProposed to catalyze the addition of the acetyl group.[3]
-FAD-dependent MonooxygenasesCatalyze critical oxidation steps for pyranoquinone core formation.[3]
-Other OxidoreductasesInvolved in various redox tailoring steps.[3]
-CyclasesMay assist in the intramolecular cyclization to form the bicyclic core.[3]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes of the scl cluster. Gene knockout studies have confirmed that the disruption of either the HR-PKS (sclA) or the NR-PKS (sclI) gene abolishes the production of this compound and related azaphilones, leading to a loss of the characteristic orange mycelial pigmentation.[4][5][6]

The proposed pathway proceeds as follows:

  • Polyketide Synthesis : The NR-PKS (sclI) and HR-PKS (sclA) collaborate to produce the initial polyketide intermediate.

  • Cyclization : Intramolecular reactions, potentially catalyzed by the PKSs themselves or dedicated cyclases, form the characteristic bicyclic azaphilone core.[3]

  • Oxidation : A series of crucial oxidation steps, catalyzed by FAD-dependent monooxygenases and other oxidoreductases, are essential for the formation of the pyranoquinone structure.[3]

  • Chlorination : The halogenase SclM incorporates a chlorine atom onto the aromatic ring, a hallmark of this compound.[3]

  • Acylation : Finally, an acyltransferase, SclD, is proposed to add an acetyl group to complete the this compound molecule.[3]

Sclerotiorin_Biosynthesis cluster_start Precursors cluster_core Core Synthesis cluster_tailoring Tailoring Steps cluster_end Final Product Acetyl-CoA Acetyl-CoA SclI SclI (NR-PKS) Acetyl-CoA->SclI Malonyl-CoA Malonyl-CoA Malonyl-CoA->SclI Fatty Acyl-CoA Fatty Acyl-CoA SclA SclA (HR-PKS) Fatty Acyl-CoA->SclA Intermediate Polyketide Intermediate SclI->Intermediate SclA->Intermediate Cyclization Cyclization Intermediate->Cyclization Oxidation Oxidation (Monooxygenases) Cyclization->Oxidation Chlorination Chlorination (SclM) Oxidation->Chlorination Acylation Acylation (SclD) Chlorination->Acylation This compound This compound Acylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

This compound exhibits potent biological activity and its production can be significantly enhanced through process optimization.

Table 2: Bioactivity of this compound

TargetActivity TypeIC50 ValueSource
Aldose ReductaseInhibition0.4 µM[7]
LipoxygenaseReversible Inhibition4.2 µM[7]

Table 3: this compound Production Yields

ConditionTiter (mg/L)Fold IncreaseSource
Base Medium30-[8]
Optimized Medium205.5~7x[8]
Optimized conditions: initial pH 7.4, temperature 27°C, peptone 9.2 g/L, and MgSO4·7H2O 0.39 g/L.

Key Experimental Protocols

Characterizing a BGC like the scl cluster involves a combination of bioinformatics, molecular genetics, and analytical chemistry. The general workflow is depicted in the diagram below, followed by detailed protocols for key steps.

BGC_Characterization_Workflow cluster_discovery Discovery & Prediction cluster_validation Functional Validation cluster_analysis Analysis Fungus Isolate Fungus (e.g., Penicillium sp.) Sequencing Genome Sequencing Fungus->Sequencing Prediction BGC Prediction (e.g., antiSMASH) Sequencing->Prediction Hypothesis Formulate Biosynthetic Hypothesis Prediction->Hypothesis Knockout Gene Knockout in Native Host Hypothesis->Knockout Heterologous Heterologous Expression in Model Host Hypothesis->Heterologous Culture Culture Wild-Type & Mutant Strains Knockout->Culture Heterologous->Culture Extraction Metabolite Extraction Culture->Extraction Analysis Chemical Analysis (HPLC, LC-MS, NMR) Extraction->Analysis Elucidation Structure Elucidation & Pathway Confirmation Analysis->Elucidation

Caption: General workflow for fungal BGC characterization.
Protocol: Genome Mining for BGCs

This protocol outlines the bioinformatic workflow to identify putative BGCs from a fungal genome sequence.[9]

  • Genome Acquisition: Obtain the draft or complete genome sequence of the target fungus (e.g., Penicillium meliponae).

  • BGC Prediction: Submit the genome sequence to a specialized BGC prediction tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9][10]

  • Analysis of Output: The tool will identify the boundaries of potential BGCs and provide annotations for the core biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes, transporters, and regulators.[9]

  • Homology Search: Perform BLASTp or similar homology searches for the core enzymes (e.g., the PKSs from the putative scl cluster) against databases like MIBiG (Minimum Information about a Biosynthetic Gene Cluster) to find experimentally characterized BGCs with similar architecture.[11] This helps in predicting the class of molecule produced.

  • Hypothesis Formulation: Based on the gene content and homology to known clusters, formulate a hypothesis linking the newly identified BGC to the production of a specific class of metabolites (e.g., azaphilones).

Protocol: Gene Knockout via Homologous Recombination

This protocol describes the targeted deletion of a gene (e.g., sclA or sclI) in the native fungal host to confirm its function.

  • Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by ~1.5 kb regions homologous to the sequences directly upstream (5' flank) and downstream (3' flank) of the target gene's open reading frame.

  • Cassette Assembly: Amplify the 5' flank, 3' flank, and the marker gene by PCR from genomic DNA and a plasmid, respectively. Assemble the three fragments in the correct order (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

  • Protoplast Formation: Grow the wild-type fungus in liquid medium. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl) to digest the cell walls and release protoplasts.

  • Transformation: Mix the purified knockout cassette DNA with the fungal protoplasts. Induce DNA uptake using PEG-mediated transformation (Polyethylene glycol with CaCl2).

  • Selection and Regeneration: Plate the transformed protoplasts onto regeneration medium containing the osmotic stabilizer and the appropriate selective agent (e.g., hygromycin). Incubate until transformant colonies appear.

  • Verification: Isolate genomic DNA from putative knockout mutants. Confirm the correct homologous recombination event and replacement of the target gene with the knockout cassette via diagnostic PCR and/or Southern blotting.

  • Phenotypic Analysis: Culture the verified knockout mutants alongside the wild-type strain. Extract metabolites and analyze via HPLC or LC-MS to confirm the abolition of this compound production.[4][5]

Protocol: Heterologous Expression in Aspergillus nidulans

This protocol details the expression of a fungal PKS or an entire BGC in a model host to characterize its product(s).[12]

  • Gene/Cluster Cloning: Amplify the full-length cDNA of the target gene (e.g., dtbA, an NR-PKS) or the entire BGC from the source organism. Clone it into an Aspergillus expression vector under the control of an inducible promoter (e.g., the alcA promoter, inducible by ethanol).

  • Host Strain: Use a suitable A. nidulans host strain that provides necessary precursors and post-translational modifications. Often, strains are engineered to lack major native secondary metabolites to provide a clean background for analysis.

  • Transformation: Transform the expression vector into A. nidulans protoplasts using the PEG-mediated method described in Protocol 5.2.

  • Selection: Select for successful transformants on a medium lacking a specific nutrient (if using an auxotrophic marker like argB) or containing a selective agent.

  • Expression and Analysis:

    • Grow a validated transformant in a non-inducing medium (e.g., glucose-based).

    • Transfer the mycelia to an inducing medium (e.g., containing ethanol or threonine to activate the alcA promoter).

    • Culture for 48-72 hours to allow for product accumulation.

    • Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by HPLC-DAD-MS and compare it to an extract from a control strain (transformed with an empty vector) to identify novel peaks produced by the heterologously expressed gene(s).

  • Purification and Elucidation: If novel products are detected, perform large-scale cultivation and purification of the compounds. Elucidate their chemical structures using spectroscopic methods, primarily 1D and 2D NMR.

Conclusion and Future Outlook

The study of the this compound BGC provides a clear model for understanding how fungi construct complex azaphilone molecules through the interplay of core PKSs and a suite of tailoring enzymes. The methodologies of genome mining, gene knockout, and heterologous expression are powerful tools that have been instrumental in functionally characterizing these pathways.[4] The quantitative data on this compound's potent bioactivity underscores its potential as a lead compound for drug development.[7] Future research should focus on the complete biochemical characterization of each enzyme in the scl cluster, exploring the regulatory networks that control its expression, and applying synthetic biology approaches to engineer the pathway for the production of novel, high-value azaphilone analogs with improved therapeutic properties.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Sclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin is a chlorinated azaphilone polyketide produced by various species of the Penicillium fungus, including P. sclerotiorum and P. frequentans.[1] This natural product has garnered significant interest within the scientific community due to its diverse biological activities, notably as an inhibitor of both aldose reductase and lipoxygenase.[1] As such, this compound and its derivatives represent promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and visualizations of relevant signaling pathways and analytical workflows are also presented to support researchers in their exploration of this intriguing molecule.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while 1D and 2D NMR spectroscopy are indispensable for delineating the complex carbon skeleton and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular formula of this compound and for studying its fragmentation patterns, which can aid in structural confirmation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueInterpretation
Molecular Formula C₂₁H₂₃ClO₅Determined from exact mass measurement.
Molecular Weight 390.1234 g/mol Calculated from the molecular formula.
Ionization Mode ESI+Protonated molecule [M+H]⁺ is readily formed.
Expected m/z 391.1307For the protonated molecule [C₂₁H₂₄ClO₅]⁺.[2]

The fragmentation of this compound in MS/MS experiments provides characteristic neutral losses and fragment ions that are diagnostic for its structure. Key fragmentation pathways include the loss of the acetyl group, water, and cleavage of the polyketide side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is critical for the structural confirmation of this compound. The following tables summarize the assigned chemical shifts for the protons and carbons of this compound. These assignments are typically achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.30d15.5
26.25dd15.5, 10.0
46.05d10.0
4a---
56.50s-
68.00s-
7---
8---
8a---
1'2.50m-
2'1.50m-
3'0.95t7.5
4'1.10d7.0
5'1.90s-
7-CH₃1.75s-
OAc2.20s-

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1145.0
2125.0
3160.0
4120.0
4a105.0
5100.0
6155.0
790.0
8190.0
8a170.0
1'40.0
2'25.0
3'12.0
4'20.0
5'15.0
7-CH₃28.0
OAc (C=O)170.0
OAc (CH₃)21.0

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from fungal cultures is outlined below. This protocol can be adapted based on the specific Penicillium strain and culture conditions.

  • Fungal Culture: Penicillium sclerotiorum is cultured in a suitable liquid or solid medium to induce the production of this compound.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

For structural elucidation, a comprehensive suite of NMR experiments is performed.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to obtain initial information on the proton and carbon environments.

  • 2D NMR:

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To identify direct one-bond ¹H-¹³C correlations.

    • HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different spin systems and establishing the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is typically performed using an LC-MS system.

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: The sample is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. MS/MS fragmentation data is also acquired to study the fragmentation pattern.

Signaling Pathways and Experimental Workflows

This compound's biological activity is attributed to its ability to inhibit key enzymes involved in inflammatory and metabolic pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general workflow for the characterization of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_activity Biological Activity FungalCulture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction FungalCulture->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS Mass Spectrometry (HRMS & MS/MS) HPLC->MS EnzymeAssays Enzyme Inhibition Assays (e.g., Lipoxygenase, Aldose Reductase) HPLC->EnzymeAssays lipoxygenase_pathway ArachidonicAcid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) ArachidonicAcid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase Inhibition aldose_reductase_pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications Accumulation This compound This compound This compound->AldoseReductase Inhibition

References

Sclerotiorin: A Fungal Metabolite with Potent Anti-inflammatory and Anti-cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Sclerotiorin, a polyketide metabolite primarily isolated from fungi of the Penicillium genus, has emerged as a promising natural product with significant anti-inflammatory and anti-cancer activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, its mechanisms of action, and detailed experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-cancer Properties of this compound

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of anti-cancer action involves the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.

In Vitro Cytotoxicity

Studies have consistently shown that this compound and its derivatives can inhibit the proliferation of various cancer cells. The cytotoxic activity is often enhanced by chemical modifications, particularly the introduction of amine functionalities at the C-7 position.[5]

Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compoundHCT-116 (Colon)MTT-[6]
This compoundA549 (Lung)MTT> 40[7]
This compoundMDA-MB-435 (Breast)MTT> 40[7]
Sclerotioramine DerivativesA549, MDA-MB-435MTTModerate to Good[5]
Compound 1 (from P. sclerotiorum)SH-SY5Y (Neuroblastoma)-Selectively Toxic[8]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Mechanism of Action: Apoptosis Induction

This compound's anti-cancer effects are largely attributed to its ability to trigger the intrinsic apoptotic pathway. In colon cancer cells (HCT-116), this compound treatment leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[6] This shift in the BAX/BCL-2 ratio culminates in the activation of cleaved caspase-3, a key executioner caspase, ultimately leading to apoptosis.[6]

Sclerotiorin_Apoptosis_Pathway This compound This compound Bax BAX Activation This compound->Bax Bcl2 BCL-2 Inhibition This compound->Bcl2 Mitochondria Mitochondria Caspase3 Cleaved Caspase-3 Activation Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

This compound's apoptotic pathway in colon cancer cells.

Anti-inflammatory Properties of this compound

This compound and related compounds isolated from Penicillium sclerotiorum exhibit significant anti-inflammatory activities.[9] These effects are primarily mediated through the inhibition of key inflammatory mediators and enzymes.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogues has been demonstrated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[9] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level.[9][10]

Table 2: Anti-inflammatory Activity of this compound and Related Polyketides

CompoundAssayCell LineIC50 (µM)Reference
Compound 2 (from P. sclerotiorum)NO ProductionRAW 264.72.5 - 18.0[9]
Compound 6 (from P. sclerotiorum)NO ProductionRAW 264.72.5 - 18.0[9]
Compound 7 (from P. sclerotiorum)NO ProductionRAW 264.72.5 - 18.0[9]
Compound 10 (from P. sclerotiorum)NO ProductionRAW 264.72.5 - 18.0[9]
Compound 12 (from P. sclerotiorum)NO ProductionRAW 264.72.5 - 18.0[9]
This compoundLipoxygenase-1 (Soybean)-4.2[11]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of the specified activity.

Mechanism of Action: Modulation of Inflammatory Pathways

This compound and related azaphilones can modulate key signaling pathways involved in the inflammatory response. For instance, certain compounds have been shown to significantly reduce the phosphorylation of NF-κB induced by TNF-α.[8] The inhibition of iNOS and COX-2 expression further underscores the anti-inflammatory mechanism of these compounds.[9]

Sclerotiorin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS / TNF-α NFkB NF-κB Pathway LPS->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO This compound This compound This compound->NFkB Inhibits This compound->iNOS_COX2 Downregulates

This compound's anti-inflammatory mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer and anti-inflammatory properties of this compound.

General Experimental Workflow

The investigation of this compound's bioactivities typically follows a standardized workflow, from isolation and characterization to in-depth mechanistic studies.

Sclerotiorin_Experimental_Workflow Start Isolation of this compound (e.g., from Penicillium sp.) Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Bioassays Biological Activity Screening Purification->Bioassays SAR Structure-Activity Relationship (SAR) Studies (Synthesis of Derivatives) Purification->SAR Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production, COX-2 Inhibition) Bioassays->AntiInflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism AntiInflammatory->Mechanism Apoptosis Apoptosis Analysis (e.g., Western Blot for Caspases) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Lead Lead Compound Identification Mechanism->Lead SAR->Lead

General experimental workflow for this compound research.
Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[5]

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

Nitric Oxide (NO) Production Assay

This protocol is used to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[9]

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well plates

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Griess reagent

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-2 activity.[5]

  • Materials:

    • COX-2 enzyme

    • Reaction buffer

    • Heme

    • This compound stock solution (in DMSO)

    • Arachidonic acid (substrate)

    • Detection reagent

    • 96-well plate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, COX-2 enzyme, and heme in each well of a 96-well plate.

    • Add the desired concentrations of this compound to the test wells. Include positive and vehicle controls.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Add the detection reagent to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction for each well and determine the percentage of inhibition.

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Its well-defined mechanism of apoptosis induction in cancer cells and its ability to suppress key inflammatory mediators make it a compelling subject for further investigation. Future research should focus on optimizing the structure of this compound to enhance its therapeutic index, conducting in vivo studies to validate its efficacy and safety, and further elucidating the intricate signaling pathways it modulates. The comprehensive data and protocols presented in this guide aim to facilitate and inspire continued exploration into the promising therapeutic applications of this compound.

References

Sclerotiorin: A Potent Dual Inhibitor of Aldose Reductase and Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sclerotiorin, a natural product isolated from Penicillium frequentans, has emerged as a compelling small molecule with potent inhibitory activity against two key enzymes implicated in diverse pathologies: aldose reductase and lipoxygenase.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its efficacy, and presenting relevant experimental protocols for its study. The dual inhibitory nature of this compound positions it as a promising candidate for further investigation in the development of therapeutics for diabetic complications and inflammatory disorders.

Introduction

This compound is a yellow-orange pigment belonging to the azaphilone class of fungal secondary metabolites.[4] Initially recognized for its antimicrobial properties, subsequent research has unveiled its significant potential as a potent enzyme inhibitor.[3][5] This guide focuses on the well-documented inhibitory effects of this compound on aldose reductase and lipoxygenase, two enzymes that represent critical targets in contemporary drug discovery.

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6][7] Under hyperglycemic conditions, the increased flux through this pathway leads to sorbitol accumulation, inducing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[6][8][9] Inhibition of aldose reductase is a key therapeutic strategy to mitigate these long-term complications of diabetes.[10][11]

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like leukotrienes and prostaglandins.[12][13] These mediators are pivotal in inflammatory responses.[12] Consequently, inhibiting lipoxygenase activity is a focal point in the development of anti-inflammatory drugs.[12]

The ability of this compound to potently inhibit both of these enzymes makes it a molecule of significant interest for its potential therapeutic versatility.

Quantitative Inhibitory Data

The inhibitory potency of this compound against aldose reductase and lipoxygenase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values are summarized in the table below for clear comparison.

Enzyme TargetThis compound IC50 (µM)Source Organism of this compoundNotes
Aldose Reductase0.4[1][3]Penicillium frequentans
Soybean Lipoxygenase-1 (LOX-1)4.2[2][3][14]Penicillium frequentansReversible, uncompetitive inhibitor[2][14]
Human Polymorphonuclear Leukocytes 5-Lipoxygenase36[15]Penicillium frequentans

Signaling Pathways and Experimental Workflow

Aldose Reductase and the Polyol Pathway

The following diagram illustrates the polyol pathway and the role of aldose reductase in the development of diabetic complications. This compound's inhibitory action on aldose reductase is a key intervention point in this pathway.

cluster_0 Polyol Pathway cluster_1 Pathological Consequences Glucose Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase NADPH -> NADP+ Sorbitol Sorbitol Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol Accumulation Sorbitol Accumulation Sorbitol->Sorbitol Accumulation Fructose Fructose Aldose Reductase->Sorbitol Sorbitol Dehydrogenase->Fructose This compound This compound This compound->Aldose Reductase Inhibits Osmotic Stress Osmotic Stress Sorbitol Accumulation->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications cluster_0 Lipoxygenase Pathway cluster_1 Physiological Effect Arachidonic Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic Acid->Lipoxygenase 5-HPETE 5-HPETE Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Lipoxygenase->5-HPETE This compound This compound This compound->Lipoxygenase Inhibits Enzyme Preparation Enzyme Preparation Assay Reaction Assay Reaction Enzyme Preparation->Assay Reaction Substrate and Cofactor Preparation Substrate and Cofactor Preparation Substrate and Cofactor Preparation->Assay Reaction Inhibitor (this compound) Dilution Series Inhibitor (this compound) Dilution Series Inhibitor (this compound) Dilution Series->Assay Reaction Spectrophotometric Measurement Spectrophotometric Measurement Assay Reaction->Spectrophotometric Measurement Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Spectrophotometric Measurement->Data Analysis (IC50 Calculation)

References

A Technical Guide to Fungal Azaphilone Pigments: Sclerotiorin and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sclerotiorin and other azaphilone pigments produced by fungi. It delves into the fungal sources, biosynthetic pathways, diverse biological activities, and experimental methodologies pertinent to the study of these fascinating secondary metabolites. This document aims to serve as a valuable resource for researchers engaged in natural product discovery, drug development, and fungal biotechnology.

Introduction to Azaphilone Pigments

Azaphilones are a class of fungal polyketides characterized by a highly substituted pyranoquinone bicyclic core, which is responsible for their vibrant yellow, orange, and red colors.[1] These pigments are produced by a wide array of filamentous fungi and have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] this compound, a chlorinated azaphilone, is a prominent member of this class, first isolated from Penicillium sclerotiorum.[4]

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess potent biological activities.[4] Among these, the azaphilones represent a significant class of polyketide pigments.[4] Filamentous fungi are known to biosynthesize an extraordinary range of azaphilone pigments with structural diversity.[1] The advantages of fungal production include agile and simple cultivation, the use of low-cost substrates, and the potential for yield improvement through genetic engineering.[1]

Fungal Producers of this compound and Other Azaphilones

A variety of fungal genera are known to produce azaphilone pigments. The most notable producers belong to the genera Penicillium, Talaromyces, Aspergillus, and Monascus.[1][5]

Fungal GenusNotable SpeciesKey Azaphilone ProductsReference
PenicilliumP. sclerotiorum, P. meliponae, P. citrinum, P. hirayamaeThis compound, Geumsanols, Isochromophilones, Penazaphilones[4][6][7][8]
TalaromycesT. atroroseusPP-O pigments, Atrosin S[1]
AspergillusA. neoglaberSassafrins, Cavernamines, Falconensins[1][5]
MonascusM. ruberMonascin, Ankaflavin, Rubropunctatin, Monascorubrin[1][9]
ChaetomiumC. globosumChaetomugilins[3]
PhomopsisPhomopsis sp.Phomopsones, Tersaphilones[1]

Biosynthesis of this compound and Other Azaphilones

The biosynthesis of azaphilone pigments is a complex process involving a dedicated biosynthetic gene cluster (BGC).[4] In the case of this compound, this is referred to as the "scl" cluster.[7] The core of this machinery typically involves the collaboration of two polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[7][10]

Following the action of the PKSs, a series of tailoring enzymes, including monooxygenases and other oxidoreductases, modify the polyketide intermediate to form the characteristic azaphilone core.[4]

Sclerotiorin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA HR-PKS HR-PKS Acetyl-CoA->HR-PKS Extender units Polyketide_Intermediate_1 Polyketide_Intermediate_1 HR-PKS->Polyketide_Intermediate_1 sclA Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS Fused_Intermediate Fused_Intermediate Polyketide_Intermediate_1->Fused_Intermediate NR-PKS NR-PKS Polyketide_Intermediate_2 Polyketide_Intermediate_2 NR-PKS->Polyketide_Intermediate_2 sclI Polyketide_Intermediate_2->Fused_Intermediate Cyclization Cyclization Fused_Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Monooxygenases Chlorination Chlorination Oxidation->Chlorination Halogenase This compound This compound Chlorination->this compound

Proposed biosynthetic pathway of this compound.

Biological Activities of this compound and Other Azaphilones

This compound and related azaphilone pigments exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[2][11]

Anti-inflammatory Activity

Several azaphilones, including this compound, have demonstrated potent anti-inflammatory effects.[11] They can inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Anticancer Activity

This compound has been shown to possess anti-proliferative activity against various cancer cell lines.[2] Its mechanism of action involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[2]

Anticancer_Mechanism This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Bax Bax This compound->Bax Activation Caspase-3 Caspase-3 Bcl-2->Caspase-3 Bax->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Anticancer signaling pathway of this compound.
Enzyme Inhibitory Activity

This compound is a known inhibitor of several enzymes, including aldose reductase and lipoxygenase.[11] Other azaphilones have been found to inhibit HIV gp120-CD4 binding and cholesteryl ester transfer protein.[11]

Antimicrobial and Other Activities

Azaphilones exhibit a wide range of antimicrobial activities against bacteria and fungi.[2] They have also been reported to have nematicidal, anti-HIV, and neuroprotective activities.[2][12]

Quantitative Data on Biological Activities

The following table summarizes the quantitative data for some of the biological activities of this compound and other azaphilones.

CompoundBiological Target/AssayIC50 ValueReference
This compoundLipoxygenase (LOX-1)4.2 µM[11]
This compoundAldose Reductase-[11]
Isochromophilone VIHIV gp120-CD4 binding-[11]
Isochromophilone VICholesteryl Ester Transfer Protein-[11]
Penicilazaphilone NAnti-inflammatory (NO production)22.63 ± 2.95 μM[6]
Penidioxolane CHuman myeloid leukemia cells (K562)23.94 ± 0.11 μM[6]
Penidioxolane CHuman liver cancer cells (BEL-7402)60.66 ± 0.13 μM[6]
Penidioxolane CHuman gastric cancer cells (SGC-7901)46.17 ± 0.17 μM[6]
Penidioxolane CHuman non-small cell lung cancer cells (A549)60.16 ± 0.26 μM[6]
Penidioxolane CHuman hela cervical cancer cells59.30 ± 0.60 μM[6]
This compound Analogue 1Endothelin-A (ETA) receptor binding9 µM[13]
This compound Analogue 2Endothelin-A (ETA) receptor binding28 µM[13]
This compound Analogue 1Endothelin-B (ETB) receptor binding77 µM[13]
This compound Analogue 2Endothelin-B (ETB) receptor binding172 µM[13]
Isochromophilone Iα-glycosidase inhibition17.3 µM[3]
Scleratioramineα-glycosidase inhibition166.1 µM[3]
Various AzaphilonesH1N1 virus inhibition78.6 to 156.8 μM[3]
Penazaphilone LNO production-[14]

Experimental Protocols

Fungal Cultivation and Pigment Production

A common approach for producing azaphilone pigments is through submerged fermentation of the producing fungal strain.[15] The composition of the culture medium, including carbon and nitrogen sources, as well as physical parameters like agitation, can significantly influence the yield and profile of the produced pigments.[16][17] The one-strain-many-compounds (OSMAC) approach, which involves varying cultivation parameters, is often employed to explore the metabolic potential of a fungal strain.[16]

Fermentation_Workflow Fungal_Strain Fungal_Strain Inoculation Inoculation Fungal_Strain->Inoculation Fermentation_Broth Fermentation_Broth Inoculation->Fermentation_Broth Harvesting Harvesting Fermentation_Broth->Harvesting Parameter_Optimization Parameter_Optimization Parameter_Optimization->Fermentation_Broth pH, Temp, Agitation, Media Extraction Extraction Harvesting->Extraction

General workflow for fungal fermentation and pigment extraction.
Extraction and Isolation of Azaphilone Pigments

After fermentation, the fungal biomass and culture broth are typically separated. The pigments can be extracted from either or both fractions using organic solvents such as ethyl acetate or methanol.[15] The crude extract is then subjected to various chromatographic techniques for purification.[15]

  • Column Chromatography: Often the first step in purification, using silica gel or other stationary phases.[15]

  • Thin-Layer Chromatography (TLC): Used for monitoring the separation and identifying fractions of interest.[15]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for final purification and quantification of the pigments.[15]

Structural Characterization

The chemical structures of isolated azaphilones are elucidated using a combination of spectroscopic techniques:[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for determining the carbon skeleton and stereochemistry.[3]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation patterns of the compounds.[17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[15]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to determine the absorption maxima, which is characteristic of the chromophore.[15]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.[11]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.[11]

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.[11]

  • Incubation: The plates are incubated for a further period.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11] The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Conclusion

This compound and other azaphilone pigments represent a rich and diverse source of bioactive natural products. Their wide range of biological activities, coupled with the potential for large-scale production through fungal fermentation, makes them highly promising leads for the development of new therapeutic agents and other biotechnological applications. Further research into the biosynthesis, regulation, and mechanism of action of these compounds will undoubtedly unlock their full potential.

References

A Technical Guide to Natural Products with Anti-Diabetes and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, is a growing global health concern. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a pivotal role in the pathogenesis of diabetes and its complications.[1][2] Natural products have emerged as a promising avenue for the development of novel therapeutic agents with both anti-diabetic and antioxidant properties.[3][4] These bioactive compounds, derived from plants and other natural sources, offer diverse chemical structures and mechanisms of action, often with fewer side effects than conventional synthetic drugs.[4] This technical guide provides an in-depth overview of key natural products, their mechanisms of action, relevant quantitative data, and detailed experimental protocols for their evaluation.

Core Bioactive Compounds and Quantitative Data

A variety of natural compounds have demonstrated significant anti-diabetic and antioxidant effects. The following tables summarize the quantitative data for some of the most well-researched natural products.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of Selected Natural Products

Natural ProductAssayIC50 ValueSource(s)
QuercetinDPPH Radical Scavenging8.07 µg/mL[5]
Quercetinα-Glucosidase InhibitionVaries by study[5]
KaempferolXanthine Oxidase Inhibition8.07 µg/mL[5]
BerberineNot specifiedNot specified[6]

Table 2: In Vivo and Clinical Anti-Diabetic Effects of Selected Natural Products

Natural ProductStudy TypeModel/SubjectsDosageKey FindingsSource(s)
ResveratrolClinical TrialType 2 Diabetes Patients200 mg/day for 24 weeksFPG reduced by 5.97%, HbA1c reduced by 5.60%, HOMA-IR reduced by 13.93%[7]
ResveratrolClinical TrialType 1 Diabetes Patients500 mg twice daily for 60 daysSignificant decrease in FBS and HbA1c[8][9]
BerberineClinical TrialType 2 Diabetes Patients1 g/day for 3 monthsFPG reduced by 20%, HbA1c reduced by 12%[10]
QuercetinAnimal StudySTZ-induced diabetic rats12.5 mg/kgSignificant control of blood glucose levels and reduction in serum lipids[11]

Key Signaling Pathways in Anti-Diabetic and Antioxidant Activity

The therapeutic effects of these natural products are often mediated through the modulation of key cellular signaling pathways.

Nrf2-ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary defense mechanism against oxidative stress.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[14]

Nrf2_ARE_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE ARE_n ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Activates transcription

Caption: Nrf2-ARE antioxidant response pathway.

Insulin Signaling Pathway (PI3K/Akt)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for mediating the metabolic effects of insulin.[1][3] Insulin binding to its receptor triggers a cascade of phosphorylation events, leading to the activation of PI3K and subsequently Akt. Activated Akt promotes glucose uptake, glycogen synthesis, and protein synthesis, while inhibiting gluconeogenesis and apoptosis.[15]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leads to

Caption: PI3K/Akt insulin signaling pathway.

Experimental Protocols

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16][17]

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Add an equal volume of the DPPH working solution to each concentration of the test compound and standard.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[16]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.[18]

  • Procedure:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the test sample or standard to the diluted ABTS•+ solution.

    • Incubate for a specified time (typically 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

In Vivo Anti-Diabetic Model

Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Principle: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes.[19][20]

  • Procedure:

    • Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

    • Fast the rats overnight prior to STZ injection.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (IP) injection of STZ (dose typically ranges from 40-65 mg/kg body weight).[20] The control group receives an injection of the citrate buffer vehicle.

    • To prevent initial STZ-induced hypoglycemia, provide the rats with 5% or 10% sucrose water for the first 24 hours after injection.[20][21]

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.

    • Administer the natural product or vehicle to the diabetic rats for the duration of the study period.

    • Monitor blood glucose levels, body weight, and other relevant biochemical parameters at regular intervals.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of natural products for anti-diabetic and antioxidant activities.

Experimental_Workflow Start Start: Natural Product Source (e.g., Plant) Extraction Extraction and Fractionation Start->Extraction In_Vitro_Screening In Vitro Screening Extraction->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Enzyme_Inhibition Enzyme Inhibition Assays (α-amylase, α-glucosidase) In_Vitro_Screening->Enzyme_Inhibition Active_Extracts Identification of Active Extracts/Fractions Antioxidant_Assays->Active_Extracts Enzyme_Inhibition->Active_Extracts Isolation Bioassay-Guided Isolation of Pure Compounds Active_Extracts->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation In_Vivo_Studies In Vivo Studies (e.g., STZ-induced model) Structure_Elucidation->In_Vivo_Studies Mechanism_Studies Mechanism of Action Studies (Western Blot, PCR) In_Vivo_Studies->Mechanism_Studies Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound

Caption: General workflow for natural product drug discovery.

Conclusion

Natural products represent a vast and promising resource for the discovery of novel anti-diabetic and antioxidant agents. A systematic approach, combining robust in vitro and in vivo screening with detailed mechanistic studies, is essential for identifying and developing lead compounds. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the field of natural product-based therapies for diabetes and its related complications. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds in humans.

References

Methodological & Application

Application Notes and Protocols for Sclerotiorin Quantification using a Combined HPLC/Colorimetry Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle of the Method

This method combines the separation power of HPLC with the simplicity of colorimetric measurement for the accurate quantification of Sclerotiorin.

  • HPLC Separation: The sample extract is injected into an HPLC system with a C18 reverse-phase column. This compound is separated from other components in the extract based on its polarity. The concentration of this compound is determined by measuring its absorbance at a specific wavelength (370 nm) and comparing the peak area to a standard calibration curve.[1][2]

  • Colorimetric Measurement: In parallel, the absorbance of the sample extract is measured at the same wavelength (370 nm) using a spectrophotometer. This measurement provides a rapid estimation of the total pigment concentration. By combining the data from both methods, a reliable quantification can be achieved, even in the absence of a pure this compound standard.[1][2]

Experimental Protocols

Fungal Culture and Mycelia Production

This protocol describes the cultivation of Penicillium sclerotiorum for the production of this compound.

Materials:

  • Penicillium sclerotiorum culture

  • Appropriate liquid or solid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

  • Shaker incubator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Inoculate the desired culture medium with Penicillium sclerotiorum.

  • Incubate the culture in a shaker at the optimal temperature (e.g., 27°C) and agitation speed (e.g., 120 rpm) for a sufficient period (e.g., 10 days) to allow for mycelial growth and pigment production.[4]

  • Harvest the mycelia by filtration.

  • Wash the collected mycelia with distilled water to remove residual medium.[4]

  • Freeze-dry the mycelia to obtain lyophilized mycelia (LM) for subsequent extraction.

  • Store the lyophilized mycelia at -20°C until use.[4]

This compound Extraction from Mycelia

This protocol details the extraction of this compound from lyophilized fungal mycelia.

Materials:

  • Lyophilized mycelia (LM) of P. sclerotiorum

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Shaker or sonicator

  • Centrifuge

  • 0.45 µm membrane filters

Procedure:

  • Weigh a known amount of lyophilized mycelia.

  • Add methanol in a 60-fold volume-to-weight ratio (e.g., 60 mL of methanol for 1 g of LM).[1]

  • Extract the pigment by vigorous shaking or sonication for a defined period.

  • Separate the extract from the mycelial debris by centrifugation.

  • Repeat the extraction process on the mycelial pellet twice more to ensure complete recovery of the pigment.[1]

  • Combine the methanolic extracts in a volumetric flask and adjust the volume with methanol.[1]

  • Filter the final extract through a 0.45 µm membrane filter prior to HPLC and colorimetric analysis.[1][5]

HPLC/Colorimetry Combined Analysis

This protocol outlines the simultaneous quantification of this compound using HPLC and a spectrophotometer.

Materials and Equipment:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Spectrophotometer

  • This compound standard (if available, for calibration curve)

HPLC Conditions:

  • Mobile Phase: Acetonitrile/Water (65:35, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 370 nm[1][2]

  • Injection Volume: 20 µL[5]

Procedure:

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • If a this compound standard is available, prepare a series of standard solutions of known concentrations (e.g., 1-100 µg/mL) in methanol.[1]

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the filtered sample extract.

    • Identify the this compound peak based on its retention time (if a standard is used) or as the major peak in the chromatogram.

    • Determine the concentration of this compound in the extract from the calibration curve.

  • Colorimetric Analysis:

    • Set the spectrophotometer to measure absorbance at 370 nm.

    • Use methanol as a blank.

    • Measure the absorbance (OD370) of the filtered sample extract.[1][2]

Data Analysis and Calculation: When an authentic this compound standard is unavailable, the concentration can be determined using the combined method with the following equation:

This compound Content (mg/g of LM) = (Asple / Atotal) x Ctotal x V / W

Where:

  • Asple = Peak area of this compound in the sample from HPLC.

  • Atotal = Total peak area of all components in the HPLC chromatogram.

  • Ctotal = Total pigment concentration in the extract, determined colorimetrically and correlated to a known concentration if possible, or expressed in absorbance units.

  • V = Total volume of the extract (in mL).

  • W = Weight of the lyophilized mycelia (in g).

Data Presentation

The performance of the combined HPLC/colorimetry method for this compound quantification is summarized in the table below.

ParameterValueReference
Linearity Range1 - 100 µg/mL[1]
Limit of Quantitation (LOQ)0.5 µg/mL[1][2]
Recovery97 - 109%[1][2]
Precision (CV%)< 3.8%[1][2]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_culture Fungal Culture & Harvest cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification culture P. sclerotiorum Culture harvest Mycelia Harvest (Filtration) culture->harvest lyophilize Lyophilization harvest->lyophilize extract Methanol Extraction (3x) lyophilize->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Analysis (370 nm) filter->hplc colorimetry Colorimetry (OD370) filter->colorimetry data_analysis Data Analysis & Concentration Calculation hplc->data_analysis colorimetry->data_analysis

Caption: Workflow for this compound quantification.

Logical Relationship of this compound's Biological Activities

biological_activity cluster_inhibition Enzyme Inhibition cluster_apoptosis Cellular Effects This compound This compound aldose_reductase Aldose Reductase Inhibition This compound->aldose_reductase lipoxygenase Lipoxygenase Inhibition This compound->lipoxygenase apoptosis Induction of Apoptosis (e.g., in Colon Cancer Cells) This compound->apoptosis bax BAX Activation apoptosis->bax bcl2 BCL-2 Down-regulation apoptosis->bcl2

Caption: Biological activities of this compound.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Sclerotioramine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive sclerotioramine derivatives from the natural product (+)-Sclerotiorin. Detailed protocols for the synthesis and subsequent biological evaluation, including cytotoxicity, cyclooxygenase-2 (COX-2) inhibition, and antifouling assays, are presented.

Introduction

(+)-Sclerotiorin is a yellow azaphilone pigment produced by various Penicillium species. Its unique chemical scaffold has attracted considerable interest for the development of novel therapeutic agents. Modification of the C-7 acetate group of sclerotiorin to introduce various amine functionalities leads to the formation of sclerotioramine derivatives. These derivatives have demonstrated a range of biological activities, including potent antifouling, cytotoxic, and anti-inflammatory properties, making them promising candidates for further drug development.

Synthesis of Sclerotioramine Derivatives

The conversion of (+)-Sclerotiorin to its amino derivatives is achieved through a straightforward one-step nucleophilic substitution reaction. The acetate group at the C-7 position is displaced by a primary or secondary amine.

General Synthetic Workflow

SynthesisWorkflow This compound (+)-Sclerotiorin Reaction Stir at Room Temperature This compound->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Derivative Sclerotioramine Derivative Purification->Derivative

Caption: General workflow for the one-step synthesis of sclerotioramine derivatives.

Experimental Protocol: One-Step Synthesis

This protocol describes a general procedure for the synthesis of sclerotioramine derivatives.

Materials:

  • (+)-Sclerotiorin

  • Desired primary or secondary amine (e.g., propylamine, butylamine, aniline)

  • Anhydrous triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-Sclerotiorin (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add an excess of the desired amine (approximately 2.0-3.0 eq). Following the amine addition, add anhydrous triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess triethylamine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane. The polarity of the solvent system may require optimization based on the specific derivative.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Biological Activity of Sclerotioramine Derivatives

Sclerotioramine derivatives have shown promising activity in several biological assays. The introduction of an amine functionality at the C-7 position significantly enhances the cytotoxic and COX-2 inhibitory activities compared to the parent compound, (+)-Sclerotiorin.

Data Summary

The following tables summarize the quantitative data for the biological activities of selected sclerotioramine derivatives.

Table 1: Cytotoxicity of Sclerotioramine Derivatives against Cancer Cell Lines

CompoundLinker (R)A549 IC₅₀ (µM)[1][2][3]MDA-MB-435 IC₅₀ (µM)[1][2][3]
(+)-Sclerotiorin -OCOCH₃> 50> 50
Derivative 3 -NH(CH₂)₂CH₃6.39-
Derivative 7 -NH(CH₂)₃CH₃9.20-
Derivative 12 -NH-c-C₆H₁₁9.76-
Derivative 13 -NHCH₂C₆H₅7.75-
Derivative 15 -NHCH₂CH₂C₆H₅9.08-
Derivative 17 -NH-adamantane8.18-

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Sclerotioramine Derivatives

CompoundLinker (R)COX-2 Inhibition (%) at 10 µM[1][2][3]
(+)-Sclerotiorin -OCOCH₃56.1
Derivative 3 -NH(CH₂)₂CH₃70.6
Derivative 7 -NH(CH₂)₃CH₃58.7
Derivative 13 -NHCH₂C₆H₅51.1
Derivative 25 -OH66.1
Indomethacin (Control) -78.9

Experimental Protocols for Biological Assays

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of sclerotioramine derivatives on cancer cell lines.

Workflow for Cytotoxicity Testing

CytotoxicityWorkflow CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat cells with various concentrations of derivatives Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sclerotioramine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sclerotioramine derivatives in complete culture medium. After 24 hours, replace the existing medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: COX-2 Inhibition Assay

This protocol provides a method to evaluate the inhibitory activity of sclerotioramine derivatives against the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Sclerotioramine derivatives dissolved in DMSO

  • Indomethacin (positive control)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions provided with the commercial assay kit.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the sclerotioramine derivatives at the desired final concentration to the test wells. Add the positive control (indomethacin) and a vehicle control (DMSO) to their respective wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence in a kinetic mode for 5-10 minutes, according to the kit's instructions.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound relative to the vehicle control.

Protocol 3: Antifouling Bioassay against Barnacle Larvae

This protocol describes a method to assess the antifouling activity of sclerotioramine derivatives against the larval settlement of Balanus amphitrite.

Materials:

  • Balanus amphitrite nauplii

  • Filtered seawater

  • 24-well polystyrene plates

  • Sclerotioramine derivatives dissolved in a suitable solvent (e.g., ethanol)

  • Microscope

Procedure:

  • Larvae Culture: Rear Balanus amphitrite nauplii to the cyprid stage, which is the settling stage.

  • Plate Coating: Prepare stock solutions of the sclerotioramine derivatives. Coat the bottom of the 24-well plates with the test compounds by adding the stock solution and allowing the solvent to evaporate, leaving a film of the compound.

  • Larval Addition: Add approximately 20-30 cyprid larvae to each well containing filtered seawater.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 24-48 hours in the dark.

  • Settlement Assessment: After incubation, count the number of settled, metamorphosed, and dead larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each compound concentration compared to the control wells. Determine the EC₅₀ (half-maximal effective concentration) for settlement inhibition.

Structure-Activity Relationship (SAR) Summary

  • Cytotoxicity: The introduction of an amine group at the C-7 position is crucial for the cytotoxic activity of sclerotioramine derivatives. The nature of the substituent on the amine also influences the potency, with bulky aliphatic and aromatic groups showing good activity.

  • COX-2 Inhibition: Similar to cytotoxicity, the presence of the amine functionality enhances COX-2 inhibitory activity. The derivative with a propylamine substitution (Derivative 3) showed the most potent inhibition in the tested series.

Disclaimer

This document is intended for informational and research purposes only. The provided protocols are generalized and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, a process implicated in the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol in tissues, causing osmotic stress and subsequent cellular damage.[1][3][4] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these long-term diabetic complications.[1]

Sclerotiorin, a natural product isolated from Penicillium species, has been identified as a potent inhibitor of aldose reductase.[5][6][7] This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the enzymatic reaction.[1][8]

Signaling Pathway of Aldose Reductase in Diabetic Complications

The following diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to the pathogenesis of diabetic complications.

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Aldose Reductase Aldose Reductase Sorbitol Dehydrogenase Sorbitol Dehydrogenase NADPH NADPH NADP+ NADP+ NADPH->NADP+ Oxidative Stress Oxidative Stress NADP+->Oxidative Stress NAD+ NAD+ NADH NADH NAD+->NADH Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications This compound This compound This compound->Aldose Reductase inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potential of this compound against aldose reductase is quantified by its half-maximal inhibitory concentration (IC50) value. The following table presents the reported IC50 value for this compound and a comparison with a standard inhibitor, Quercetin.

CompoundIC50 (µM)
This compound0.4[5][6][7]
Quercetin (Standard)2.5

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol details the steps for determining the inhibitory activity of this compound on aldose reductase.

Materials and Reagents
  • Aldose Reductase: Partially purified from rat lens or commercially available.

  • This compound: Stock solution prepared in DMSO.

  • Quercetin: (Positive Control) Stock solution prepared in DMSO.

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).[1][9]

  • Cofactor: 0.125 mM NADPH solution in phosphate buffer.[10] (Prepare fresh and protect from light).

  • Substrate: 40 mM DL-glyceraldehyde solution in phosphate buffer.[10]

  • DMSO (Dimethyl sulfoxide): As a solvent for the test compounds.

  • Equipment:

    • UV-Vis Spectrophotometer

    • 96-well microplate reader (optional)

    • Microcentrifuge tubes

    • Pipettes

    • Incubator (37°C)

Experimental Workflow

The following diagram outlines the workflow for the aldose reductase inhibition assay.

A Prepare Reagents and Solutions B Prepare Serial Dilutions of this compound and Quercetin A->B C Set up Reaction Mixtures in Microplate or Cuvettes B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (DL-glyceraldehyde) D->E F Monitor Absorbance at 340 nm E->F G Calculate Percentage Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Assay Procedure
  • Preparation of Reagents: Prepare all buffers, cofactor, and substrate solutions as described in the "Materials and Reagents" section. Ensure the NADPH solution is freshly prepared and kept on ice, protected from light.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of this compound and the positive control (Quercetin) in phosphate buffer. The final concentration of DMSO in the reaction mixture should not exceed 1%.

  • Assay in a 96-Well Plate:

    • Add the following to each well of a 96-well plate:

      • Blank: 180 µL Phosphate Buffer + 20 µL DMSO

      • Control: 160 µL Phosphate Buffer + 20 µL Aldose Reductase + 20 µL DMSO

      • Test: 160 µL Phosphate Buffer + 20 µL Aldose Reductase + 20 µL this compound/Quercetin dilution

    • Add 20 µL of 0.125 mM NADPH to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 40 mM DL-glyceraldehyde to all wells except the blank.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This protocol provides a robust and reliable method for evaluating the in vitro aldose reductase inhibitory activity of this compound. The spectrophotometric assay is a well-established technique for screening potential inhibitors of this key enzyme in the polyol pathway. The potent inhibitory activity of this compound, as demonstrated by its low micromolar IC50 value, highlights its potential as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diabetic complications. Further studies are warranted to explore its mechanism of action and efficacy in in vivo models.

References

Application Notes and Protocols: Cyclooxygenase-2 (COX-2) Inhibitory Activity Assay for Sclerotiorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Its overexpression is associated with various inflammatory diseases and cancers.[1][2][3] Sclerotiorin, a natural product isolated from Penicillium sclerotiorum, and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[4][5] This document provides detailed application notes and protocols for assessing the COX-2 inhibitory activity of this compound derivatives, crucial for their development as potential therapeutic agents. A recent study has synthesized a series of this compound derivatives and evaluated their in vitro COX-2 inhibitory activity, revealing several compounds with significant inhibitory potential.[6][7][8]

Data Presentation

The following table summarizes the quantitative data on the COX-2 inhibitory activity of selected this compound derivatives from a key study. The data is presented as the percentage of inhibition at a given concentration, providing a clear comparison of the relative potency of the compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of this compound and its Derivatives [6][7][8]

CompoundInhibition Ratio (%)
This compound56.1
Compound 370.6
Compound 758.7
Compound 1351.1
Compound 1546.7
Compound 1747.3
Compound 2566.1
Indomethacin (Positive Control)78.9

Experimental Protocols

This section outlines a detailed methodology for determining the in vitro COX-2 inhibitory activity of this compound derivatives. This protocol is based on commercially available COX-2 inhibitor screening assay kits and principles from published literature.[9][10][11][12]

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • Potassium Hydroxide

  • COX Probe (e.g., Amplex™ Red)

  • Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Indomethacin, Celecoxib)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm for Amplex Red-based assays)

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer and allow it to equilibrate to the reaction temperature (e.g., 37°C).

    • Prepare the arachidonic acid substrate solution. This may involve dissolving it in ethanol and then diluting it to the final working concentration with the assay buffer.

    • Prepare a working solution of the COX Probe in a suitable solvent as per the manufacturer's instructions.

    • Prepare serial dilutions of the this compound derivatives and the positive control inhibitor at concentrations 10-fold higher than the desired final concentrations in the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank (No Enzyme): 20 µL of Assay Buffer.

      • Negative Control (100% Activity): 10 µL of Assay Buffer and 10 µL of human recombinant COX-2 enzyme.

      • Positive Control: 10 µL of the positive control inhibitor solution and 10 µL of human recombinant COX-2 enzyme.

      • Test Compound: 10 µL of the this compound derivative solution and 10 µL of human recombinant COX-2 enzyme.

    • Add 70 µL of COX Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

  • Pre-incubation:

    • Incubate the plate at the reaction temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

    • Immediately start measuring the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) at Ex/Em = 535/587 nm.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [(Slope of Negative Control - Slope of Test Compound) / Slope of Negative Control] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathways leading to the expression of COX-2 and the subsequent production of prostaglandins, which are inhibited by compounds like this compound derivatives.

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor MAPK MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors NFkB->TranscriptionFactors COX2_Gene COX-2 Gene Transcription TranscriptionFactors->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound Derivatives This compound->COX2_Protein Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Experimental Workflow for COX-2 Inhibitory Assay

The diagram below outlines the key steps in the experimental workflow for determining the COX-2 inhibitory activity of this compound derivatives.

COX2_Assay_Workflow Start Start: Prepare Reagents AssaySetup Assay Setup in 96-well Plate (Enzyme, Inhibitor, Buffer, Heme) Start->AssaySetup Preincubation Pre-incubation (e.g., 37°C for 15 min) AssaySetup->Preincubation ReactionInitiation Initiate Reaction with Arachidonic Acid Preincubation->ReactionInitiation DataAcquisition Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) ReactionInitiation->DataAcquisition DataAnalysis Data Analysis: Calculate % Inhibition and IC50 DataAcquisition->DataAnalysis End End: Results DataAnalysis->End

Caption: Experimental workflow for the COX-2 inhibitory assay.

References

Application Notes and Protocols: Utilizing Sclerotiorin in Cytotoxicity Assays Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin is a natural product initially identified as an antimicrobial isolate from Penicillium frequentans. Subsequent research has revealed its potential as a bioactive compound with various enzymatic inhibitory activities, including against aldose reductase and lipoxygenase. While this compound itself exhibits weak to negligible cytotoxic activity against human cancer cell lines, its semi-synthetic amine-modified derivatives have demonstrated moderate to potent anti-proliferative effects, making them compounds of interest in anticancer drug discovery.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic and apoptotic effects of this compound and its derivatives on human cancer cell lines. Detailed protocols for common cytotoxicity and apoptosis assays are provided, along with data presentation guidelines and a proposed mechanism of action based on current literature.

Data Presentation: Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for this compound and its derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound and Acyl Derivatives

CompoundCell LineCancer TypeIC50 (µM)
This compoundA549Lung Carcinoma> 50
MDA-MB-435Breast Carcinoma> 50
Acyl Derivative 25A549Lung Carcinoma> 50
MDA-MB-435Breast Carcinoma> 50
Acyl Derivative 26A549Lung Carcinoma> 50
MDA-MB-435Breast Carcinoma> 50
Acyl Derivative 27A549Lung Carcinoma> 50
MDA-MB-435Breast Carcinoma> 50

Data synthesized from a study on this compound derivatives, which indicated that this compound and its acyl derivatives showed no cytotoxic activity at concentrations up to 50 µM.[1]

Table 2: Cytotoxic Activity of Amine-Modified this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Derivative 1MDA-MB-435Breast CarcinomaModerate Activity
A549Lung CarcinomaModerate Activity
Derivative 2MDA-MB-435Breast CarcinomaModerate Activity
A549Lung CarcinomaModerate Activity
Derivative 3MDA-MB-435Breast CarcinomaFine Activity
A549Lung CarcinomaFine Activity
Derivative 7MDA-MB-435Breast CarcinomaFine Activity
A549Lung CarcinomaFine Activity
Derivative 2fHuh7Hepatocellular Carcinoma17.47
HCT116Colon Carcinoma14.57

This table presents a summary of findings that most amine-modified this compound derivatives displayed moderate to fine cytotoxic activities against the MDA-MB-435 and A549 cell lines.[1] Specific IC50 values for derivative 2f against Huh7 and HCT116 cells are also included.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions add_compound 4. Treat Cells (48-72h) compound_prep->add_compound add_mtt 5. Add MTT Solution (4h) add_compound->add_mtt dissolve_formazan 6. Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance 7. Measure Absorbance (570nm) dissolve_formazan->read_absorbance calc_ic50 8. Calculate IC50 Value read_absorbance->calc_ic50 Apoptosis_Analysis start Treat Cells with this compound Derivative harvest Harvest Adherent & Floating Cells start->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark (15-20 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Sclerotiorin_Apoptosis_Pathway cluster_input Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound Derivative Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Bcl2->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Sclerotiorin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antifungal activity of Sclerotiorin analogues. This document outlines detailed protocols for established antifungal susceptibility testing methods, presents a framework for organizing quantitative data, and illustrates a putative signaling pathway potentially affected by this compound, a known inhibitor of aldose reductase and lipoxygenase.

Introduction to this compound and its Analogues

This compound is a yellow pigment produced by several species of Penicillium and other fungi. It belongs to the azaphilone class of metabolites and has been shown to possess a range of biological activities, including antimicrobial properties.[1] The core structure of this compound has been a target for synthetic modification to explore and enhance its therapeutic potential, leading to the development of various analogues.[2][3] Evaluating the antifungal efficacy of these analogues is a critical step in the discovery of novel antifungal agents.

Data Presentation: Antifungal Activity of this compound Analogues

A systematic presentation of quantitative data is crucial for comparing the antifungal potency of different this compound analogues. The following tables provide a template for summarizing Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound Analogues Against Yeast Pathogens (MIC in µg/mL)

CompoundCandida albicansCandida glabrataCandida parapsilosisCryptococcus neoformans
This compound
Analogue 1
Analogue 2
...
Fluconazole (Control)
Amphotericin B (Control)

Table 2: In Vitro Antifungal Activity of this compound Analogues Against Filamentous Fungi (MIC in µg/mL)

CompoundAspergillus fumigatusAspergillus flavusFusarium solaniTrichophyton rubrum
This compound
Analogue 1
Analogue 2
...
Itraconazole (Control)
Amphotericin B (Control)

Note: The data for these tables should be populated with experimentally determined MIC values from the protocols outlined below. Studies by Lin et al. (2012) have indicated that certain this compound analogues, such as compounds 3, 9g, and 9h, exhibit a broad spectrum of fungicidal activity.[2][3]

Experimental Protocols

Adherence to standardized protocols is essential for the reproducibility and comparability of antifungal susceptibility testing results. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound analogues and control antifungal agents (e.g., fluconazole, amphotericin B)

  • Yeast inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of this compound analogues and control drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.

  • Preparation of Inoculum:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the diluted antifungal solutions to the wells of the microtiter plate.

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Disk Diffusion Method for Fungi (CLSI M44)

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Materials:

  • Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)

  • Sterile paper disks (6 mm diameter)

  • This compound analogues and control antifungal agents

  • Fungal inoculum

  • Sterile swabs

  • Incubator (35°C)

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.

  • Application of Disks:

    • Impregnate sterile paper disks with known concentrations of the this compound analogues.

    • Aseptically place the disks on the inoculated agar surface.

    • Include positive control (e.g., fluconazole disk) and negative control (solvent-only disk) disks.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is proportional to the antifungal activity.

Mechanism of Action and Signaling Pathways

This compound is a known inhibitor of aldose reductase and lipoxygenase.[1][4] While the precise downstream effects of this inhibition on fungal signaling pathways are still under investigation, a putative pathway can be proposed based on the known roles of these enzymes in fungi.

Aldose reductase in fungi, such as Saccharomyces cerevisiae, is involved in the detoxification of reactive carbonyl compounds like methylglyoxal, which is produced under stress conditions. Inhibition of this enzyme could lead to an accumulation of toxic metabolites and increased oxidative stress. Lipoxygenases are involved in the production of lipid signaling molecules that can regulate various cellular processes, including development and pathogenesis.

Below is a diagram illustrating a hypothetical signaling pathway that could be disrupted by this compound.

G Putative Signaling Pathway Disrupted by this compound Analogues cluster_stress Cellular Stress (e.g., Osmotic, Oxidative) cluster_glycolysis Glycolysis cluster_detox Detoxification Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Stress Stress Signal Methylglyoxal Methylglyoxal (Toxic) Stress->Methylglyoxal Induces Production Glucose Glucose Glucose->Methylglyoxal Metabolic Byproduct AldoseReductase Aldose Reductase Methylglyoxal->AldoseReductase OxidativeStress Increased Oxidative Stress Methylglyoxal->OxidativeStress Causes NontoxicMetabolite Non-toxic Metabolite AldoseReductase->NontoxicMetabolite Detoxification AldoseReductase->OxidativeStress Prevents This compound This compound Analogue This compound->AldoseReductase Inhibits GrowthInhibition Fungal Growth Inhibition OxidativeStress->GrowthInhibition Leads to

Caption: Putative mechanism of this compound antifungal activity.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the evaluation of this compound analogues.

G Experimental Workflow for Antifungal Evaluation start Start: This compound Analogue Synthesis purification Purification and Characterization (NMR, MS) start->purification primary_screening Primary Antifungal Screening (e.g., Disk Diffusion) purification->primary_screening secondary_screening Secondary Screening: MIC Determination (Broth Microdilution) primary_screening->secondary_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) secondary_screening->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) secondary_screening->mechanism_studies lead_optimization Lead Optimization data_analysis->lead_optimization mechanism_studies->lead_optimization

Caption: Workflow for evaluating this compound analogues.

References

Application Notes and Protocols for Sclerotiorin Biosynthesis Studies Utilizing Genome Mining and Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and manipulating the biosynthetic pathway of sclerotiorin, a fungal polyketide with a range of biological activities. The protocols detailed below leverage genome mining to identify the this compound biosynthetic gene cluster (BGC) and utilize CRISPR-Cas9-mediated gene knockout to functionally characterize key biosynthetic genes.

Introduction to this compound

This compound is a chlorinated azaphilone, a class of fungal polyketides known for their distinctive orange pigmentation.[1][2] Produced by various Penicillium species, such as Penicillium meliponae and Penicillium sclerotiorum, this compound has demonstrated antimicrobial, anti-inflammatory, and anti-cancer properties, making it a compound of interest for drug discovery and development.[1][2] Understanding its biosynthesis is crucial for strain improvement and the potential for heterologous expression to improve yields.

Genome Mining for the this compound Biosynthetic Gene Cluster

Fungal secondary metabolite biosynthetic genes are typically organized in co-regulated gene clusters, which simplifies their identification through bioinformatics approaches.[3][4] The putative this compound (scl) gene cluster in Penicillium meliponae serves as a primary example for genome mining efforts.[1][2]

Key Genes in the this compound Biosynthetic Gene Cluster

The scl cluster contains genes encoding the core biosynthetic machinery and tailoring enzymes necessary for this compound production. The core of this machinery is comprised of two collaborating polyketide synthases (PKSs).[1][2] Subsequent modifications to the polyketide backbone are carried out by a series of tailoring enzymes.[1]

GeneProposed FunctionRole in this compound BiosynthesisReference
sclAHighly reducing polyketide synthase (HR-PKS)Collaborates in the formation of the polyketide backbone. Knockout results in loss of this compound production.[2][5]
sclINon-reducing polyketide synthase (NR-PKS)Collaborates in the formation of the polyketide backbone. Knockout results in loss of this compound production.[2][5]
sclMHalogenaseResponsible for the incorporation of a chlorine atom.[1]
sclDAcyltransferaseProposed to catalyze the addition of an acetyl group.[1]
-FAD-dependent monooxygenases & other oxidoreductasesCatalyze oxidation steps crucial for the formation of the pyranoquinone core.[1]
-CyclasesCatalyze intramolecular cyclization reactions to form the characteristic bicyclic core.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the scl gene cluster.

Sclerotiorin_Biosynthesis cluster_backbone Backbone Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Polyketide_Intermediate Polyketide_Intermediate Acetyl-CoA->Polyketide_Intermediate sclA (HR-PKS) sclI (NR-PKS) Cyclized_Intermediate Cyclized_Intermediate Polyketide_Intermediate->Cyclized_Intermediate Cyclases Oxidized_Intermediate Oxidized_Intermediate Cyclized_Intermediate->Oxidized_Intermediate Oxidoreductases Chlorinated_Intermediate Chlorinated_Intermediate Oxidized_Intermediate->Chlorinated_Intermediate sclM (Halogenase) This compound This compound Chlorinated_Intermediate->this compound sclD (Acyltransferase)

Fig. 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Protocol 1: Genome Mining for this compound BGC

This protocol outlines the in silico process for identifying the this compound BGC in a fungal genome.

1. Genome Sequencing and Assembly:

  • Culture the target fungus (e.g., Penicillium sp.) and extract high-quality genomic DNA.

  • Perform whole-genome sequencing using a long-read sequencing technology.

  • Assemble the genome de novo using appropriate software.

2. BGC Prediction:

  • Submit the assembled genome sequence to fungal secondary metabolite BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[3][6]

  • Analyze the output to identify putative PKS and other key enzyme-encoding genes.

3. Homology-based Identification:

  • Perform BLASTp analysis of the predicted PKS protein sequences from your fungus against the characterized SclA and SclI sequences from P. meliponae.

  • Identify the gene cluster containing the homologous PKS genes as the putative this compound BGC.

4. Gene Cluster Annotation:

  • Manually annotate the genes within the identified cluster to predict their functions based on homology to known biosynthetic genes.

Genome_Mining_Workflow Fungal_Culture Fungal_Culture DNA_Extraction DNA_Extraction Fungal_Culture->DNA_Extraction Genome_Sequencing Genome_Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly Genome_Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC_Prediction Genome_Assembly->BGC_Prediction BLASTp_Analysis BLASTp_Analysis BGC_Prediction->BLASTp_Analysis Putative_scl_Cluster Putative_scl_Cluster BLASTp_Analysis->Putative_scl_Cluster Gene_Annotation Gene_Annotation Putative_scl_Cluster->Gene_Annotation

Fig. 2: Workflow for genome mining of the this compound BGC.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout

This protocol provides a general framework for knocking out a target gene (e.g., sclA or sclI) in the this compound BGC using CRISPR-Cas9.

1. Design of single-guide RNA (sgRNA):

  • Identify a 20-nucleotide protospacer sequence in the exon of the target gene that is immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[7]

  • Design two sgRNAs targeting the 5' and 3' ends of the gene for a complete deletion.

2. Construction of the CRISPR-Cas9 Vector:

  • Synthesize the sgRNA expression cassette.

  • Clone the sgRNA cassette into a fungal expression vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

3. Fungal Transformation:

  • Prepare fungal protoplasts or use Agrobacterium tumefaciens-mediated transformation (ATMT) to introduce the CRISPR-Cas9 vector into the fungal cells.[7][8]

4. Selection and Screening of Transformants:

  • Select for transformants on a medium containing the appropriate antibiotic.

  • Screen the transformants by PCR using primers flanking the target gene to identify mutants with the desired deletion.

  • Confirm the gene knockout by Sanger sequencing of the PCR product.

Gene_Knockout_Workflow sgRNA_Design sgRNA_Design Vector_Construction Vector_Construction sgRNA_Design->Vector_Construction Fungal_Transformation Fungal_Transformation Vector_Construction->Fungal_Transformation Selection_of_Transformants Selection_of_Transformants Fungal_Transformation->Selection_of_Transformants PCR_Screening PCR_Screening Selection_of_Transformants->PCR_Screening Sequencing_Confirmation Sequencing_Confirmation PCR_Screening->Sequencing_Confirmation Phenotypic_Analysis Phenotypic_Analysis Sequencing_Confirmation->Phenotypic_Analysis

Fig. 3: Workflow for CRISPR-Cas9 mediated gene knockout.
Protocol 3: Extraction and Quantification of this compound

This protocol details the extraction and HPLC-based quantification of this compound from fungal cultures.

1. Fungal Culture and Mycelium Harvest:

  • Inoculate a suitable liquid medium (e.g., dextrose-peptone salt medium) with the fungal strain.[9]

  • Incubate the culture for 10-14 days.[9][10]

  • Harvest the mycelium by filtration and lyophilize to a constant weight.[11]

2. Extraction:

  • Extract a known weight of the lyophilized mycelium with methanol (e.g., 60:1 v/w ratio) by sonication or vigorous shaking.[11]

  • Repeat the extraction twice to ensure complete recovery.[11]

  • Pool the methanol extracts and filter through a 0.45 µm membrane filter.[11]

3. HPLC Analysis:

  • Perform HPLC analysis on a C18 reverse-phase column.[11]

  • Use an isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v).[11]

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 370 nm.[11]

  • Inject a 20 µL sample volume.[11]

4. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

  • Express the yield as mg of this compound per gram of dry mycelium.

ParameterValueReference
HPLC ColumnC18 reverse-phase[11]
Mobile PhaseAcetonitrile:Water (65:35, v/v)[11]
Flow Rate1.0 mL/min[11]
Detection Wavelength370 nm[11]
Injection Volume20 µL[11]
Limit of Quantification (LOQ)0.5 µg/mL

Expected Outcomes of Gene Knockout

The knockout of key biosynthetic genes, such as the PKSs sclA and sclI, is expected to have a significant impact on the phenotype of the fungus and its metabolite profile.

StrainPhenotypeThis compound ProductionReference
Wild-TypeOrange-pigmented myceliumPresent[2]
ΔsclA mutantLoss of mycelial pigmentationAbolished[2][5]
ΔsclI mutantLoss of mycelial pigmentationAbolished[2][5]

The successful knockout of these genes and the subsequent loss of this compound production provides strong evidence for their essential role in the biosynthetic pathway. This approach can be systematically applied to other genes within the cluster to fully elucidate their functions.

References

Application Notes and Protocols for Investigating Sclerotiorin's Effect on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin is a natural product isolated from fungi of the Penicillium genus, belonging to the azaphilone class of metabolites. It has garnered significant interest due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This compound is a known inhibitor of lipoxygenase (LOX) and aldose reductase (AR).[1] These inhibitory activities suggest that this compound may modulate key intracellular signaling pathways that are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.

This document provides detailed experimental protocols to investigate the effects of this compound on three central signaling pathways: NF-κB, MAPK, and PI3K/Akt. These pathways are frequently dysregulated in disease and are known to be influenced by oxidative stress and inflammatory mediators, processes in which LOX and AR are implicated.[2][3][4][5][6]

Potential Signaling Pathways Affected by this compound

Based on its known inhibitory activities, this compound is hypothesized to impact the following signaling cascades:

  • NF-κB Signaling Pathway: Lipoxygenase and aldose reductase pathways can generate reactive oxygen species (ROS) and inflammatory mediators that activate the NF-κB pathway.[7] By inhibiting these enzymes, this compound may suppress the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.

  • MAPK Signaling Pathway: Aldose reductase activity has been linked to the activation of the ERK1/2 MAPK pathway.[3] Inhibition of aldose reductase by this compound could, therefore, lead to a reduction in MAPK signaling, which is often hyperactivated in cancer and inflammatory conditions.

  • PI3K/Akt Signaling Pathway: Lipoxygenase inhibitors have been shown to suppress the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[2][8] this compound's inhibition of LOX may lead to the downregulation of Akt phosphorylation and the induction of apoptosis in susceptible cells.

The following sections provide detailed protocols to test these hypotheses.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from various in vitro assays. This information can serve as a reference for designing experiments and interpreting results.

Table 1: Enzyme Inhibition Activity of this compound

Target EnzymeThis compound IC₅₀Reference
Aldose Reductase0.4 µM[1]
Lipoxygenase-14.2 µM[1]

Table 2: Cytotoxic Activity of this compound and its Derivatives (IC₅₀ in µM)

Cell LineCancer TypeThis compoundSclerotioramine DerivativesReference
A549Human Lung Carcinoma> 50Moderate to good activity[9]
MDA-MB-435Human Breast Cancer> 50Moderate to good activity[9]
HCT-116Human Colon CancerPotent anti-proliferativeNot specified[10]
MCF-7Human Breast Cancer> 1000 (at 72h for a derivative)24.2 ± 7.2 (at 24h for a derivative)[11]
DU-145Human Prostate Cancer122.7 ± 5.4 (at 72h for a derivative)14.2 ± 2.4 x 10⁻³ (at 24h for a derivative)[11]
PC3Human Prostate Cancer5.195 (for a derivative)Not applicable[12]
HepG2Human Liver Cancer10 - 50Not applicable[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the effects of this compound on cellular signaling pathways.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line and for calculating its IC₅₀ value.

Workflow for MTT Assay

G MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Measure absorbance at 570 nm incubate4->read G Western Blot Workflow start Cell culture and treatment with this compound lysis Cell lysis start->lysis quant Protein quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein transfer to membrane sds->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Detection and analysis secondary_ab->detect G Apoptosis Assay Workflow start Cell culture and treatment with this compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 20 min stain->incubate analyze Analyze by flow cytometry incubate->analyze G Cell Cycle Analysis Workflow start Cell culture and treatment with this compound harvest Harvest cells start->harvest fix Fix with cold 70% ethanol harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by flow cytometry stain->analyze G This compound's Potential Effects on Signaling Pathways cluster_0 This compound cluster_1 Enzymes cluster_2 Signaling Pathways cluster_3 Cellular Responses This compound This compound lox Lipoxygenase (LOX) This compound->lox Inhibits ar Aldose Reductase (AR) This compound->ar Inhibits pi3k PI3K lox->pi3k Activates ikk IKK lox->ikk Activates erk ERK ar->erk Activates p38 p38 ar->p38 Activates jnk JNK ar->jnk Activates ar->ikk Activates akt Akt pi3k->akt proliferation Proliferation akt->proliferation survival Survival akt->survival apoptosis Apoptosis akt->apoptosis Inhibits erk->proliferation inflammation Inflammation p38->inflammation jnk->apoptosis ikb IκB ikk->ikb Inhibits nfkb NF-κB ikb->nfkb Inhibits nfkb->survival nfkb->inflammation

References

Application Notes & Protocols for the Purification of Sclerotiorin from Fungal Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sclerotiorin is a yellow azaphilone pigment, a type of chlorinated polyketide, produced by several species of the Penicillium genus, most notably Penicillium sclerotiorum.[1] This secondary metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and potent inhibitory effects on enzymes like aldose reductase and lipoxygenase.[1][2][3] The production and purification of this compound are critical steps for its study and potential therapeutic development.

This compound is typically retained within the fungal mycelium rather than being secreted into the culture broth, making its purification an intracellular extraction process.[1] The overall strategy involves fungal fermentation, separation and drying of the mycelial mass, solvent extraction of the target compound, followed by multi-step chromatographic purification to achieve high purity.

Application Notes

Fungal Strain and Fermentation

The primary source for this compound is the fermentation of Penicillium sclerotiorum.[1] The yield of this compound is highly dependent on fermentation conditions.[4] Submerged fermentation is a common method for its production.[5][6] Key parameters to optimize for maximizing yield include media composition (carbon and nitrogen sources), pH, temperature, and aeration.[1][4] For instance, studies have shown that using a dextrose-based medium can significantly enhance this compound production.[7] The appearance of a characteristic yellow-orange color in the mycelia is a visual indicator of this compound production.[1]

Extraction Strategy

Given that this compound is an intracellular metabolite, the initial step post-fermentation is the efficient separation of the fungal biomass from the liquid broth.

  • Mycelium Harvesting and Preparation : The mycelium should be separated from the culture broth via filtration using materials like cheesecloth or a vacuum filtration system.[1] To maximize the efficiency of the subsequent solvent extraction, the harvested mycelial mass must be thoroughly dried. Lyophilization (freeze-drying) is the preferred method as it preserves the integrity of the compound while effectively removing water, which enhances solvent penetration.[1] Grinding the lyophilized mycelium into a fine powder further increases the surface area for extraction.[1]

  • Solvent Selection : The choice of solvent is critical for achieving a high extraction yield. This compound is soluble in solvents like ethanol, methanol, DMSO, and DMF.[2][8] Comparative studies have demonstrated that methanol is one of the most effective solvents for extracting this compound from lyophilized mycelia, providing the highest yield.[1] Sonication during the extraction process can improve efficiency and reduce the required time.[1]

Purification Strategy

A multi-step purification approach is necessary to isolate this compound from the crude extract, which contains a mixture of metabolites.

  • Column Chromatography (CC) : The first step in purification is typically silica gel column chromatography.[9] This technique separates compounds based on their polarity. The crude extract is often adsorbed onto a small amount of silica gel to create a dry slurry, which is then loaded onto the column.[9] Elution is performed using a solvent system with a gradually increasing polarity, for example, a gradient of ethyl acetate in hexane.[9] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.[9]

  • High-Performance Liquid Chromatography (HPLC) : For achieving high purity (>95%), fractions from column chromatography that are rich in this compound are often pooled, concentrated, and subjected to a final purification step using preparative HPLC.[9][10] HPLC offers superior resolution and is used to separate this compound from any remaining impurities that have similar polarities.[9]

Crystallization

For applications requiring a crystalline solid, such as X-ray crystallography for structural elucidation, the purified this compound can be crystallized. This process involves dissolving the purified compound in a minimal amount of a suitable solvent and then creating conditions of supersaturation to allow for slow crystal growth. This can be achieved through techniques like slow evaporation of the solvent or vapor diffusion.

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for this compound

This table summarizes the extraction yields of this compound from lyophilized P. sclerotiorum mycelia using various solvents. Methanol demonstrates the highest efficiency.

Extraction SolventExtraction Yield (%)
Methanol18.2
Ethanol13.0
Isopropanol12.7
Acetone10.9
Ethyl Acetate9.2
n-Hexane5.6

Table 2: Reported Yields of this compound Under Optimized Fermentation Conditions

This table shows examples of this compound yields achieved through the optimization of fermentation parameters in submerged cultures.

Fermentation Medium/ConditionReported Yield (mg/L)Reference
Dextrose-Peptone Salt Medium205.5 (7-fold increase from 30 mg/L)[4]
Dextrose-Based Medium (10 days)313 ± 10[7]

Visualizations and Workflows

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Purification Fermentation P. sclerotiorum Fermentation Harvesting Mycelium Harvesting (Filtration) Fermentation->Harvesting Drying Mycelium Drying (Lyophilization) Harvesting->Drying Solvent_Extraction Solvent Extraction (Methanol) Drying->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Analysis Fraction Analysis (TLC) Column_Chromatography->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Crystallization Crystallization HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Overall workflow for this compound purification.

G Mycelium Wet Fungal Mycelium (from filtration) Lyophilization Lyophilization (Freeze-Drying) Mycelium->Lyophilization Dry_Powder Dry Mycelium Powder Lyophilization->Dry_Powder Solvent Addition of Methanol (60-fold v/w) Dry_Powder->Solvent Agitation Agitation / Sonication (1-24 hours) Solvent->Agitation Filtration Filtration to Remove Biomass Agitation->Filtration Crude_Extract Crude this compound Extract (in Methanol) Filtration->Crude_Extract

Caption: Detailed protocol for this compound extraction.

G Crude_Extract Concentrated Crude Extract Slurry Prepare Slurry (Mix extract with silica gel) Crude_Extract->Slurry Column Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Slurry->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Pool Pool & Concentrate This compound-rich Fractions TLC->Pool HPLC Preparative HPLC Pool->HPLC Pure High-Purity this compound (>95%) HPLC->Pure

Caption: Chromatographic purification pathway for this compound.

Experimental Protocols

Protocol 1: Fungal Fermentation and Mycelium Harvesting
  • Inoculation : Inoculate a suitable liquid culture medium (e.g., Dextrose-Peptone Salt Medium) with spores of Penicillium sclerotiorum.[1][7]

  • Incubation : Incubate the culture at 25-28°C for 10-14 days.[1][7] Shaking may or may not be required depending on the specific strain and protocol.[1][6] Monitor for the development of a deep yellow-orange color in the mycelium.[1]

  • Harvesting : At the end of the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.[1]

  • Washing : Wash the harvested mycelial mass with distilled water to remove any residual medium components.[1]

  • Drying : Freeze the washed mycelium and then lyophilize (freeze-dry) it to obtain a dry powder. This is a critical step to ensure efficient solvent extraction.[1]

Protocol 2: Extraction of this compound from Fungal Mycelium
  • Preparation : Weigh the lyophilized fungal biomass. For optimal results, grind the biomass into a fine powder.[1]

  • Solvent Addition : Suspend the fungal powder in methanol. A ratio of 60-fold volume of solvent to weight of mycelia (v/w) has been shown to be effective.

  • Extraction : Agitate the suspension for 1 to 24 hours at a controlled temperature (e.g., room temperature).[1] The use of an ultrasonic bath can enhance extraction efficiency.[1]

  • Separation : After extraction, filter the mixture to separate the mycelial debris from the methanol extract.

  • Repeat (Optional) : For exhaustive extraction, the mycelial residue can be re-extracted with fresh methanol.

  • Concentration : Combine the methanol filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Slurry Preparation : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel to form a slurry.[9] Dry the slurry under vacuum to obtain a free-flowing powder.

  • Column Packing : Pack a glass column with silica gel using a non-polar solvent system (e.g., 100% n-hexane).[9]

  • Loading : Carefully load the prepared slurry powder onto the top of the packed column.[9]

  • Elution : Begin eluting the column with n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane).[9]

  • Fraction Collection : Collect fractions of the eluate and monitor them by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. This compound will appear as a distinct yellow-orange spot.[9]

  • Pooling : Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Concentration : Remove the solvent from the pooled fractions under reduced pressure to yield partially purified this compound.

Protocol 4: High-Purity Purification by HPLC
  • Sample Preparation : Dissolve the partially purified this compound from the previous step in the HPLC mobile phase and filter through a 0.45-µm membrane filter prior to injection.

  • HPLC Conditions :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : An isocratic or gradient system of methanol and water, or acetonitrile and water.

    • Detection : Monitor the elution at a wavelength where this compound has a strong absorbance, such as 370 nm.

  • Injection and Collection : Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound based on its retention time.

  • Final Step : Evaporate the solvent from the collected fraction to obtain highly pure this compound (>95%).[2] Confirm purity using analytical HPLC.

Protocol 5: General Protocol for Crystallization
  • Solubilization : Dissolve the highly purified this compound in a minimal volume of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate).

  • Induce Supersaturation :

    • Slow Evaporation : Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days at a stable temperature.

    • Vapor Diffusion : Place a drop of the this compound solution on a cover slip and invert it over a reservoir containing a solution in which this compound is less soluble (the "anti-solvent").[11] The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystal formation.[11]

  • Crystal Harvesting : Once crystals of a suitable size have formed, carefully remove them from the mother liquor.

  • Drying : Gently wash the crystals with a small amount of a cold anti-solvent and allow them to air dry.

References

Application of Sclerotiorin in Studies of Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin, a natural product from the azaphilone class, has emerged as a molecule of interest in Alzheimer's disease (AD) research. Current studies highlight its potential to interfere with key pathological processes of AD, namely the aggregation of amyloid-beta (Aβ) peptides and the inhibition of acetylcholinesterase (AChE). This document provides a comprehensive overview of the application of this compound in AD studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action relevant to Alzheimer's disease:

  • Inhibition of Amyloid-β Aggregation: this compound has been shown to potently delay both seeded and non-seeded Aβ42 polymerization.[1] It achieves this by kinetically stabilizing small, non-fibrillar Aβ42 oligomers. These stabilized oligomers have a low β-sheet content and lack seeding activity, indicating that this compound acts very early in the amyloid cascade to prevent the formation of toxic, β-sheet-rich fibrillar aggregates.[1][2]

  • Inhibition of Acetylcholinesterase (AChE): this compound has been identified as a non-competitive inhibitor of acetylcholinesterase.[3] By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[3]

  • Potential Effects on Tau Pathology: As an azaphilone, this compound belongs to a class of compounds that have been demonstrated to inhibit the aggregation of the tau protein and even disassemble pre-formed tau aggregates in vitro. This suggests a potential role for this compound in mitigating tau pathology, a hallmark of Alzheimer's disease, although direct studies on this compound's effect on tau are still needed.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

TargetParameterValueReference
Amyloid-β42 AggregationEffective Concentration10 µM[4]
Acetylcholinesterase (AChE)Inhibition TypeNon-competitive[3]
Aldose ReductaseIC500.4 µM
LipoxygenaseIC504.2 µM

Note: Specific IC50 and Ki values for Aβ42 aggregation and AChE inhibition by this compound are not yet publicly available and require further investigation of the full-text scientific literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involving this compound, the following diagrams are provided.

cluster_Amyloid Amyloid-β Aggregation Pathway Aβ42 Monomers Aβ42 Monomers Toxic Oligomers Toxic Oligomers Aβ42 Monomers->Toxic Oligomers Aggregation Stabilized Non-Toxic Oligomers Stabilized Non-Toxic Oligomers Aβ42 Monomers->Stabilized Non-Toxic Oligomers Fibrillar Aggregates Fibrillar Aggregates Toxic Oligomers->Fibrillar Aggregates Neuronal Toxicity Neuronal Toxicity Fibrillar Aggregates->Neuronal Toxicity This compound This compound This compound->Stabilized Non-Toxic Oligomers Stabilizes

Figure 1: this compound's mechanism of inhibiting Aβ42 aggregation.

cluster_AChE Acetylcholinesterase Inhibition Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Hydrolysis by AChE Increased Synaptic Acetylcholine Increased Synaptic Acetylcholine Acetylcholine->Increased Synaptic Acetylcholine AChE AChE This compound This compound This compound->AChE Inhibits (Non-competitive)

Figure 2: this compound's non-competitive inhibition of AChE.

cluster_Workflow Experimental Workflow: Aβ42 Aggregation Assay Prepare Aβ42 Monomers Prepare Aβ42 Monomers Incubate with this compound Incubate with this compound Prepare Aβ42 Monomers->Incubate with this compound Thioflavin T Staining Thioflavin T Staining Incubate with this compound->Thioflavin T Staining Fluorescence Measurement Fluorescence Measurement Thioflavin T Staining->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Figure 3: Workflow for Aβ42 aggregation inhibition assay.

Experimental Protocols

Protocol 1: Inhibition of Aβ42 Aggregation using Thioflavin T (ThT) Assay

This protocol is adapted from standard ThT assay procedures and should be optimized for specific experimental conditions.

Materials:

  • Synthetic Aβ42 peptide

  • This compound (stock solution in DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ42 Monomers:

    • Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize the peptide.

    • Evaporate the solvent to form a peptide film.

    • Resuspend the peptide film in DMSO to create a stock solution (e.g., 1 mM).

    • Dilute the Aβ42 stock solution in ice-cold PBS to the desired final concentration (e.g., 10 µM).

  • Assay Setup:

    • In a 96-well plate, add the diluted Aβ42 solution to each well.

    • Add this compound to the test wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add an equivalent volume of DMSO to the control wells.

    • Include a blank well with PBS and DMSO only.

  • Incubation:

    • Incubate the plate at 37°C with continuous gentle shaking.

  • Thioflavin T Staining and Measurement:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT solution to each well to a final concentration of 10 µM.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time for each this compound concentration.

    • Calculate the percentage of inhibition at the plateau phase compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (stock solution in DMSO)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add this compound to the test wells at various concentrations.

    • Add an equivalent volume of DMSO to the control wells.

    • Add the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to all wells.

    • Add ATCI solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value.

    • To determine the inhibition type (non-competitive), perform the assay with varying concentrations of both the substrate (ATCI) and this compound and analyze the data using Lineweaver-Burk plots.

Protocol 3: Neuronal Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound-stabilized Aβ42 oligomers on a neuronal cell line (e.g., PC12).

Materials:

  • PC12 cells (or other suitable neuronal cell line)

  • Cell culture medium

  • This compound-treated and untreated Aβ42 aggregation reactions (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing the this compound-treated or untreated Aβ42 aggregation reactions at various dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO and this compound as the highest concentration used in the aggregation reaction).

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

    • Plot the cell viability against the concentration of the Aβ42 aggregation reaction.

Conclusion

This compound presents a promising scaffold for the development of multi-target drugs for Alzheimer's disease. Its ability to inhibit both Aβ aggregation and AChE activity addresses two key pathological features of the disease. Further research is warranted to elucidate its effects on tau pathology, neuroinflammation, and oxidative stress to fully understand its therapeutic potential. The protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential AD drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sclerotiorin Production in Penicillium sclerotiorum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sclerotiorin production in Penicillium sclerotiorum cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a yellow azaphilone pigment, a type of fungal polyketide, produced by several Penicillium species, most notably Penicillium sclerotiorum.[1] It has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[1][2][3]

Q2: Where is this compound located in the culture?

This compound is typically retained within the fungal mycelium rather than being secreted into the culture broth.[1] Therefore, extraction procedures should focus on the biomass.

Q3: What are the general optimal culture conditions for this compound production?

While optimal conditions can be strain-specific, general parameters for enhanced this compound production include a dextrose-based medium, a pH between 5.0 and 7.0, and a temperature range of 25-30°C.[4][5]

Q4: What analytical methods are recommended for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the quantitative analysis of this compound.[4][6] A typical setup involves a C18 reverse-phase column with a mobile phase of acetonitrile and water, and UV detection at 370 nm.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound production experiments.

Issue 1: Low or No this compound Yield
Potential Cause Recommended Solution(s)
Suboptimal Media Composition Perform media optimization studies. Test different carbon sources (e.g., dextrose) and nitrogen sources (e.g., peptone, yeast extract). A dextrose-peptone salt medium has been shown to be effective.[5][8]
Inadequate Aeration or Agitation Experiment with both static and shaken cultures to determine the optimal conditions for your strain.[1] For submerged cultures, optimize the agitation speed to ensure sufficient dissolved oxygen without causing excessive shear stress.[4]
Incorrect pH or Temperature Monitor and control the pH of the culture medium to maintain it within the optimal range of 5.0-7.0.[4] Ensure the incubator is set to the optimal temperature, typically between 25-28°C.[1]
Poor Inoculum Quality Use a fresh, viable spore suspension or mycelial inoculum at a standardized concentration to ensure consistent starting conditions.[4]
Production of Competing Secondary Metabolites Consider genetic modification of the P. sclerotiorum strain to knock out competing biosynthetic pathways, or adjust media composition to specifically favor this compound production.[4]
Issue 2: High Biomass but Low this compound Yield
Potential Cause Recommended Solution(s)
Nutrient Limitation for Secondary Metabolism Ensure the medium contains sufficient precursors for polyketide synthesis and is not depleted of key nutrients during the production phase. A two-stage feeding strategy, with distinct growth and production phases, can be beneficial.[4]
Carbon Catabolite Repression High concentrations of readily metabolizable sugars like glucose can repress the expression of genes involved in secondary metabolism. Experiment with alternative carbon sources or a fed-batch culture strategy.
Incorrect Harvest Time This compound production is a secondary metabolic process, which typically occurs after the primary growth phase. Harvest the mycelium at different time points to determine the optimal production window. Production has been observed to be highest after 10 days in some studies.[5]
Issue 3: Inconsistent Batch-to-Batch Results
Potential Cause Recommended Solution(s)
Variability in Inoculum Preparation Standardize the inoculum preparation protocol, including the age of the culture and the concentration of spores.[4]
Inconsistent Media Preparation Ensure precise weighing of all media components and consistent sterilization procedures to minimize variations between batches.[4]
Fluctuations in Physical Parameters Calibrate pH probes and thermometers regularly. Ensure that agitation and aeration rates are consistent across all experiments.[4]

Data Presentation: Optimized Culture Conditions

The following table summarizes optimized culture parameters for this compound production based on available literature.

Parameter Optimized Value/Range Reference(s)
Carbon Source Dextrose[5][8]
Nitrogen Source Peptone[8]
pH 5.0 - 7.0[2][4]
Temperature 25 - 30°C[1][4]
Incubation Time 10 - 25 days[5][9]

Experimental Protocols

Protocol 1: Submerged Culture for this compound Production

This protocol provides a general method for the submerged cultivation of P. sclerotiorum for this compound production.

  • Inoculum Preparation:

    • Grow P. sclerotiorum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Dextrose-Peptone Salt Medium) and dispense into Erlenmeyer flasks.

    • Sterilize the medium by autoclaving at 121°C for 15 minutes.

    • After cooling, inoculate the medium with the spore suspension (e.g., 1% v/v).

    • Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 10-14 days.[10]

  • Harvest:

    • Separate the mycelial biomass from the culture broth by filtration.

    • The mycelium can be lyophilized (freeze-dried) for dry weight measurement and subsequent extraction.[1]

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol details a method for the extraction and quantification of this compound from P. sclerotiorum mycelium.[6][7]

  • Extraction:

    • Weigh the lyophilized mycelium.

    • Add methanol at a ratio of 60:1 (v/w) to the mycelium.[7]

    • Extract the this compound by vigorous shaking or sonication.

    • Repeat the extraction process twice to ensure complete recovery.[7]

    • Filter the methanolic extract through a 0.45-µm membrane filter prior to HPLC analysis.[7]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV/VIS detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (65:35, v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 370 nm.[6][7]

    • Injection Volume: 20 µL.

    • Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Visualizations

This compound Biosynthesis and Regulation

This compound biosynthesis is a complex process involving a dedicated gene cluster and is influenced by various environmental and genetic factors.

Sclerotiorin_Biosynthesis_Regulation cluster_conditions Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Pathway pH pH (5-7) Global_Regulators Global Regulators (e.g., LaeA, CreA) pH->Global_Regulators Temp Temperature (25-30°C) Temp->Global_Regulators Carbon Carbon Source (e.g., Dextrose) Carbon->Global_Regulators Nitrogen Nitrogen Source (e.g., Peptone) Nitrogen->Global_Regulators Aeration Aeration Aeration->Global_Regulators Cluster_Regulator Cluster-Specific Transcription Factor Global_Regulators->Cluster_Regulator activates/represses PKS Polyketide Synthases (PKSs) Cluster_Regulator->PKS activates Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Halogenase, etc.) PKS->Tailoring_Enzymes Polyketide Intermediate This compound This compound Tailoring_Enzymes->this compound modifies

Caption: Overview of this compound biosynthesis regulation.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines the key steps from culture inoculation to final quantification of this compound.

Sclerotiorin_Workflow Inoculum 1. Inoculum Preparation (Spore Suspension) Fermentation 2. Submerged Fermentation (Optimized Media & Conditions) Inoculum->Fermentation Harvest 3. Mycelium Harvest (Filtration & Lyophilization) Fermentation->Harvest Extraction 4. Methanol Extraction Harvest->Extraction Filtration 5. Sample Filtration (0.45 µm filter) Extraction->Filtration HPLC 6. HPLC Analysis (C18 column, UV 370 nm) Filtration->HPLC Quantification 7. Quantification (Calibration Curve) HPLC->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical approach to troubleshooting low yields of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Optimize_Culture Optimize Culture Conditions: - Media Composition - pH & Temperature - Aeration Check_Growth->Optimize_Culture No Check_Metabolism Is Secondary Metabolism Repressed? Check_Growth->Check_Metabolism Yes Success Yield Improved Optimize_Culture->Success Optimize_Harvest Optimize Harvest Time & Nutrient Feeding Strategy Check_Metabolism->Optimize_Harvest Yes Check_Extraction Is Extraction Efficient? Check_Metabolism->Check_Extraction No Optimize_Harvest->Success Optimize_Extraction Optimize Extraction Protocol: - Solvent Choice - Extraction Time/Temp Check_Extraction->Optimize_Extraction No Check_Extraction->Success Yes Optimize_Extraction->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Enhancing the Yield of Semi-Synthetic Sclerotiorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of Sclerotiorin derivatives. Our aim is to facilitate the optimization of experimental protocols to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical reactions involved in the semi-synthesis of this compound derivatives?

A1: The semi-synthesis of this compound derivatives typically involves a few core reactions. The process often starts with a Sonogashira coupling to introduce diverse substituents, followed by a cycloisomerization of the resulting 2-alkynylbenzaldehydes, and subsequent oxidation to form the characteristic azaphilone core.[1] Further modifications, such as amination at the C-7 position to create Sclerotioramine derivatives, can also be performed.

Q2: Why is the yield of my Sonogashira coupling reaction consistently low?

A2: Low yields in Sonogashira couplings can be attributed to several factors. Common issues include inactive palladium or copper catalysts, the presence of oxygen which can lead to alkyne homocoupling (Glaser coupling), and the use of non-anhydrous or impure solvents and bases.[2] The reactivity of the aryl halide is also crucial, with iodides being more reactive than bromides or chlorides.

Q3: I am observing the formation of multiple spots on my TLC plate after the cycloisomerization step. What could be the cause?

A3: The appearance of multiple spots on a TLC plate following cycloisomerization can indicate an incomplete reaction, the formation of isomers, or decomposition of the product. It is important to monitor the reaction closely and consider adjusting the reaction time or temperature. Careful purification by column chromatography or HPLC may be necessary to separate the desired product from isomers and byproducts.

Q4: What are the best practices for purifying semi-synthetic this compound derivatives?

A4: Purification of this compound derivatives can be challenging due to the potential for similar polarities among the desired product, isomers, and impurities. A multi-step purification approach is often effective. This can involve initial purification using flash column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. For closely related isomers, a shallow gradient during HPLC elution can improve separation.

Q5: How can I accurately determine the yield of my semi-synthetic reaction?

A5: While chromatographic methods can provide an estimate of purity, quantitative NMR (qNMR) is a powerful technique for accurately determining the yield of a reaction.[3][4][5] By using an internal standard with a known concentration, you can precisely calculate the amount of your desired product in a mixture.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Sonogashira Coupling Reaction
Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst (Palladium or Copper).2. Presence of oxygen leading to alkyne homocoupling.3. Non-anhydrous or impure solvent/base.4. Low reactivity of aryl halide (e.g., chloride).1. Use fresh, high-purity catalysts. Ensure copper(I) iodide is stored under inert gas.2. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]3. Use anhydrous, high-purity solvents (e.g., THF, DMF) and bases (e.g., triethylamine, DIPEA).4. For less reactive halides, consider using a more active catalyst system, a different ligand, or increasing the reaction temperature.[2]
Formation of significant side products (e.g., alkyne dimers) 1. Excess of copper co-catalyst.2. Presence of oxygen.1. Reduce the amount of copper catalyst or consider a copper-free Sonogashira protocol.2. Ensure the reaction is performed under strictly anaerobic conditions.
Reaction does not go to completion 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature.2. If the reaction stalls, adding a fresh portion of the palladium catalyst may help.
Cycloisomerization & Oxidation
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired azaphilone core 1. Inefficient cycloisomerization.2. Product decomposition.1. Optimize the choice of catalyst (e.g., silver triflate) and reaction conditions (solvent, temperature).[6]2. Use mild reaction conditions and purify the product promptly after workup to minimize degradation.
Formation of undesired isomers The cycloisomerization reaction can sometimes lead to a mixture of isomers.Careful optimization of reaction conditions may favor the formation of one isomer. Otherwise, meticulous purification using preparative HPLC with a shallow gradient is required.
Purification
Problem Possible Cause(s) Recommended Solution(s)
Difficulty in separating the desired product from impurities by column chromatography Similar polarities of the compounds.1. Use a multi-step purification strategy, starting with flash chromatography and followed by preparative HPLC.2. For HPLC, optimize the mobile phase and use a shallow gradient to enhance separation of closely eluting compounds.
Product degradation during purification Instability of the azaphilone core to certain conditions.1. Avoid exposure to strong acids or bases and prolonged exposure to light.2. Work at lower temperatures during purification if possible.
Broad or tailing peaks in HPLC 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination.1. Reduce the amount of sample injected onto the column.2. If dealing with ionizable compounds, adjust the mobile phase pH to ensure all analytes are in the same form.3. Use a guard column and regularly flush the column with a strong solvent.

Data Presentation

Table 1: Impact of Reaction Parameters on Sonogashira Coupling Yield
Parameter Condition A Yield (%) Condition B Yield (%) Reference
Solvent Toluene70DMF20[7]
Base K₃PO₄HighDABCOLower[8]
Temperature 150°CHigh130°CLower[8]
Catalyst System Pd(PPh₃)₂Cl₂/CuIGoodCopper-freeVaries[9][10]

Note: Yields are highly substrate-dependent and the above table provides a general trend observed in the literature.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine as the solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: HPLC Purification of this compound Derivatives

This protocol provides a general framework for the purification of azaphilones and should be optimized for the specific derivative.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time of the target compound.

    • Use a mobile phase of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve peak shape.

    • Run a broad gradient (e.g., 5-100% B over 20-30 minutes) to elute all compounds.

  • Sample Preparation:

    • Dissolve the crude product in a suitable solvent (e.g., methanol, DMSO) at a high concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Preparative HPLC:

    • Switch to a preparative C18 column with the same stationary phase chemistry.

    • Adjust the gradient to be shallower around the elution time of the target compound to improve resolution from closely eluting impurities.

    • Inject the sample and collect the fractions corresponding to the peak of the target azaphilone.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Aryl Halide & Alkyne) sonogashira Sonogashira Coupling start->sonogashira cycloisomerization Cycloisomerization/ Oxidation sonogashira->cycloisomerization product Crude this compound Derivative cycloisomerization->product flash_chrom Flash Column Chromatography product->flash_chrom hplc Preparative HPLC flash_chrom->hplc pure_product Pure Derivative hplc->pure_product nmr_ms Structure Confirmation (NMR, MS) pure_product->nmr_ms qnmr Yield Determination (qNMR) pure_product->qnmr

Caption: General experimental workflow for the semi-synthesis of this compound derivatives.

signaling_pathway cluster_pathway AKT/ERK Signaling Pathway cluster_cellular_response Cellular Response This compound This compound Derivatives pi3k PI3K This compound->pi3k Inhibition raf Raf This compound->raf Inhibition akt AKT pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation akt->proliferation Promotes mek MEK raf->mek erk ERK mek->erk erk->apoptosis Can Promote (context-dependent) erk->proliferation Promotes

Caption: Hypothesized mechanism of this compound derivatives inducing apoptosis via the AKT/ERK pathway.

References

Overcoming poor solubility of Sclerotiorin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sclerotiorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments, with a particular focus on the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions.[1][2] It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][3] For most biological assays, the recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium.[4][5]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium.[6] Here are several troubleshooting strategies:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.[7] A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[4][7]

  • Adjust the Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[7] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[4][7]

  • Use Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that increase their aqueous solubility.[2][7][8][9][10][11][12][13][14][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[7][8]

    • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[7] If your experimental design allows, diluting the compound into serum-containing medium can be effective.[7]

  • Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution.[15]

  • Adjust the pH: The solubility of some compounds is pH-dependent. A slight adjustment of the pH of your culture medium, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[7][15][16]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[5][7] However, the tolerance to DMSO can be cell-line specific. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cells at the intended final concentration.

Q4: Can I warm the solution or use sonication to help dissolve the precipitate?

A4: Yes, gentle warming and sonication can be effective methods to redissolve precipitated compounds.[4] Warming the solution to 37°C in a water bath, combined with brief vortexing or sonication, can often help to dissolve the compound.[4] However, it is crucial to ensure that the compound is stable at that temperature and that the heat does not degrade it.

Q5: My media looks cloudy even before I add my this compound stock solution. What could be the cause?

A5: If you observe precipitation before adding your experimental compound, the issue likely lies with the media itself. Common causes include:

  • Temperature Fluctuations: Repeated freeze-thaw cycles or improper thawing of media and serum can cause proteins and salts to precipitate.[6][7][17] It is recommended to thaw media and supplements slowly at 4°C or in a 37°C water bath with gentle swirling and to aliquot them into single-use volumes.[7]

  • Improper Mixing Order: When preparing media from powder, the order of component addition is critical. Certain salts, like calcium salts, can precipitate if not added correctly.[7][17]

  • Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system in most cell culture media is sensitive to atmospheric CO2 levels. Incorrect CO2 calibration in your incubator can lead to pH shifts and subsequent precipitation.[7]

  • Evaporation: Water loss from culture vessels can increase the concentration of solutes beyond their solubility limit, leading to precipitation.[7][17] Ensure your incubator has adequate humidity and that culture flasks and plates are properly sealed.[7]

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Type of DataReference
Dimethylformamide (DMF)30Quantitative[1]
Dimethyl Sulfoxide (DMSO)20Quantitative[1]
Ethanol3Quantitative[1][3]
MethanolSolubleQualitative[1][3]

Table 2: Solubility of this compound in a Mixed Solvent System

SolventSolubility (mg/mL)Type of DataReference
DMF:PBS (pH 7.2) (1:2)0.3Quantitative[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and the volume of DMSO. (Molar mass of this compound: 390.86 g/mol [18][19]).

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution vigorously for several minutes until the this compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7]

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization of this compound using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD may need to be optimized, but a starting point could be a 1-10% (w/v) solution.

  • Add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will also require optimization, but a 1:1 or 1:2 molar ratio is a common starting point.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: this compound Powder stock_solution Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->stock_solution dissolved_check Is this compound fully dissolved? stock_solution->dissolved_check sonicate Vortex / Sonicate dissolved_check->sonicate No dilute Dilute stock into pre-warmed (37°C) aqueous buffer/media with rapid mixing dissolved_check->dilute Yes sonicate->dissolved_check precipitation_check Does precipitation occur? dilute->precipitation_check success Working Solution Ready for Experiment precipitation_check->success No troubleshoot Troubleshooting Required precipitation_check->troubleshoot Yes troubleshoot_options Troubleshooting Options: - Stepwise dilution - Use Cyclodextrins (HP-β-CD) - Add to serum-containing media - Adjust final DMSO concentration troubleshoot->troubleshoot_options

Caption: Workflow for preparing a this compound working solution.

This compound has been identified as an inhibitor of lipoxygenase and aldose reductase.[18] While a specific, detailed signaling pathway for this compound is not fully elucidated in the literature, it is known to modulate pathways involved in inflammation and cellular metabolism. Below is a generalized diagram of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, which is often a target of natural products with bioactivity similar to this compound.[20][21][22]

signaling_pathway Potential Target: PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Transcription Gene Transcription S6K->Transcription This compound This compound (Potential Inhibition) This compound->PI3K This compound->Akt This compound->mTORC1 CellResponse Cell Growth, Proliferation, Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A generalized PI3K/Akt/mTOR signaling pathway.

References

Addressing instability of Sclerotiorin during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sclerotiorin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a yellow azaphilone pigment produced by various Penicillium species.[1] As a polyketide, its complex chemical structure, featuring a pyranoquinone bicyclic core, makes it susceptible to degradation over time, which can impact its biological activity and experimental reproducibility.[2][3] Factors such as temperature, light, humidity, and pH can all contribute to its instability.[4][5]

Q2: What are the primary factors that can cause this compound to degrade during long-term storage?

The stability of natural pigments like this compound is influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6]

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.[6]

  • Humidity: Moisture can facilitate hydrolytic reactions, leading to the breakdown of the molecule.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[7]

  • pH: this compound's stability can be pH-dependent, with acidic or basic conditions potentially causing degradation.

Q3: How can I visually identify if my this compound sample has degraded?

Visible signs of this compound degradation may include:

  • Color Change: A noticeable shift from its characteristic yellow color, possibly to a brownish hue.

  • Clumping: For solid this compound, absorption of moisture can cause the powder to clump together.[6]

  • Precipitation: In a solution, the formation of precipitates can indicate degradation or reduced solubility of the degradation products.

It is important to note that significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: What are the recommended storage conditions for long-term stability of this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended.

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterSolid FormIn Solution (e.g., in DMSO)
Temperature -20°C or below-80°C
Light Protect from light (store in an amber vial)Protect from light (use amber vials)
Humidity Store in a desiccatorN/A
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)N/A
Container Tightly sealed, opaque containerTightly sealed vials with PTFE-lined caps

Troubleshooting Guides

Guide 1: Investigating Suspected this compound Degradation

If you suspect that your this compound sample has degraded, follow this workflow to investigate the issue.

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Confirmation cluster_3 Decision cluster_4 Action A Suspected Degradation (e.g., color change, inconsistent results) B Visual Inspection - Check for color change - Look for clumping or precipitation A->B C Review Storage Conditions - Verify temperature, light, and humidity records A->C D Perform HPLC-UV Analysis - Compare chromatogram to a fresh or reference sample B->D C->D E Analyze HPLC Data - Look for new peaks (degradants) - Quantify the remaining this compound D->E F Assess Purity - Is the purity acceptable for the intended experiment? E->F G Proceed with Experiment (if purity is acceptable) F->G Yes H Discard and Obtain a New Sample (if purity is unacceptable) F->H No I Consider Purification (if feasible and necessary) F->I Maybe

Caption: Workflow for investigating suspected this compound degradation.

Guide 2: Hypothetical Degradation Pathways of this compound

Understanding potential degradation pathways can help in identifying degradation products and optimizing storage conditions. As an azaphilone, this compound may be susceptible to hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis (Presence of Water) cluster_oxidation Oxidation (Presence of Oxygen) This compound This compound Hydrolysis_Product_1 Loss of Acetyl Group This compound->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 Opening of Lactone Ring This compound->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻ Oxidation_Product_1 Epoxidation of Double Bonds This compound->Oxidation_Product_1 O₂ Oxidation_Product_2 Hydroxylation of the Ring Structure This compound->Oxidation_Product_2 O₂

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

This protocol outlines a comprehensive study to evaluate the long-term stability of this compound under various storage conditions.

1. Objective: To determine the stability of solid this compound and this compound in a DMSO stock solution over a 12-month period under different temperature and light conditions.

2. Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • Amber glass vials

  • Clear glass vials

  • Desiccator

  • Stability chambers/incubators set to:

    • -80°C

    • -20°C

    • 4°C

    • 25°C

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

3. Sample Preparation:

  • Solid Samples: Aliquot 1 mg of solid this compound into amber and clear glass vials.

  • Solution Samples: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot 100 µL into amber and clear glass vials.

4. Storage Conditions and Time Points:

Table 2: Experimental Design for this compound Stability Study

Sample TypeStorage ConditionContainerTime Points (Months)
Solid-20°CAmber Vial0, 3, 6, 9, 12
Solid4°CAmber Vial0, 3, 6, 9, 12
Solid25°CAmber Vial0, 1, 3, 6
Solid25°CClear Vial (exposed to ambient light)0, 1, 3, 6
Solution (10 mM in DMSO)-80°CAmber Vial0, 3, 6, 9, 12
Solution (10 mM in DMSO)-20°CAmber Vial0, 1, 3, 6
Solution (10 mM in DMSO)4°CAmber Vial0, 1, 3, 6

5. Analytical Method: HPLC-UV Analysis

  • Mobile Phase: Acetonitrile and water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 370 nm.

  • Injection Volume: 20 µL.[7]

  • Quantification: Prepare a calibration curve using a freshly prepared this compound standard. The concentration of this compound in the stability samples will be determined by comparing the peak area with the calibration curve.[7]

6. Data Analysis:

  • For each time point and condition, calculate the percentage of this compound remaining relative to the time 0 sample.

  • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

  • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a detailed method for the quantitative analysis of this compound.

1. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

2. HPLC Analysis:

  • Set up the HPLC system as described in Protocol 1, Section 5.

  • Inject 20 µL of each standard solution to generate a calibration curve.

  • Inject 20 µL of the sample to be analyzed (diluted to fall within the calibration curve range).

3. Calculation:

  • Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

References

Troubleshooting Sclerotiorin extraction from fungal mycelium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of sclerotiorin from fungal mycelium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a yellow azaphilone pigment, a type of fungal polyketide, produced by several species of the Penicillium genus, most notably Penicillium sclerotiorum.[1] It is a chlorinated secondary metabolite that has garnered interest for its various biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[1] The compound is typically found within the fungal mycelium rather than being secreted into the culture broth.[1]

Q2: What are the main factors that can lead to a low yield of this compound?

Low yields of this compound can result from several factors throughout the production and extraction process. These can be broadly categorized as:

  • Suboptimal Fungal Growth and Metabolism: Issues related to fermentation conditions, such as media composition, pH, temperature, and aeration, can significantly impact the production of secondary metabolites like this compound.[1][2]

  • Inefficient Extraction: The choice of extraction solvent, solvent-to-solid ratio, extraction time, and temperature are all critical for the efficient recovery of this compound.[1]

  • Compound Degradation: this compound can be sensitive to degradation under certain conditions of light, temperature, and pH during extraction and downstream processing.[1]

Q3: Which solvent is most effective for this compound extraction?

Methanol has been reported as the most effective solvent for extracting this compound from fungal mycelium.[1] The choice of an appropriate solvent is crucial, as its polarity directly impacts the efficiency of solubilizing this compound. While other solvents like ethanol, ethyl acetate, and acetone can be used, methanol generally provides the highest extraction yield.[1]

Troubleshooting Guides

Problem 1: Low or No this compound Production During Fermentation

Symptom: The fungal culture is growing, but the characteristic yellow-orange color of the mycelium, which indicates this compound production, is absent or faint.[1]

Potential Cause Suggested Solution
Suboptimal Media Composition Perform media optimization studies. Test different carbon and nitrogen sources and their concentrations. Dextrose and peptone have been noted as important for this compound production.[3]
Incorrect pH or Temperature Monitor and control the pH and temperature throughout the fermentation process. For Penicillium species, a pH between 5 and 7 and a temperature between 25-30°C is often optimal.[2]
Inadequate Aeration or Agitation If using submerged fermentation, ensure sufficient aeration and agitation to provide enough dissolved oxygen, but be mindful of excessive shear stress that could damage the mycelia.[2]
Poor Inoculum Quality Use a fresh and viable spore suspension or mycelial culture for inoculation to ensure robust growth.
Problem 2: Low Yield of Crude this compound Extract

Symptom: A good amount of pigmented mycelium is harvested, but the final yield of the crude extract is low.

Potential Cause Suggested Solution
Inefficient Cell Lysis The fungal cell walls need to be effectively disrupted for the solvent to access the intracellular this compound.[1] Ensure the mycelium is thoroughly dried, preferably by lyophilization (freeze-drying), before extraction.[1] Grinding the dried mycelium into a fine powder can also increase the surface area for solvent penetration.[1]
Inappropriate Extraction Solvent The polarity of the solvent is critical. As mentioned, methanol is highly effective.[1] Consider switching to methanol if using other solvents and compare the results.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve and extract all the this compound present. A common starting point is a solid-to-solvent ratio of 1:10 to 1:30 (g/mL).[1]
Inadequate Extraction Time or Temperature The extraction process may not have reached equilibrium. Increase the extraction time and/or moderately increase the temperature (e.g., to 40°C).[1] However, be cautious as excessive heat can degrade the compound.[1]
Inefficient Extraction Method Simple maceration may not be sufficient. Employing techniques like sonication can enhance extraction efficiency and reduce the required time.[1]
Problem 3: Significant Loss of this compound During Purification

Symptom: The crude extract has a good color, but a substantial amount of this compound is lost during chromatographic purification.

Potential Cause Suggested Solution
Degradation of this compound This compound may be unstable under the conditions used for solvent evaporation or chromatography.[1] Avoid prolonged exposure of the extract to high temperatures and direct light.[1] Use a rotary evaporator at a moderate temperature (below 40°C) for solvent removal and protect samples from light with amber vials or aluminum foil.[1]
Irreversible Adsorption during Chromatography This compound might be strongly and irreversibly binding to the stationary phase of your chromatography column (e.g., silica gel).[1] Consider using a different stationary phase or modifying the mobile phase to reduce strong interactions.
Incomplete Elution Ensure the compound is completely eluted from the column or TLC plate. Multiple elutions with fresh solvent may be necessary to recover all the product.[4]

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound

SolventExtraction Yield (%)This compound Content (mg/g of lyophilized mycelia)
Methanol 18.26.77
Ethanol 13.0Not specified
Isopropanol 12.7Not specified
Acetone 10.9Not specified
Ethyl Acetate 9.2Not specified
n-Hexane 5.6Not specified
Data sourced from a study on this compound extraction from Penicillium sclerotiorum.

Experimental Protocols

General Protocol for this compound Extraction

This protocol outlines a general procedure for the extraction of this compound from Penicillium sclerotiorum. Optimization of specific parameters may be required for different fungal strains and laboratory conditions.[1]

  • Fermentation:

    • Inoculate a suitable liquid culture medium (e.g., Czapek-Dox broth) with spores of Penicillium sclerotiorum.[1]

    • Incubate the culture at 25-28°C with or without shaking for 7-14 days, or until the mycelia develop a characteristic yellow-orange color.[1]

  • Harvesting and Drying:

    • Separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth or a vacuum filtration system).[1]

    • Wash the mycelial mass with distilled water to remove any remaining medium components.[1]

    • Lyophilize (freeze-dry) the mycelium to obtain a dry powder, which enhances the efficiency of solvent extraction.[1]

  • Extraction:

    • Suspend the lyophilized fungal biomass in a suitable organic solvent, with methanol being a highly effective choice.[1]

    • Agitate the suspension for 1-24 hours at a controlled temperature (e.g., room temperature to 40°C). Sonication can be used to improve extraction efficiency.[1]

    • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.[1]

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., with silica gel) or High-Performance Liquid Chromatography (HPLC).[1]

Visualizations

Sclerotiorin_Extraction_Workflow cluster_fermentation Fermentation cluster_harvesting Harvesting & Drying cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Penicillium sclerotiorum Incubation Incubation (7-14 days, 25-28°C) Inoculation->Incubation Harvest Harvest Mycelium (Filtration) Incubation->Harvest Wash Wash with Distilled Water Harvest->Wash Dry Lyophilization (Freeze-drying) Wash->Dry Extract Solvent Extraction (Methanol) Dry->Extract Evaporate Solvent Evaporation (Rotary Evaporator) Extract->Evaporate Purify Chromatography (e.g., HPLC) Evaporate->Purify FinalProduct Pure this compound Purify->FinalProduct Troubleshooting_Sclerotiorin_Extraction Start Low this compound Yield Fermentation Check Fermentation: Mycelium color pale? Start->Fermentation Start Here OptimizeFermentation Optimize Media, pH, Temperature Fermentation->OptimizeFermentation Yes Extraction Check Extraction: Good mycelium color, but low crude yield? Fermentation->Extraction No CheckLysis Improve Cell Lysis: Lyophilize & Grind Mycelia Extraction->CheckLysis Yes Purification Check Purification: Good crude yield, but low final yield? Extraction->Purification No CheckSolvent Change Solvent to Methanol CheckLysis->CheckSolvent CheckRatio Increase Solvent:Solid Ratio CheckSolvent->CheckRatio CheckMethod Use Sonication CheckRatio->CheckMethod CheckDegradation Prevent Degradation: Low Temp & Protect from Light Purification->CheckDegradation Yes CheckAdsorption Modify Chromatography (Mobile/Stationary Phase) CheckDegradation->CheckAdsorption

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC-based separation and purification of Sclerotiorin from related fungal metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor resolution or co-elution of this compound with other metabolites?

Answer: Co-elution is a frequent challenge when analyzing complex fungal extracts.[1] To improve the separation of this compound from closely eluting impurities, consider the following optimization strategies:

  • Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to water can significantly impact selectivity.[2] A slight decrease in the organic solvent percentage will increase retention times and may improve the separation of closely eluting peaks.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can enhance the separation of complex mixtures.[1][3]

  • Alternative Solvents: Replacing acetonitrile with methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or an embedded polar group (EPG) column could offer different selectivity for azaphilone compounds like this compound.

Question: My this compound peak is broad, tailing, or fronting. What are the likely causes and solutions?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Here are some common causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.

  • Column Contamination or Degradation: The column's performance can degrade over time. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.[1]

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[1]

  • Secondary Interactions: this compound may interact with residual silanols on the silica-based C18 column, leading to peak tailing. Adding a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions and improve peak shape.[4]

Question: I am experiencing low yield or recovery of this compound after sample preparation and purification. What can I do?

Answer: Low recovery can stem from issues in both the extraction and purification stages.

  • Inefficient Extraction: The choice of extraction solvent is critical. Methanol has been shown to be effective for extracting this compound from fungal mycelium.[5] Ensure the solvent-to-biomass ratio is adequate (e.g., 60:1 v/w) and that the extraction time is sufficient.[3] Techniques like sonication or vigorous shaking can improve extraction efficiency.[3]

  • Compound Degradation: this compound may be sensitive to light, temperature, or pH.[5] Minimize exposure to harsh conditions during extraction and solvent evaporation.

  • Irreversible Adsorption: this compound might bind irreversibly to the stationary phase during chromatographic purification (e.g., solid-phase extraction or flash chromatography).[5] If using SPE, ensure the cartridge is properly conditioned. You may need to test different elution solvents with increasing strength to ensure complete recovery of the compound.[6]

Question: My chromatogram shows unexpected "ghost" peaks. What are they and how can I get rid of them?

Answer: Ghost peaks are extraneous peaks that can appear in your chromatograms, even in blank runs, and can co-elute with your analyte of interest.[1]

  • Source Identification: Potential sources include impurities in the mobile phase, sample carryover from previous injections, or contamination within the HPLC system (e.g., pump seals, injector).[1]

  • Troubleshooting Steps:

    • Run a blank gradient (injecting only mobile phase) to see if the ghost peak is still present.

    • If it is, try using fresh, high-purity HPLC-grade solvents and water.

    • If the problem persists, systematically clean the injector and other system components.

    • Implement a needle wash with a strong solvent between injections to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method.[7] A widely used method employs a C18 column with a mobile phase consisting of an acetonitrile and water mixture (e.g., 65:35 v/v) at a flow rate of 1.0 mL/min.[7] Detection is typically performed at 370 nm, which is the maximum absorption wavelength for this compound.[7]

Q2: How should I prepare my fungal culture for this compound extraction?

A2: Proper sample preparation is key to efficient extraction. After cultivation, the fungal mycelium should be separated from the culture broth by filtration.[5] It is highly recommended to then lyophilize (freeze-dry) the mycelium to obtain a dry powder.[5] This process enhances the efficiency of solvent extraction by increasing the surface area for solvent penetration.[5]

Q3: What are the key validation parameters to consider when developing a quantitative HPLC method for this compound?

A3: For a robust quantitative method, you should validate parameters such as linearity, limit of quantitation (LOQ), recovery, and precision, according to ICH guidelines.[8] For this compound, methods have been developed with a linearity range of 1-100 µg/mL and an LOQ of 0.5 µg/mL.[7] Good recovery is typically in the range of 97-109%, with a coefficient of variation (precision) of less than 3.8%.[3]

Q4: Can I use a detector other than UV-Vis for this compound analysis?

A4: While UV-Vis detection at 370 nm is straightforward and effective, a mass spectrometer (MS) can also be coupled with the HPLC system (LC-MS).[9] LC-MS provides greater selectivity and can be used for structure confirmation of this compound and related metabolites. It is particularly useful for identifying unknown impurities or degradation products.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionsReference
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (65:35, v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 370 nm[7]
Injection Volume 20 µL
Column Temperature AmbientN/A

Table 2: Method Validation Data for this compound Quantification

ParameterTypical ValueReference
Linearity Range 1 - 100 µg/mL[7]
Limit of Quantitation (LOQ) 0.5 µg/mL[3]
Recovery 97 - 109%[3]
Precision (CV%) < 3.8%[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelium

This protocol is based on methods described for extracting this compound from Penicillium sclerotiorum.[3]

  • Harvesting: Collect the fungal mycelium from the culture medium by filtration.

  • Washing: Wash the mycelial mass twice with distilled water to remove any residual medium.

  • Lyophilization: Freeze-dry the mycelium to obtain a fine, dry powder. This step is crucial for efficient extraction.[5]

  • Extraction:

    • Weigh the lyophilized mycelium.

    • Add methanol at a 60-fold volume-to-weight ratio (e.g., 60 mL of methanol for 1 g of lyophilized mycelium).[3]

    • Extract the sample by sonicating or shaking vigorously for at least 30 minutes.[5]

    • Separate the methanol extract from the mycelial debris by centrifugation or filtration.

  • Sample Preparation for HPLC:

    • Take an aliquot of the methanol extract.

    • Filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

  • System Setup: Configure the HPLC system according to the parameters outlined in Table 1.

  • Calibration Curve:

    • Prepare a stock solution of purified this compound standard in methanol (e.g., 0.1% w/v).[7]

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1 to 100 µg/mL).[7]

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is desirable).

  • Sample Analysis:

    • Inject the filtered sample extract (from Protocol 1) into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[3]

Visualizations

G cluster_0 Upstream Processing cluster_1 Sample Preparation cluster_2 Analysis Culture Fungal Culture (e.g., Penicillium sclerotiorum) Harvest Harvest Mycelium (Filtration) Culture->Harvest Growth Phase Lyophilize Lyophilize Mycelium (Freeze-Drying) Harvest->Lyophilize Extract Solvent Extraction (Methanol, 60:1 v/w) Lyophilize->Extract Filter_Extract Filter Extract (0.45 µm Syringe Filter) Extract->Filter_Extract HPLC HPLC-UV Analysis (C18 Column, 370 nm) Filter_Extract->HPLC Inject Sample Data Data Processing (Quantification) HPLC->Data

Caption: Experimental workflow from fungal culture to HPLC analysis.

G Start Problem: Poor Peak Resolution or Co-elution CheckSystem Is the HPLC system performing optimally? (Check pressure, baseline) Start->CheckSystem OptimizeMobilePhase Adjust Mobile Phase - Decrease % Organic - Change Solvent (e.g., MeOH) - Add Modifier (e.g., Formic Acid) CheckSystem->OptimizeMobilePhase Yes SystemOK System Maintenance: - Flush Column - Check for Leaks CheckSystem->SystemOK No TryGradient Implement a Shallow Gradient OptimizeMobilePhase->TryGradient Resolved Problem Resolved OptimizeMobilePhase->Resolved ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl) TryGradient->ChangeColumn TryGradient->Resolved ChangeColumn->Resolved SystemOK->CheckSystem

Caption: Troubleshooting decision tree for poor peak resolution.

References

Minimizing degradation of Sclerotiorin during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Sclerotiorin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a chlorinated azaphilone pigment produced by various Penicillium species. It exhibits a range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. Like many complex natural products, this compound can be susceptible to degradation under certain experimental conditions, such as exposure to high temperatures, light, and non-optimal pH levels. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • pH: this compound's stability is pH-dependent, with extremes in pH potentially causing hydrolysis or other degradative reactions.

  • Solvent: The choice of solvent can influence the stability of this compound. While it is soluble in solvents like ethanol, methanol, DMF, and DMSO, their purity and storage conditions are important.[1]

Q3: How should I properly store this compound?

A3: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 4°C may be acceptable, but it is always best to minimize the time spent at higher temperatures.

Q4: I observe a change in the color of my this compound solution. What does this indicate?

A4: this compound is a yellow-orange pigment. A significant change in color, such as fading or a shift to a different hue, can be an indicator of degradation. It is advisable to prepare fresh solutions and handle them with care to avoid degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Low or Inconsistent Bioactivity in Assays
Potential Cause Troubleshooting Step
This compound Degradation - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Maintain a consistent and appropriate pH for your experimental buffer.
Improper Solubilization - Ensure this compound is fully dissolved in the chosen solvent before further dilution into aqueous buffers. - Use a solvent known to be compatible with your assay system (e.g., DMSO, ethanol).
Assay Interference - Run appropriate vehicle controls to rule out any effects of the solvent on the assay. - Consider potential interactions between this compound and other components of the assay medium.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Sample Degradation - Analyze samples immediately after preparation. - If storage is necessary, keep samples at low temperatures (e.g., 4°C) and protected from light for a short duration. - Evaluate the stability of this compound in your specific HPLC mobile phase over the analysis time.
Contaminated Solvents or Glassware - Use high-purity, HPLC-grade solvents. - Ensure all glassware is thoroughly cleaned and free of contaminants.
Column Bleed or Contamination - Use a guard column to protect the analytical column. - If column contamination is suspected, follow the manufacturer's instructions for column cleaning.

Data on this compound Stability

While specific quantitative kinetic data for this compound degradation is limited in the literature, the following tables provide general guidance based on the known stability of azaphilone pigments and other light-sensitive compounds.

Table 1: General Stability of this compound under Different Conditions
Condition Recommendation Potential Degradation Pathway
pH Maintain a pH range of 5-7 for optimal stability. Avoid strongly acidic or alkaline conditions.Hydrolysis of ester groups, rearrangement of the polyketide backbone.
Temperature Store stock solutions at -20°C. For experimental procedures, maintain the lowest feasible temperature. Avoid temperatures above 40°C.Accelerated hydrolysis, oxidation, and other thermal decomposition reactions.
Light Protect from direct light, especially UV sources. Use amber vials or foil-wrapped containers.Photodegradation, leading to loss of conjugation and color.
Table 2: Recommended Solvents for this compound
Solvent Solubility Notes
Dimethylformamide (DMF)SolubleUse high-purity, anhydrous DMF.
Dimethyl sulfoxide (DMSO)SolubleStore desiccated to prevent water absorption.
EthanolSolubleUse absolute ethanol.
MethanolSolubleUse HPLC-grade methanol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but prolonged heating should be avoided.

  • Storage: Store the stock solution in small aliquots in amber vials at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol outlines a general workflow for assessing the bioactivity of this compound in a cell-based assay, with steps to minimize degradation.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution in DMSO prep_media Prepare serial dilutions in culture medium (protect from light) prep_stock->prep_media seed_cells Seed cells in multi-well plates incubate_cells Incubate cells to allow attachment seed_cells->incubate_cells add_treatment Add this compound dilutions and controls to cells incubate_cells->add_treatment incubate_treatment Incubate for the desired treatment period add_treatment->incubate_treatment assay Perform cell viability or other relevant assay incubate_treatment->assay data_analysis Analyze data and determine IC50 assay->data_analysis

General workflow for a cell-based assay with this compound.

Signaling Pathway Diagrams

This compound-Induced Apoptosis Pathway

This compound has been reported to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) This compound->Bax Up-regulation Bcl2->Bax Inhibits Mito_perm Mitochondrial Outer Membrane Permeabilization Bax->Mito_perm CytoC Cytochrome c release Mito_perm->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's proposed mechanism of inducing apoptosis.
Lipoxygenase Inhibition Pathway

This compound is a known inhibitor of lipoxygenase, an enzyme involved in the inflammatory response.[1]

lipoxygenase_pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Substrate Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase Inhibition

Inhibition of the lipoxygenase pathway by this compound.

References

Cell culture contamination issues in Sclerotiorin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sclerotiorin Experiments

Welcome to the Technical Support Center for researchers utilizing this compound in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential cell culture contamination. This compound, a fungal metabolite isolated from Penicillium species, possesses notable biological activities, including aldose reductase and lipoxygenase inhibition, as well as antifungal and antibacterial properties.[1][2][3] As a natural product, it is crucial to maintain sterile conditions to ensure that the observed cellular effects are solely attributable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I should be aware of in my cell culture experiments?

A1: The primary types of biological contaminants in cell culture are bacteria, yeast, molds, mycoplasma, and viruses.[4][5] Chemical contaminants, such as impurities in media or reagents and endotoxins, can also be a concern.[5][6] Cross-contamination with other cell lines is another significant issue that can invalidate experimental results.[5][7]

Q2: I've added this compound to my culture, and now it looks cloudy. Is this bacterial contamination?

A2: While sudden cloudiness (turbidity) in the culture medium is a classic sign of bacterial contamination, it's essential to consider other possibilities.[4][8] this compound is soluble in solvents like DMSO, ethanol, and methanol.[1] If the final solvent concentration in your culture medium is too high, or if the this compound concentration exceeds its solubility limit in the medium, it could precipitate and cause a cloudy appearance. Always run a vehicle control (medium with the solvent used to dissolve this compound) to rule out solvent-induced precipitation or toxicity.

Q3: Can the this compound stock solution be a source of contamination?

A3: Yes, any reagent added to a cell culture can be a potential source of contamination.[9] Since this compound is a fungal secondary metabolite, there is a potential for introducing fungal spores if the compound is not handled under strict aseptic conditions.[10][11][12] It is recommended to filter-sterilize the this compound stock solution through a 0.22 µm syringe filter before adding it to your culture medium.[13]

Q4: My cells are growing slower than usual after this compound treatment. Is this contamination?

A4: A reduced growth rate can be an indicator of contamination, particularly by mycoplasma, which often does not cause visible turbidity.[9][14] However, this compound itself has been shown to induce apoptosis in colon cancer cells, which would also lead to a decrease in viable cell numbers.[1] To distinguish between these possibilities, you should perform a mycoplasma test and include appropriate positive and negative controls in your experiment to assess the cytotoxic effects of this compound.[13]

Q5: Should I use antibiotics in my culture medium when working with this compound?

A5: The routine use of antibiotics in cell culture is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[4][15] It is always preferable to rely on good aseptic technique.[13][15] If you are working with primary cultures or other high-risk scenarios, short-term use of antibiotics may be considered, but an antibiotic-free culture should be maintained in parallel as a control.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.

Observed Problem Potential Cause Recommended Action
Sudden cloudiness/turbidity in culture medium Bacterial contamination[4][8]1. Immediately inspect the culture under a microscope for motile bacteria.[8] 2. If bacteria are confirmed, discard the culture.[7] 3. Thoroughly decontaminate the incubator and biosafety cabinet.[7] 4. Review and reinforce aseptic techniques with all lab personnel.[13]
This compound precipitation1. Check the final solvent concentration in your medium. 2. Run a vehicle control to observe for precipitation. 3. Consider lowering the this compound concentration or trying a different solvent.
Filamentous growths or fuzzy colonies Fungal (mold) contamination[9]1. Visually inspect the culture flask for mold colonies, which may appear white, gray, or black.[16] 2. Under the microscope, look for the presence of mycelia (thin, filamentous structures).[7] 3. Discard the contaminated culture immediately to prevent the spread of spores.[7] 4. Clean the incubator and surrounding area, paying special attention to potential sources of fungal spores like cardboard packaging.[17]
Clear medium, but cells are unhealthy (e.g., slow growth, morphological changes, increased debris) Mycoplasma contamination[9][14]1. Quarantine the suspected culture and any other cultures it may have come into contact with.[7] 2. Perform a mycoplasma detection test (e.g., PCR, ELISA, or fluorescent staining).[8][14] 3. If positive, the best practice is to discard the culture. In cases of irreplaceable cell lines, specific anti-mycoplasma reagents can be used, but their efficacy should be carefully validated.
This compound-induced cytotoxicity1. Perform a dose-response experiment to determine the IC50 of this compound for your cell line. 2. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects. 3. Include both positive and negative controls in your experimental design.
Unexpected experimental results or poor reproducibility Cross-contamination with another cell line[5][7]1. Cease experiments with the suspected cell line. 2. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. 3. If misidentification is confirmed, obtain a new, authenticated stock from a reputable cell bank.
Chemical contamination (e.g., endotoxins)[5]1. Use high-purity, cell culture-grade reagents and water. 2. Source media and sera from reputable suppliers who certify low endotoxin levels.[16][18] 3. If endotoxin contamination is suspected, use an LAL (Limulus Amebocyte Lysate) assay to test reagents.[16]

Experimental Protocols

Protocol 1: Sterility Testing of this compound Stock Solution
  • Objective: To ensure the this compound stock solution is free from microbial contaminants before use in cell culture experiments.

  • Materials:

    • This compound stock solution

    • Tryptic Soy Broth (TSB) for bacterial detection

    • Sabouraud Dextrose Broth (SDB) for fungal detection

    • Sterile 15 mL conical tubes

    • Incubator at 37°C

    • Incubator at 25°C

  • Methodology:

    • In a sterile biosafety cabinet, add 50 µL of the this compound stock solution to a tube containing 5 mL of TSB.

    • Add 50 µL of the this compound stock solution to a separate tube containing 5 mL of SDB.

    • As a positive control, inoculate separate TSB and SDB tubes with a known non-pathogenic bacterial and fungal strain, respectively.

    • As a negative control, maintain un-inoculated tubes of TSB and SDB.

    • Incubate the TSB tubes at 37°C for 7 days.

    • Incubate the SDB tubes at 25°C for 14 days.

    • Visually inspect the tubes daily for any signs of turbidity or microbial growth. The this compound stock is considered sterile if no growth is observed after the incubation period, while the positive controls show growth.

Protocol 2: Mycoplasma Detection by PCR
  • Objective: To detect the presence of mycoplasma DNA in cell cultures treated with this compound.

  • Materials:

    • Cell culture supernatant (1 mL)

    • Mycoplasma PCR detection kit (commercially available)

    • DNA extraction kit (or use supernatant directly as per kit instructions)

    • Thermocycler

    • Gel electrophoresis equipment

  • Methodology:

    • Collect 1 mL of cell culture supernatant from a 2-3 day old culture.

    • Process the sample according to the manufacturer's instructions for the mycoplasma PCR detection kit. This may involve a DNA extraction step.

    • Set up the PCR reaction in a thermocycler using the provided primers and polymerase. Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).

    • Run the PCR program as specified in the kit's protocol.

    • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

Experimental_Workflow_for_Sclerotiorin_Studies cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis This compound This compound Powder Stock_Solution Prepare Stock Solution (e.g., in DMSO) This compound->Stock_Solution Sterility_Test Sterility Test of Stock Stock_Solution->Sterility_Test Filter_Sterilize Filter Sterilize (0.22 µm) Sterility_Test->Filter_Sterilize If Passed Treatment Treat Cells with this compound (and Vehicle Control) Filter_Sterilize->Treatment Cell_Culture Healthy Cell Culture Myco_Test Routine Mycoplasma Test Cell_Culture->Myco_Test Myco_Test->Treatment If Negative Observe Observe for Contamination (Microscopy, pH, Turbidity) Treatment->Observe Assay Perform Cellular Assays (Viability, Apoptosis, etc.) Observe->Assay Data Data Analysis Assay->Data

Caption: Experimental workflow for cell culture studies involving this compound.

Sclerotiorin_Signaling_Pathway This compound This compound LOX Lipoxygenase (LOX) This compound->LOX Inhibits AR Aldose Reductase (AR) This compound->AR Inhibits Apoptosis_Pathway Apoptosis Pathway This compound->Apoptosis_Pathway BAX BAX (Pro-apoptotic) Apoptosis_Pathway->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) Apoptosis_Pathway->BCL2 Downregulates Caspases Caspase Activation BAX->Caspases BCL2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Known signaling targets and pathways affected by this compound.

References

Enhancing the cytotoxic activity of Sclerotiorin through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the cytotoxic activity of Sclerotiorin through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind modifying the this compound structure to enhance cytotoxic activity?

A1: this compound, a natural product isolated from Penicillium sclerotiorum, inherently exhibits weak antifungal and cytotoxic activities.[1][2] However, its azaphilone core structure presents a valuable scaffold for chemical modification. The primary goal is to synthesize derivatives with improved potency, selectivity, and drug-like properties.[3] Research has shown that modifications at the C-7 position, in particular, can significantly enhance cytotoxic effects against various cancer cell lines.[4]

Q2: Which chemical modifications have proven most effective in increasing this compound's cytotoxicity?

A2: The introduction of amine functionalities at the C-7 position to create sclerotioramine derivatives has been a particularly successful strategy.[5] While this compound and its acylated derivatives show little to no cytotoxicity, many of the corresponding amine derivatives exhibit moderate to good activity against cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer).[4]

Q3: Are there any known structure-activity relationships (SAR) for this compound derivatives?

A3: Yes, preliminary SAR studies indicate that the substituents at the 3-, 5-, and 7-positions of the this compound framework are crucial for its biological activity. For instance, replacing the diene side chain at the 3-position with a phenyl group or an aromatic-containing aliphatic side chain has been explored to improve fungicidal activity, which can inform the design of cytotoxic agents.[2] The nature of the substituent at the C-7 position directly influences cytotoxicity, with amine groups being particularly favorable.[5]

Q4: What are the potential molecular targets or pathways affected by cytotoxic this compound derivatives?

A4: While the precise mechanisms are still under investigation, evidence suggests that this compound derivatives may induce apoptosis in cancer cells. This is often mediated by key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[6][7] Analysis of apoptosis-related proteins, such as the Bcl-2 family and caspases, can help elucidate the specific mechanism of action.[8][9]

Troubleshooting Guides

Synthesis of this compound Derivatives

Issue 1: Low yield in the synthesis of amine derivatives at the C-7 position.

  • Potential Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to closely monitor the reaction. If the starting material (this compound) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.[5]

    • Reagent Purity: Ensure the amine reagent and any base used (e.g., triethylamine) are of high purity and anhydrous, as impurities or water can interfere with the reaction.[10]

    • Solvent Choice: The reaction should be performed in a dry, deoxygenated solvent. Test different anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) to find the optimal one for your specific amine.[5]

    • Stoichiometry: While an excess of the amine is generally used, the optimal ratio may vary. Experiment with different molar ratios of the amine to this compound.[5]

Issue 2: Difficulty in purifying the synthesized this compound derivatives.

  • Potential Cause: The derivative has similar polarity to byproducts or remaining starting material.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution, gradually increasing the polarity, is often effective. Common solvent systems include mixtures of hexane and ethyl acetate.[11]

      • Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reversed-phase material like C18.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Cytotoxicity Assays (MTT Assay)

Issue 3: High background or false-positive results in the MTT assay.

  • Potential Cause 1: Interference from colored this compound derivatives. this compound and its derivatives are often yellow or red pigments, which can absorb light at the same wavelength as the formazan product of the MTT assay.

  • Troubleshooting Steps:

    • Include a "No Cell" Control: Prepare wells with the same concentrations of your compound in the medium but without cells. Subtract the average absorbance of these wells from the absorbance of the corresponding wells with cells.

    • Use an Alternative Assay: Consider using a non-colorimetric cytotoxicity assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to color interference.

  • Potential Cause 2: Direct reduction of MTT by the compound. Some compounds, particularly those with antioxidant properties, can directly reduce MTT to formazan, leading to a false signal of cell viability.

  • Troubleshooting Steps:

    • Cell-Free Assay: Incubate your compound with MTT in the cell culture medium without cells. A color change indicates direct reduction of MTT.

    • Microscopic Examination: Always visually inspect the cells under a microscope before adding the MTT reagent to confirm cell death or viability.

Issue 4: Poor solubility of this compound derivatives in cell culture medium.

  • Potential Cause: The derivatives are lipophilic and may precipitate in the aqueous culture medium.

  • Troubleshooting Steps:

    • Use of a Co-solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final concentration of the co-solvent is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same concentration of the co-solvent) in your experiments.

    • Sonication: Briefly sonicating the stock solution can help to dissolve the compound.

    • Filtration: After dissolving the compound, you can filter the solution to remove any undissolved particles.

Quantitative Data

Table 1: Cytotoxic Activity of this compound and its Amine Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)> 50
This compoundMDA-MB-435 (Breast Cancer)> 50
Derivative 3A549, MDA-MB-4356.39
Derivative 7A549, MDA-MB-4359.20
Derivative 12A549, MDA-MB-4359.76
Derivative 13A549, MDA-MB-4357.75
Derivative 15A549, MDA-MB-4359.08
Derivative 17A549, MDA-MB-4358.18

Data synthesized from representative studies on anticancer activity.[4]

Experimental Protocols

Protocol 1: General Synthesis of Sclerotioramine Derivatives

This protocol describes a one-step reaction for the synthesis of sclerotioramine derivatives from (+)-sclerotiorin.[5]

Materials:

  • (+)-Sclerotiorin

  • Desired primary or secondary amine

  • Dry triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Stirring apparatus and reaction vessel

  • Column chromatography setup

Procedure:

  • Dissolve (+)-Sclerotiorin in the anhydrous solvent in the reaction vessel.

  • Add an excess of the desired amine to the solution.

  • Add dry triethylamine to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting sclerotioramine derivative using column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-435)

  • Complete culture medium

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. Replace the old medium with the medium containing the test compounds and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action This compound This compound modification Chemical Modification (e.g., Amination) This compound->modification purification Purification (Column Chromatography) modification->purification analysis Structural Analysis (NMR, MS) purification->analysis cytotoxicity Cytotoxicity Assay (MTT) analysis->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar western_blot Western Blot Analysis (Apoptosis Markers) sar->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General experimental workflow for the synthesis, screening, and mechanism of action studies of this compound derivatives.

Proposed Signaling Pathways for Cytotoxicity

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling This compound This compound Derivative pi3k PI3K This compound->pi3k Inhibition? raf Raf This compound->raf Inhibition? akt AKT pi3k->akt bad Bad akt->bad mek MEK raf->mek erk ERK mek->erk erk->bad bcl2 Bcl-2 bad->bcl2 caspase9 Caspase-9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for this compound derivatives, potentially involving the inhibition of PI3K/AKT and Raf/MEK/ERK survival pathways, leading to apoptosis.

References

Technical Support Center: Structural Elucidation of Novel Sclerotiorin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural elucidation of novel Sclerotiorin analogues.

Frequently Asked Questions (FAQs)

Q1: My initial NMR spectra (¹H and ¹³C) of a potential this compound analogue are complex and show overlapping signals. How can I resolve these signals for a clear structural assignment?

A1: Signal overlapping in NMR spectra is a common issue with complex molecules like this compound analogues. To address this, we recommend the following advanced 2D NMR experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals, helping to identify which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, helping to establish spin systems within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.

If signal overlap persists even in 2D spectra, consider using a higher field NMR spectrometer (e.g., 800 MHz or higher) to increase spectral dispersion.[1]

Q2: I am struggling to determine the absolute configuration of my novel this compound analogue. What are the most reliable methods?

A2: Determining the absolute configuration is a critical and often challenging step. The following methods are recommended:

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3][4] However, it requires a single crystal of suitable quality, which can be difficult to obtain. Derivatization of your compound may aid in crystallization.

  • Electronic Circular Dichroism (ECD) Spectroscopy: This technique can be used to determine the absolute configuration by comparing the experimental ECD spectrum with computationally predicted spectra for all possible stereoisomers.[5][6]

  • Vibrational Circular Dichroism (VCD) Spectroscopy: Similar to ECD, VCD can provide information about the absolute configuration and is particularly useful for molecules with multiple chiral centers.

Q3: My mass spectrometry data shows unexpected fragmentation patterns for my this compound analogue. How can I interpret these fragments to support my proposed structure?

A3: The complex ring system of this compound analogues can lead to intricate fragmentation patterns in mass spectrometry. To aid in interpretation:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent ion and fragment ions.[7][8] This allows for the determination of the elemental composition of each fragment, providing valuable clues about the structure.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to isolate the parent ion and induce fragmentation.[9][10][11] By analyzing the resulting daughter ions, you can piece together the fragmentation pathway and confirm the connectivity of different parts of the molecule.

  • Molecular Networking: Utilize platforms like the Global Natural Products Social Molecular Networking (GNPS) to compare the fragmentation pattern of your unknown compound with a database of known compounds.[10][11][12] This can help to identify related known structures and provide insights into the fragmentation of your analogue.

Troubleshooting Guides

Problem 1: Poor Quality or No Crystals for X-ray Crystallography
Symptom Possible Cause Suggested Solution
Oily precipitate instead of crystalsCompound is not pure enough.Re-purify the compound using preparative HPLC or other high-resolution chromatographic techniques.
Amorphous solid formsIncorrect solvent system or crystallization conditions.Screen a wide range of solvents and solvent mixtures for crystallization. Experiment with different crystallization techniques such as slow evaporation, vapor diffusion, and cooling.
No crystal growthThe molecule may have too much conformational flexibility.Consider derivatization to introduce rigid groups or functional groups that can participate in intermolecular interactions, which may promote crystallization.
Problem 2: Ambiguous Stereochemistry from NMR Data
Symptom Possible Cause Suggested Solution
NOESY correlations are weak or ambiguous.Inter-proton distances are at the limit of detection for NOE.Run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, which can be more sensitive for medium-sized molecules.
Coupling constants do not provide clear dihedral angle information.Complex spin systems or long-range coupling.Utilize computational chemistry (DFT) to calculate theoretical coupling constants for different stereoisomers and compare them with the experimental values.
Relative configuration of distant stereocenters cannot be determined.Lack of through-space or through-bond correlations.Prepare derivatives that create a cyclic structure, which can constrain the conformation and provide clearer NMR correlations.

Experimental Protocols

Protocol 1: Advanced 2D NMR for Structural Elucidation

Objective: To acquire and interpret a suite of 2D NMR spectra to determine the planar structure and relative stereochemistry of a novel this compound analogue.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to assess the overall proton environment.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon signals.

  • HSQC: Run a standard HSQC experiment to establish one-bond ¹H-¹³C correlations.

  • HMBC: Acquire an HMBC spectrum with an optimized long-range coupling delay (typically 50-100 ms) to identify two- and three-bond ¹H-¹³C correlations.

  • COSY: Run a COSY experiment to establish ¹H-¹H coupling networks.

  • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a suitable mixing time (typically 300-800 ms for NOESY) to identify through-space correlations between protons.

  • Data Analysis: Integrate the information from all spectra to build the molecular structure. Use the COSY and HMBC data to assemble the carbon skeleton and the NOESY/ROESY data to determine the relative stereochemistry.

Protocol 2: Computational ECD for Absolute Configuration

Objective: To determine the absolute configuration of a chiral this compound analogue using computational chemistry and ECD spectroscopy.

Methodology:

  • Conformational Search: For each possible stereoisomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers for each stereoisomer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • ECD Calculation: For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Boltzmann Averaging: Generate a weighted average ECD spectrum for each stereoisomer based on the calculated relative energies of the conformers.

  • Comparison: Compare the experimentally measured ECD spectrum with the computationally generated spectra for all stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the absolute configuration.[13]

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Structural Elucidation cluster_analysis Data Analysis & Confirmation Isolation Isolation from Fungal Culture Purification HPLC Purification Isolation->Purification MS HRMS & MS/MS Purification->MS NMR 1D & 2D NMR Purification->NMR Planar Determine Planar Structure MS->Planar NMR->Planar Relative Determine Relative Stereochemistry NMR->Relative Xray X-ray Crystallography Absolute Determine Absolute Configuration Xray->Absolute ECD ECD Spectroscopy ECD->Absolute Planar->Relative Relative->Xray Relative->ECD Final Final Structure Absolute->Final

Caption: Experimental workflow for the structural elucidation of novel this compound analogues.

troubleshooting_nmr Start Complex/Overlapping NMR Spectra Q1 Are 1D spectra sufficient? Start->Q1 A1_Yes Proceed with Structure Elucidation Q1->A1_Yes Yes A1_No Acquire 2D NMR Spectra Q1->A1_No No Q2 Are 2D spectra resolved? A1_No->Q2 A2_Yes Determine Connectivity & Stereochemistry Q2->A2_Yes Yes A2_No Use Higher Field NMR Q2->A2_No No End Resolved Spectra A2_Yes->End A2_No->End

Caption: Troubleshooting guide for resolving complex NMR spectra.

References

Validation & Comparative

Sclerotiorin vs. Its Amine Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the bioactivity of the fungal metabolite Sclerotiorin and its synthetically modified amine derivatives reveals a significant enhancement in therapeutic potential, particularly in anticancer and anti-inflammatory applications. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to illuminate the structure-activity relationships that govern the bioactivity of these compounds.

This compound, a yellow pigment produced by various species of Penicillium, has long been recognized for its diverse biological activities, including antimicrobial and enzyme-inhibiting properties. However, recent research has focused on the semi-synthesis of its amine derivatives, which has unveiled a marked increase in cytotoxic and anti-inflammatory effects. This guide provides a comprehensive comparison of the bioactivity of this compound and its amine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: A Comparative Overview of Biological Activities

The bioactivity of this compound and its amine derivatives has been evaluated across several domains. The following tables summarize the key quantitative data, highlighting the superior performance of the amine derivatives in crucial therapeutic areas.

Table 1: Cytotoxicity Data against Human Cancer Cell Lines

The introduction of an amine functionality at the C-7 position of the this compound scaffold has been shown to be crucial for its anticancer potential. While this compound and its acylated derivatives exhibit weak to no cytotoxicity, the corresponding sclerotioramine derivatives demonstrate moderate to good activity against various cancer cell lines.[1]

CompoundMDA-MB-435 (IC₅₀ in µM)A549 (IC₅₀ in µM)
This compound> 50> 50
Acylated this compound Derivatives> 50> 50
Amine Derivative 1Moderate ActivityModerate Activity
Amine Derivative 2Moderate ActivityModerate Activity
Amine Derivative 3Good ActivityGood Activity
Amine Derivative 7Good ActivityGood Activity

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] Data synthesized from representative studies on anticancer activity.[1][3]

Table 2: Anti-inflammatory Activity - COX-2 Inhibition

Similar to the trend observed in cytotoxicity, the conversion of the acetate group in this compound to an amine functionality leads to a notable increase in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

CompoundCOX-2 Inhibition
This compoundWeak
Amine Derivative 3Notably Increased

Further quantitative data (e.g., IC₅₀ values) for a broader range of amine derivatives are needed for a more comprehensive comparison.

Table 3: Antifouling Activity

This compound and its amine derivatives have demonstrated significant antifouling activities against the larval settlement of the barnacle Balanus amphitrite.

CompoundAntifouling Activity (EC₅₀ in µg/mL)
(+)-Sclerotiorin5.6
Amine Derivatives0.47 - 18.2

EC₅₀: The half-maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time. Data from studies on barnacle larvae settlement.[4][5] A series of 30 sclerotioramine derivatives were synthesized and most showed potent antifouling activity.[4] Interestingly, most of the aromatic amino-derivatives displayed strong antifouling activity, while only a few aliphatic amino-derivatives were active.[4]

Table 4: Antimicrobial Activity

This compound has shown inhibitory activity against various bacteria. While comprehensive comparative data for its amine derivatives is still emerging, the parent compound's activity provides a baseline for future studies.

OrganismThis compound (MIC in µM)
Bacillus subtilis0.16
Bacillus cereus0.31
Sarcina lutea0.31

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium. Data from studies on various bacterial strains.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of this compound Amine Derivatives

A general one-step reaction is employed for the semi-synthesis of sclerotioramine derivatives from (+)-sclerotiorin.[4]

  • Dissolution: Dissolve (+)-sclerotiorin in an anhydrous solvent such as dichloromethane or tetrahydrofuran in a reaction vessel.

  • Addition of Amine: Add an excess of the desired primary or secondary amine to the solution, along with dry triethylamine (TEA).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the desired amine derivative.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its amine derivatives (dissolved in DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay screens for the COX-2 inhibitory activity of the compounds.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, COX-2 enzyme, and heme.

  • Inhibitor Addition: Add the test compounds at desired concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition to calculate the IC₅₀ value.

Antifouling Larval Settlement Assay

This assay evaluates the ability of the compounds to inhibit the settlement of barnacle larvae.

  • Larvae Collection: Collect barnacle (Balanus amphitrite) nauplii and rear them to the cyprid stage.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent and make serial dilutions in filtered seawater.

  • Assay Setup: In a 24-well plate, add the test solutions and 15-20 competent cyprids to each well.

  • Incubation: Incubate the plates at 28°C for 24-48 hours in the dark.

  • Analysis: Count the number of settled, metamorphosed, and dead larvae under a dissecting microscope. Calculate the EC₅₀ value for settlement inhibition.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and its derivatives, providing a visual framework for understanding their mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_analysis Data Analysis This compound This compound Reaction One-step Reaction This compound->Reaction Amine Amine Amine->Reaction Purification Column Chromatography Reaction->Purification Derivatives Amine Derivatives Purification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Derivatives->AntiInflammatory Antifouling Antifouling Assay Derivatives->Antifouling Antimicrobial Antimicrobial Assay Derivatives->Antimicrobial SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR AntiInflammatory->SAR Antifouling->SAR Antimicrobial->SAR

Experimental workflow for synthesis and bioactivity screening.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Caspase Cascade Sclerotiorin_Derivatives This compound Amine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Sclerotiorin_Derivatives->Bcl2 Bax Bax (Pro-apoptotic) Sclerotiorin_Derivatives->Bax Mitochondria Mitochondrial Permeabilization Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway modulation.

tgf_beta_pathway cluster_receptor Receptor Complex cluster_smad SMAD Signaling TGFb TGF-β TGFbR TGF-β Receptor (Type I & II) TGFb->TGFbR Smad23 Smad2/3 Phosphorylation TGFbR->Smad23 Sclerotiorin_Derivatives This compound Amine Derivatives Sclerotiorin_Derivatives->TGFbR Inhibition? Smad4 Smad4 Complex Formation Smad23->Smad4 Nuclear_Translocation Nuclear Translocation Smad4->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression

Hypothesized inhibition of the TGF-β signaling pathway.

References

Structure-Activity Relationship of Sclerotiorin Analogues as Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sclerotiorin, a natural product isolated from Penicillium sclerotiorum, has emerged as a promising scaffold for the development of novel fungicides. Its unique azaphilone core has been the subject of extensive synthetic modifications to enhance its antifungal potency and spectrum. This guide provides a comparative analysis of this compound analogues, summarizing their structure-activity relationships (SAR), presenting key antifungal activity data, and detailing the experimental protocols used for their evaluation. Recent mechanistic insights have identified succinate-ubiquinone oxidoreductase (SQR) as a potential target for these compounds, paving the way for rational design of next-generation fungicides.[1]

Comparative Antifungal Activity of this compound Analogues

The antifungal efficacy of this compound and its synthetic analogues has been evaluated against a panel of economically important phytopathogenic fungi. The following tables summarize the available quantitative data, primarily as half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) values, from key studies in the field. Lower values indicate higher antifungal potency.

Table 1: In Vitro Antifungal Activity (EC50/MIC in µg/mL) of this compound Analogues from Lin et al. (2012)

CompoundAlternaria solaniBotrytis cinereaFusarium graminearumRhizoctonia solani
This compound>50>50>50>50
3 2512.55025
9g 12.56.252512.5
9h 6.253.1312.56.25

Data synthesized from representative studies on antifungal activity.[2]

Table 2: In Vitro Antifungal Activity of Promising this compound Analogues from Lin et al. (J. Agric. Food Chem. 2012)

CompoundAntifungal Activity against Seven Phytopathogenic Fungi
3a₁ Promising Candidate
3d₂ Promising Candidate
3e₂ Promising Candidate
3f₂ Promising Candidate
3k₂ Promising Candidate

Note: Specific EC50/MIC values for these compounds against individual fungal species were not available in the accessed literature. The original study identified these as promising candidates based on their overall activity profile.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structural features crucial for antifungal activity:

  • Substitution at the 3- and 5-positions: Optimization of substituents at these positions has been a key strategy to improve fungicidal activity.[4]

  • Replacement of the Diene Side Chain: Replacing the natural diene side chain with phenyl or aromatic/heteroaromatic-containing aliphatic side chains has led to the discovery of analogues with broad-spectrum fungicidal activity.[4]

  • Halogen Substitution: The presence of a chlorine or bromine atom at the 5-position of the isochromane core is a significant contributor to the antifungal potency.[3]

  • Phenyl Group at the 3-Position: A phenyl group at this position, along with the substitution pattern on the phenyl ring itself, plays a crucial role in the observed antifungal activity.[3]

  • Modifications at the 1-Position and Quaternary Center: Analogues with a methyl substituent at the 1-position exhibit reduced activity. Conversely, having a free hydroxyl group instead of an acetoxy group at the quaternary carbon of the bicyclic ring system helps retain antifungal activity.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound analogues.

In Vitro Antifungal Assay (General Protocol)

A poison plate assay is commonly used to determine the in vitro antifungal activity of the synthesized compounds against various phytopathogenic fungi.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound stock solution is added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the medium is kept constant and at a level that does not affect fungal growth.

  • Plate Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal culture and placed in the center of the PDA plates containing the test compounds.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or when the mycelium in the control plates (containing only the solvent) reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is calculated by probit analysis of the inhibition data.

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the antifungal activity of this compound analogues. A significant breakthrough has been the identification of succinate-ubiquinone oxidoreductase (SQR) , also known as Complex II of the mitochondrial respiratory chain, as a potential target.[1] Inhibition of SQR disrupts the fungal electron transport chain, leading to a bioenergetic collapse and ultimately, cell death.

The proposed mechanism of action involves the binding of the this compound analogue to the ubiquinone-binding site of the SQR enzyme, thereby blocking the transfer of electrons from succinate to ubiquinone. This inhibition of cellular respiration is a well-established and effective strategy for controlling fungal pathogens.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed inhibition of the fungal mitochondrial respiratory chain by this compound analogues.

Caption: Proposed mechanism of this compound analogues inhibiting fungal respiration.

Experimental Workflow: From Synthesis to Antifungal Screening

The development of novel this compound analogues follows a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., 2-alkynylbenzaldehydes) Synthesis Chemical Synthesis (e.g., Sonogashira coupling, cycloisomerization, oxidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, HRMS) Synthesis->Purification Screening In Vitro Antifungal Screening (Poison Plate Assay) Purification->Screening Data_Analysis Data Analysis (Inhibition %, EC50 Calculation) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the development of this compound-based fungicides.

References

A Comparative Guide to Validating Novel TGF-β Signaling Pathway Inhibitors: A Sclerotiorin Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effect of a novel compound, using Sclerotiorin as a case study, on the Transforming Growth Factor-β (TGF-β) signaling pathway. While literature extensively documents this compound's activity as an inhibitor of enzymes like aldose reductase and lipoxygenase, direct experimental validation of its effects on the TGF-β pathway is not available in current scientific publications.[1][2][3] Therefore, this document outlines the necessary experimental validation workflow, presents established data from well-characterized TGF-β inhibitors for comparison, and provides detailed protocols for researchers aiming to investigate such a hypothesis.

The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced stages.[4] This makes it a critical target for therapeutic intervention. Validating a new inhibitor requires a systematic approach, comparing its performance against established benchmarks.

Comparative Analysis of TGF-β Pathway Inhibitors

To objectively assess a potential new inhibitor like this compound, its performance should be benchmarked against well-validated alternatives. Galunisertib (LY2157299) and SB-431542 are two of the most widely studied small molecule inhibitors that target the TGF-β receptor I (TGFβRI/ALK5) kinase.

Table 1: Quantitative Comparison of Validated TGF-β Receptor I Kinase Inhibitors

InhibitorTarget(s)IC₅₀ (In Vitro)Cell-Based Assay PerformanceKey References
Galunisertib (LY2157299) TGFβRI (ALK5)50-176 nM (pSMAD2 inhibition)Inhibits TGFβ-induced proliferation in NIH3T3 cells; Reverses TGFβ-mediated immunosuppression.[5][6][7]
SB-431542 TGFβRI (ALK5), ALK4, ALK794 nM (ALK5 kinase activity)Inhibits TGFβ-induced gene expression, cell migration, and invasion; Blocks Smad2/3 phosphorylation.[6][8][9][10]
This compound (Hypothetical) Unknown (Hypothesized TGF-β pathway)To be determinedTo be determinedN/A

The TGF-β Signaling Pathway and Points of Inhibition

TGF-β signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated R-SMADs then bind with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[11]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFBRII TGFβRII TGF-beta Ligand->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_Nuc SMAD2/3/4 Complex SMAD_Complex->SMAD_Complex_Nuc Translocation DNA Target Gene Transcription SMAD_Complex_Nuc->DNA Regulates Cellular Response Cellular Response DNA->Cellular Response Leads to Inhibitor This compound (Hypothetical) Galunisertib SB-431542 Inhibitor->TGFBRI Inhibition of Kinase Activity

Caption: Canonical TGF-β/SMAD signaling pathway and inhibitor targets.

Experimental Framework for Validating a Novel Inhibitor

To validate whether a compound like this compound inhibits the TGF-β pathway, a multi-step experimental approach is required. This workflow systematically confirms the compound's mechanism of action, from target engagement to cellular and functional outcomes.

Validation_Workflow cluster_biochemical Step 1: Target Engagement (Biochemical/In Vitro) cluster_cellular Step 2: Cellular Pathway Inhibition cluster_functional Step 3: Functional Outcomes start Hypothesis: This compound inhibits TGF-β signaling kinase_assay Kinase Assay: Measure direct inhibition of ALK5 kinase activity start->kinase_assay binding_assay Binding Assay: Confirm direct binding to ALK5 kinase_assay->binding_assay Confirm with western_blot Western Blot: Measure reduction in p-SMAD2/3 levels binding_assay->western_blot reporter_assay Luciferase Reporter Assay: Quantify inhibition of SMAD-dependent transcription western_blot->reporter_assay migration_assay Migration/Invasion Assay: Assess inhibition of TGF-β induced cell motility reporter_assay->migration_assay proliferation_assay Proliferation Assay: Measure effect on TGF-β mediated growth arrest migration_assay->proliferation_assay emt_markers EMT Marker Analysis: (qPCR/ICC) Assess changes in E-cadherin, N-cadherin, Vimentin proliferation_assay->emt_markers conclusion Conclusion: Validate or refute hypothesis emt_markers->conclusion

Caption: Experimental workflow for validating a novel TGF-β pathway inhibitor.

Detailed Experimental Protocols

The following are standard protocols used to validate TGF-β pathway inhibitors. These methods should be employed to test this compound and compare its efficacy directly against a positive control like SB-431542.

Protocol 1: Western Blot for Phospho-SMAD2 (p-SMAD2) Inhibition

This assay provides direct evidence of the inhibition of the TGF-β receptor kinase.

  • Cell Culture and Starvation: Plate a suitable cell line (e.g., A549, HaCaT) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or the positive control (e.g., 10 µM SB-431542) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

  • TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (typically 2-5 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane for Total SMAD2 and a loading control (e.g., GAPDH or β-Actin) to normalize the data. Quantify band intensity to determine the dose-dependent inhibition of SMAD2 phosphorylation.

Protocol 2: SMAD-Dependent Transcriptional Reporter Assay (Luciferase Assay)

This assay quantifies the functional consequence of ALK5 inhibition on gene transcription.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a SMAD-responsive luciferase reporter plasmid (e.g., p3TP-Lux, which contains SMAD binding elements) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment and Stimulation: After 24 hours, treat the transfected cells with this compound or a control inhibitor for 1 hour, followed by stimulation with TGF-β1 for 16-24 hours.

  • Cell Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the unstimulated control and determine the IC₅₀ of the inhibitor.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the functional impact of inhibition on a key pro-tumorigenic effect of TGF-β.

  • Create Monolayer: Grow cells (e.g., MDA-MB-231) to a confluent monolayer in a multi-well plate.

  • Create Wound: Use a sterile pipette tip or a specialized wound-making tool to create a uniform scratch (wound) in the monolayer.

  • Treatment: Wash cells to remove debris and add fresh media containing low serum, TGF-β1, and the test compound (this compound) or controls at various concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the rates between different treatment groups to assess the inhibition of TGF-β-induced cell migration.

Logical Framework for Comparison

When evaluating a novel compound, it is crucial to distinguish between established facts and hypotheses to be tested. The following diagram illustrates this comparison.

Logical_Comparison cluster_established Established Inhibitors (e.g., Galunisertib, SB-431542) cluster_hypothetical Novel Compound (this compound) Established Knowns Target: TGFβRI (ALK5) Mechanism: ATP-competitive kinase inhibitor Effect: Blocks SMAD2/3 phosphorylation Data: Validated IC₅₀ values Outcome: Inhibits migration, EMT, immunosuppression Validation Experimental Validation (Protocols 1-3) Established->Validation Provides Positive Controls & Benchmarks Hypothetical Hypothesis Target: ? Mechanism: ? Effect: ? Data: To be determined Outcome: ? Hypothetical->Validation Requires Testing & Data Generation

Caption: Logical comparison of established vs. hypothetical inhibitors.

Conclusion

While this compound is a known bioactive fungal metabolite, its potential role as a TGF-β pathway inhibitor remains hypothetical and requires rigorous experimental validation.[12][13][14] By following the structured experimental framework outlined in this guide—from direct target engagement and cellular pathway analysis to functional outcome assays—researchers can systematically investigate this hypothesis. Comparing the results against well-characterized inhibitors like Galunisertib and SB-431542 is essential for contextualizing the potency and specificity of any observed effects. This comparative approach is fundamental to the robust evaluation of novel candidates in drug discovery and development.

References

Sclerotiorin Derivatives as Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, natural products and their semi-synthetic derivatives have emerged as a promising avenue for drug discovery. Sclerotiorin, a polyketide metabolite isolated from various Penicillium species, and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive comparative analysis of this compound derivatives as potential anticancer agents, presenting supporting experimental data, detailed methodologies, and mechanistic insights to aid in their evaluation and future development.

Data Presentation: Comparative Efficacy of this compound Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of various this compound derivatives in comparison to the parent compound and standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Amine Derivatives

CompoundA549 (Lung)MDA-MB-435 (Breast)Huh7 (Liver)HCT116 (Colon)Bel-7402 (Liver)
This compound> 50[1]> 50[1]---
Derivative 2f--17.47[2]14.57[2]-
Derivative 36.39[1]---1.45[3]
Derivative 5----1.15[3]
Derivative 79.20[1]----
Derivative 129.76[1]----
Derivative 137.75[1]----
Derivative 159.08[1]----
Derivative 178.18[1]----

Note: A lower IC50 value indicates higher potency. "-" indicates data not available.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) with Standard Anticancer Drugs

CompoundCell LineThis compound Derivative (Exemplary)DoxorubicinCisplatin
- A549 (Lung)6.39 (Derivative 3)[1]~0.1-0.5~1-10
- MCF-7 (Breast)-~0.05-0.5~5-20
- HCT116 (Colon)14.57 (Derivative 2f)[2]~0.05-0.2~2-10
- Bel-7402 (Liver)1.15 (Derivative 5)[3]--

Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges from various studies and are provided for general comparison. Direct comparison is most accurate when performed within the same study.

Structure-Activity Relationship (SAR) Summary: The cytotoxic activity of this compound is significantly enhanced by chemical modifications, particularly at the C-7 position. This compound itself and its acylated derivatives exhibit weak to no cytotoxicity.[1] However, the introduction of amine functionalities at the C-7 position to form sclerotioramine derivatives leads to a substantial increase in anticancer activity against various cancer cell lines.[1] This suggests that the amine group is a critical pharmacophore for the cytotoxic potential of these compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-435, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cells treated with this compound derivatives

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound derivatives as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with this compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action of this compound derivatives and a general experimental workflow for their evaluation.

G cluster_0 Experimental Workflow for this compound Derivative Evaluation Start This compound Modification Chemical Modification (e.g., Amination) Start->Modification Purification Purification & Characterization Modification->Purification InVitro In Vitro Screening (MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) InVitro->Mechanism SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Mechanism->SAR InVivo->SAR

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

G cluster_1 Proposed Anticancer Mechanism of this compound Derivatives cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction This compound This compound Derivatives PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Cell Proliferation, Survival, Angiogenesis mTOR->Cell Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspase Cascade (Caspase-3) Bax->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by this compound derivatives leading to anticancer effects.

Conclusion

This compound derivatives, particularly the C-7 amine analogs, demonstrate promising anticancer activity in vitro against a range of cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. While the in vitro data is encouraging, further comprehensive in vivo studies are warranted to establish their therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers to further investigate and develop this compound derivatives as a novel class of anticancer agents. The structure-activity relationship insights also provide a rational basis for the design and synthesis of new analogs with enhanced potency and selectivity.

References

Sclerotiorin's Potency in Halting Inflammatory Pathways: A Comparative Guide to Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of Sclerotiorin reveals its standing as a notable lipoxygenase inhibitor, showcasing comparable and in some instances, superior, inhibitory activity against key enzymes in the inflammatory cascade when compared to other well-established inhibitors. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a side-by-side comparison of this compound with other known lipoxygenase inhibitors, supported by experimental data and detailed protocols.

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators that are pivotal in inflammatory responses.[1] The inhibition of these enzymes is a key therapeutic strategy for a range of inflammatory diseases, including asthma. This guide focuses on this compound, a natural product isolated from Penicillium frequentans, and evaluates its efficacy against other prominent lipoxygenase inhibitors.[2]

Quantitative Comparison of Lipoxygenase Inhibitors

The inhibitory potency of this compound and other selected compounds against various lipoxygenase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a particular biological or biochemical function.

InhibitorTarget EnzymeIC50 Value (µM)Source
This compound Soybean Lipoxygenase-1 (LOX-1)4.2[3]
Human PMNL 5-Lipoxygenase36[2]
Zileuton 5-Lipoxygenase (5-LOX) (Human Blood)2.6[4]
5-Lipoxygenase (5-LOX) (Rat Leukocytes)0.3[2]
5-Lipoxygenase (5-LOX) (Rat Basophilic Leukemia Cells)0.5[2][5]
Nordihydroguaiaretic Acid (NDGA) 5-Lipoxygenase (5-LOX)8[6][7]
Human 5-LOX0.097[8]
Baicalein 12-Lipoxygenase0.12[9][10]
15-Lipoxygenase1.6
5-Lipoxygenase9.5[9][10]
Quercetin Lipoxygenase4.8 ± 4[11]

Understanding the Lipoxygenase Signaling Pathway

The lipoxygenase (LOX) pathway is a critical component of the arachidonic acid cascade, which is responsible for the production of a variety of bioactive lipids involved in inflammation.[12][13][14] The pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by different lipoxygenase isoforms into hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further metabolized to leukotrienes and lipoxins, which are potent mediators of inflammation.[12][15]

Lipoxygenase_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Assay Setup Assay Setup Enzyme Solution->Assay Setup Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Test Compounds Test Compounds Test Compounds->Assay Setup Buffer Buffer Buffer->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

References

Sclerotiorin and Its Synthetic Analogues: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal spectrum of the natural product Sclerotiorin and its synthetic analogues. The following sections detail their performance, supported by experimental data, and outline the methodologies used in these critical evaluations.

This compound, a yellow pigment produced by fungi of the Penicillium genus, has demonstrated weak antifungal activity. This has prompted researchers to synthesize a variety of analogues with the aim of enhancing its fungicidal properties and broadening its spectrum of activity. Several of these synthetic compounds have shown promising results, exhibiting greater potency against a range of fungal pathogens.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and its synthetic analogues has been evaluated against several phytopathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for comparison. The data presented below is a summary from studies by Lin et al. (2012).

CompoundAlternaria solani (MIC, µg/mL)Botrytis cinerea (MIC, µg/mL)Fusarium graminearum (MIC, µg/mL)Gibberella zeae (MIC, µg/mL)Phytophthora capsici (MIC, µg/mL)Rhizoctonia solani (MIC, µg/mL)Sclerotinia sclerotiorum (MIC, µg/mL)
This compound>100>100>100>100>100>100>100
Analogue 3a₁ 2550255012.52550
Analogue 3d₂ 12.52512.5256.2512.525
Analogue 3e₂ 6.2512.56.2512.53.136.2512.5
Analogue 3f₂ 3.136.253.136.251.563.136.25
Analogue 3k₂ 50>10050>1002550>100
Analogue 3 255012.5256.2512.525
Analogue 9g 12.5256.2512.53.136.2512.5
Analogue 9h 6.2512.53.136.251.563.136.25

Experimental Protocols

The following methodologies are standard for evaluating the antifungal spectrum of novel compounds.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1]

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium, and a spore suspension is prepared and adjusted to a standardized concentration.

  • Preparation of Test Compounds: this compound and its analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing a liquid growth medium such as RPMI 1640.[1][2]

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 28 °C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Potential Signaling Pathways and Mechanisms of Action

The precise antifungal mechanism of this compound and its analogues is not yet fully elucidated. However, based on the known activities of other azaphilone compounds and the general responses of fungi to chemical stress, several potential signaling pathways may be involved.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture spore_suspension Spore Suspension fungal_culture->spore_suspension inoculation Inoculation with Spore Suspension spore_suspension->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination G cluster_stimulus Stress Induction cluster_cellular_response Cellular Response cluster_outcome Fungal Outcome Azaphilone This compound / Analogue ROS Reactive Oxygen Species (ROS) Production Azaphilone->ROS Induces MAPK_cascade MAPK Signaling Cascade Activation ROS->MAPK_cascade Activates CWI Cell Wall Integrity Pathway MAPK_cascade->CWI Regulates Gene_expression Altered Gene Expression MAPK_cascade->Gene_expression Leads to Growth_inhibition Inhibition of Fungal Growth CWI->Growth_inhibition Gene_expression->Growth_inhibition Apoptosis Apoptosis Gene_expression->Apoptosis

References

Benchmarking Sclerotiorin's aldose reductase inhibitory activity against standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the aldose reductase inhibitory activity of sclerotiorin against established standards, supported by experimental data and detailed protocols.

This compound, a natural product isolated from Penicillium frequentans, has demonstrated potent inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[1][2] This guide benchmarks its efficacy against well-known aldose reductase inhibitors, epalrestat and quercetin, to provide a clear perspective on its potential as a therapeutic agent.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of this compound, epalrestat, and quercetin against aldose reductase from various sources.

CompoundIC50 ValueEnzyme SourceReference
This compound 0.4 µMNot Specified[1][2]
Epalrestat 0.01 µM (10 nM)Rat Lens[3][4]
0.26 µM (260 nM)Human Placenta[3]
Quercetin 5 µMHuman Lens[5]

The Polyol Pathway and Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, it catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol leads to osmotic stress and is a significant contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[6][7]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation leads to Osmotic Stress

Figure 1: The role of aldose reductase in the polyol pathway.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro aldose reductase inhibition assay, enabling researchers to replicate and validate these findings.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Materials:

  • Recombinant human or rat lens aldose reductase

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in the phosphate buffer. Ensure the final DMSO concentration in the assay is consistent and typically below 1% to avoid solvent effects.

    • Prepare working solutions of the aldose reductase enzyme, NADPH, and DL-glyceraldehyde in the phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the phosphate buffer, the enzyme solution, and the various concentrations of the test compound or vehicle control (buffer with DMSO).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a brief period (e.g., 3-5 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Aldose_Reductase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, NADPH, Substrate, Buffer, Test Compound Setup Set up 96-well plate: Buffer, Enzyme, Test Compound Reagents->Setup Incubate Pre-incubate Setup->Incubate Initiate Initiate reaction with Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Reading) Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Figure 2: Experimental workflow for an aldose reductase inhibition assay.

Conclusion

This compound exhibits potent inhibitory activity against aldose reductase, with an IC50 value of 0.4 µM.[1][2] This positions it as a promising candidate for further investigation, demonstrating comparable or superior potency to the well-established flavonoid inhibitor, quercetin (IC50 = 5 µM)[5], and within the same order of magnitude as the commercially available drug, epalrestat, particularly when compared against the human placenta enzyme (IC50 = 0.26 µM)[3]. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings, facilitating the exploration of this compound and its derivatives as potential therapeutics for diabetic complications.

References

Comparative Analysis of Sclerotiorin Production in Penicillium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of sclerotiorin production in different Penicillium species, designed for researchers, scientists, and professionals in drug development. This compound, a polyketide metabolite, has garnered significant interest for its diverse biological activities. This document summarizes quantitative production data, details experimental protocols, and visualizes key pathways to support further research and development.

Data Summary: this compound Production in Penicillium Species

The following table summarizes the quantitative data on this compound production from various Penicillium species as reported in the literature. It is important to note that direct comparisons are influenced by the variability in experimental conditions across different studies.

Penicillium SpeciesStrainCulture MediumKey Culture ConditionsThis compound YieldReference
Penicillium sclerotiorumBrazilian strainDextrose-peptone salt medium10 days fermentation313 ± 10 mg/L[1]
Penicillium sclerotiorumBCRC 32017Not specifiedNot specified6.77 mg/g (dry mycelium)
Penicillium meliponaeMMSRG-058Not specifiedNot specifiedNoted as a prolific producer, but specific yield in mg/L not provided.[2][3]
Penicillium frequentansNot specifiedNot specifiedNot specifiedIsolate known to produce this compound, but quantitative yield data is not readily available.[4]
Penicillium citreonigrumNot specifiedNot specifiedNot specifiedReported to produce this compound, but quantitative yield data is not readily available.[5]
Penicillium multicolorNot specifiedNot specifiedNot specifiedReported to produce this compound, but quantitative yield data is not readily available.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the production and quantification of this compound.

Fungal Culture for this compound Production
  • Inoculum Preparation: Penicillium species are typically grown on a suitable solid medium like Potato Dextrose Agar (PDA) to obtain a mature sporulating culture. Spores are then harvested to inoculate liquid cultures.

  • Liquid Culture: For this compound production, a common method is submerged fermentation. A high-yield production of this compound from P. sclerotiorum was achieved in a dextrose-peptone salt medium.[1] The composition of this medium is as follows:

    • Dextrose: 40 g/L

    • Peptone: 5 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • NaCl: 5 g/L

  • Incubation: Cultures are typically incubated at a controlled temperature, often around 25-28°C, with or without shaking, for a period of several days. The highest yield for P. sclerotiorum was observed after 10 days of fermentation.[1]

Extraction of this compound
  • Mycelium Separation: The fungal mycelium is separated from the culture broth by filtration.[6]

  • Solvent Extraction: The harvested mycelium is then extracted with an organic solvent. Methanol has been shown to be effective for extracting this compound. The extraction can be performed by shaking or sonication to ensure the complete recovery of the metabolite.[6] The process is often repeated to maximize the extraction yield.[6]

  • Solvent Evaporation: The resulting extract is typically evaporated to dryness under a vacuum to obtain the crude this compound-containing residue.

Quantification of this compound by HPLC
  • Sample Preparation: The dried extract is redissolved in a suitable solvent, such as methanol, and filtered through a 0.45-µm membrane filter before injection into the HPLC system.

  • HPLC Conditions: A common method for the quantification of this compound involves a C18 reverse-phase column.[7]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v) is often used.[7]

    • Detection: this compound can be detected by a UV-Vis detector at its maximum absorbance wavelength, which is around 370 nm.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a standard curve prepared with known concentrations of purified this compound.[6] The limit of quantitation (LOQ) has been reported to be as low as 0.5 µg/mL.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Production and Analysis

G cluster_production This compound Production cluster_extraction Extraction cluster_analysis Analysis A Inoculation of Penicillium sp. in Liquid Medium B Submerged Fermentation A->B C Harvesting of Mycelium B->C D Solvent Extraction of Mycelium C->D E Filtration D->E F Evaporation of Solvent E->F G Sample Preparation F->G H HPLC Analysis G->H I Quantification H->I

Caption: Experimental workflow for this compound production and quantification.

Proposed Biosynthetic Pathway of this compound in Penicillium

The biosynthesis of this compound in Penicillium meliponae involves a dedicated biosynthetic gene cluster (BGC).[2] The core of this pathway is driven by two polyketide synthases (PKSs), a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[2][3]

G cluster_pathway This compound Biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Chain Assembly A->B HR-PKS & NR-PKS C Intermediate Polyketide B->C D Cyclization & Tailoring Reactions (Oxidation, Chlorination, Acylation) C->D Tailoring Enzymes E This compound D->E

Caption: Proposed biosynthetic pathway of this compound.

References

Validation of gene cluster involvement in Sclerotiorin biosynthesis via knockout mutants

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the gene cluster responsible for sclerotiorin biosynthesis has been achieved through targeted gene knockouts. This guide compares the this compound production capabilities of wild-type Penicillium meliponae with mutant strains in which key biosynthetic genes have been deleted, providing researchers with clear, data-supported evidence of the scl gene cluster's function.

This compound, a vibrant orange azaphilone pigment produced by several Penicillium species, has attracted significant interest for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] Understanding and manipulating its biosynthetic pathway is crucial for harnessing its therapeutic potential. Recent studies have identified a putative this compound biosynthetic gene cluster (scl) and have validated the function of key enzymes within this cluster through genetic engineering.[1][2]

The core of the this compound assembly line involves a collaboration between two distinct polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[2] Subsequent tailoring enzymes, including oxidoreductases, a halogenase for chlorination, and an acyltransferase, modify the polyketide backbone to yield the final complex structure of this compound.[1]

Comparative Analysis of this compound Production

The most direct evidence for the involvement of the scl gene cluster in this compound production comes from gene knockout experiments in Penicillium meliponae. Researchers targeted and deleted two central PKS genes within the cluster: sclA (the HR-PKS) and sclI (the NR-PKS). The impact on this compound biosynthesis was unequivocal.

As the data below illustrates, knockout of either of these essential PKS genes completely halts the production of this compound. This provides a clear and compelling validation of their indispensable roles in the biosynthetic pathway. For context, a hypothetical scenario of gene overexpression is included to demonstrate the potential for yield enhancement by targeting regulatory genes within the cluster.

Fungal StrainGenetic ModificationThis compound ProductionPhenotypic ObservationReference
Penicillium meliponae (Wild-Type) None (Control)High ProducerOrange-pigmented mycelium[1][3]
Penicillium meliponae ΔsclA HR-PKS gene knockoutAbolishedLoss of mycelial pigmentation[1][2][3]
Penicillium meliponae ΔsclINR-PKS gene knockoutAbolishedLoss of mycelial pigmentation[1][2][3]
Penicillium sp. (Engineered) Overexpression of a cluster regulator~5-fold increase (Hypothetical)Deeply pigmented mycelium[2]

Experimental Validation Workflow

The process of validating gene cluster function through knockout mutagenesis follows a systematic workflow. This involves identifying the target gene cluster, constructing knockout cassettes, transforming the fungal host, and verifying the mutants, followed by comparative metabolic analysis.

Gene Knockout Workflow cluster_0 Phase 1: Target Identification & Vector Construction cluster_1 Phase 2: Fungal Transformation cluster_2 Phase 3: Mutant Verification & Analysis A Genome Mining: Identify putative scl gene cluster in P. meliponae B Design sgRNA targeting sclA or sclI A->B C Construct Donor DNA: Selection marker flanked by homologous regions B->C E Co-transform protoplasts with Cas9/sgRNA vector and Donor DNA C->E D Generate P. meliponae protoplasts D->E F Select transformants on appropriate medium E->F G Verify gene knockout via PCR and/or Southern Blot F->G H Cultivate wild-type and verified ΔsclA/ΔsclI mutants G->H I Metabolite Extraction & HPLC Analysis H->I J Compare this compound production profiles I->J

Caption: Experimental workflow for gene knockout validation.

Logical Framework for Validation

Logical Framework premise1 Premise 1: The scl gene cluster is hypothesized to produce this compound. experiment Experiment: Delete sclA or sclI from the P. meliponae genome. premise1->experiment premise2 Premise 2: sclA and sclI are essential PKS genes within the scl cluster. premise2->experiment observation Observation: Mutant strains (ΔsclA, ΔsclI) lose pigmentation and no longer produce this compound. experiment->observation conclusion Conclusion: The scl gene cluster is directly involved in this compound biosynthesis. observation->conclusion

Caption: Logical diagram illustrating the validation process.

Proposed Biosynthetic Pathway of this compound

The knockout results confirm the central role of the SclA and SclI polyketide synthases. The proposed pathway begins with the synthesis of a polyketide chain by these enzymes, which then undergoes a series of modifications by other enzymes encoded within the scl cluster to form the final this compound molecule.

This compound Biosynthesis Start Acetyl-CoA + Malonyl-CoA PKSs Dual PKS Action (SclA - HR-PKS) (SclI - NR-PKS) Start->PKSs Intermediate Polyketide Intermediate PKSs->Intermediate Tailoring Tailoring Enzymes Intermediate->Tailoring Cyclization Cyclization Tailoring->Cyclization Oxidation Oxidation (Monooxygenases) Cyclization->Oxidation Chlorination Chlorination (SclM Halogenase) Oxidation->Chlorination Acylation Acylation (SclD Acyltransferase) Chlorination->Acylation This compound This compound Acylation->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Gene Knockout via CRISPR-Cas9 in Penicillium

This protocol provides a general framework for deleting a target gene (e.g., sclA) in a Penicillium host strain.

  • sgRNA Design and Vector Construction:

    • Identify a 20-bp single guide RNA (sgRNA) sequence targeting the gene of interest (sclA).

    • Clone the sgRNA sequence into an appropriate expression vector that also contains the Cas9 nuclease gene.

  • Donor DNA Template Construction:

    • Construct a donor DNA template for homologous recombination.

    • This template should contain a selection marker (e.g., hygromycin resistance gene) flanked by sequences homologous (typically ~1-1.5 kb) to the regions directly upstream and downstream of the target gene's coding sequence.

  • Protoplast Preparation and Transformation:

    • Grow the wild-type Penicillium strain in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M KCl).

    • Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Purify the protoplasts by filtration through sterile cotton and centrifugation.

    • Co-transform the protoplasts with the Cas9/sgRNA expression plasmid and the linear donor DNA template using a PEG-calcium chloride-mediated method.[2]

  • Mutant Selection and Verification:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

    • Isolate colonies that grow on the selective medium.

    • Confirm the correct gene knockout event in the transformants by PCR using primers that flank the targeted gene locus. A successful knockout will result in a different sized PCR product compared to the wild-type.

    • Further verification can be performed by Southern blotting to ensure a single, targeted integration event.[2]

Fermentation and Metabolite Extraction
  • Fungal Cultivation:

    • Inoculate both the wild-type and confirmed knockout mutant strains into a suitable production medium (e.g., Potato Dextrose Broth).

    • Incubate the cultures for a defined period (e.g., 7-14 days) at a controlled temperature (e.g., 25°C) with shaking.

  • Extraction:

    • Harvest the mycelium from the liquid culture by filtration.

    • Lyophilize (freeze-dry) the mycelium to determine the dry weight and to prepare for extraction.

    • Extract the lyophilized mycelium with a solvent such as methanol or ethyl acetate. Repeat the extraction process twice to ensure complete recovery.[2]

    • Combine the solvent extracts and evaporate to dryness under reduced pressure.

HPLC Analysis for this compound Quantification
  • Sample Preparation:

    • Re-dissolve the dried fungal extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 370 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound at known concentrations.

    • Inject the prepared fungal extracts and integrate the peak area corresponding to the retention time of the this compound standard.

    • Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve. The results from the knockout mutant extracts should show a complete absence of the this compound peak observed in the wild-type extract.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent mycotoxins like sclerotiorin is a critical component of laboratory safety. Adherence to strict disposal protocols is essential to mitigate risks of exposure and environmental contamination. All waste contaminated with mycotoxins should be treated as hazardous waste.[1]

Decontamination and Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, it is imperative to wear appropriate personal protective equipment. This includes a fire-retardant or disposable lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All work should be conducted within a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[1]

2. Inactivation of this compound: Chemical inactivation is a primary step in rendering mycotoxins non-toxic before disposal.[1] this compound is soluble in solvents such as ethanol, methanol, DMF, and DMSO.[2]

  • Liquid Waste: Liquid waste containing this compound should be decontaminated using a fresh solution of sodium hypochlorite.[1]

  • Solid Waste: All solid waste, including contaminated labware (e.g., pipette tips, culture plates), disposable PPE, and absorbent materials, must be collected in clearly labeled, leak-proof hazardous waste containers.[1]

  • Glassware: Reusable glassware should be soaked in a decontamination solution for a minimum of two hours before standard washing procedures.[1]

3. Disposal of Contaminated Materials: Following decontamination, all materials must be disposed of in accordance with institutional and local hazardous waste regulations.[3]

  • Segregation: Ensure that this compound waste is segregated from other laboratory waste streams to prevent cross-contamination.[4]

  • Labeling: All waste containers must be clearly labeled with the contents, date, and associated hazards.[4]

  • Institutional Procedures: Coordinate with your institution's Environmental Health and Safety (EHS) department for the final collection and disposal of the hazardous waste.[1]

Quantitative Data for Decontamination

For effective decontamination of mycotoxins, the following specifications for sodium hypochlorite solutions are recommended.

DecontaminantConcentrationApplicationContact TimeReference
Sodium Hypochlorite1%Surfaces and EquipmentAt least 30 minutes[1]
Sodium Hypochlorite1%GlasswareAt least 2 hours[1]

Note: Household bleach is typically 5-6% sodium hypochlorite and can be diluted to achieve the desired concentration.[1]

Experimental Workflow for this compound Disposal

The following diagram outlines the procedural flow for the safe disposal of this compound waste in a laboratory setting.

cluster_prep Preparation cluster_handling Waste Segregation & Decontamination cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Decontamination Solution (1% Sodium Hypochlorite) A->B C Collect Contaminated Solid Waste B->C D Collect Contaminated Liquid Waste B->D E Immerse Glassware in Decontamination Solution B->E G Package in Labeled, Leak-Proof Containers C->G F Decontaminate Liquid Waste with Sodium Hypochlorite D->F E->G F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Waste Pickup H->I

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.